2,2-Dimethyl-3-hexanone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5229. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
2,2-dimethylhexan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-5-6-7(9)8(2,3)4/h5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYCHXHVFOZBVEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60277953 | |
| Record name | 2,2-Dimethyl-3-hexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60277953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5405-79-8 | |
| Record name | 2,2-Dimethyl-3-hexanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5405-79-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-Dimethyl-3-hexanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005405798 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2-Dimethyl-3-hexanone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5229 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2-Dimethyl-3-hexanone | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-Dimethyl-3-hexanone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/775H4CM59G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
2,2-Dimethyl-3-hexanone chemical properties and structure
An In-depth Technical Guide to 2,2-Dimethyl-3-hexanone: Chemical Properties and Structure
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analysis of this compound, tailored for researchers, scientists, and professionals in drug development and organic chemistry.
Chemical Identity and Physical Properties
This compound is a branched aliphatic ketone.[1] It is a colorless, transparent liquid at standard temperature and pressure.[1][2] Its fundamental chemical and physical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₁₆O | [1][2][3][4][5][6][7][8] |
| Molecular Weight | 128.21 g/mol | [1][3][4][5] |
| IUPAC Name | 2,2-dimethylhexan-3-one | [1][4] |
| Synonyms | tert-Butyl propyl ketone, 2,2-dimethylhexan-3-one | [1][4][5] |
| CAS Number | 5405-79-8 | [1][4][5] |
| Physical State | Colorless transparent liquid | [1][2] |
| Melting Point | -32.24°C (estimate) | [1] |
| Boiling Point | 145.85°C - 147°C | [1][9] |
| Density | 0.8105 g/cm³ - 0.825 g/cm³ (at 15°C) | [1][10] |
| Vapor Pressure | 4.66 hPa (at 20°C) | [1] |
| Refractive Index | 1.4105 - 1.411 | [1][9] |
Molecular Structure and Spectroscopic Data
The structure of this compound features a ketone functional group on the third carbon of a hexane (B92381) chain, with two methyl groups attached to the second carbon.[1][3] This arrangement includes a quaternary carbon atom.[1]
| Structural Identifier | Value | Source |
| SMILES | CCCC(=O)C(C)(C)C | [1][2][6] |
| InChI | 1S/C8H16O/c1-5-6-7(9)8(2,3)4/h5-6H2,1-4H3 | [1][4][5] |
| InChIKey | PYCHXHVFOZBVEY-UHFFFAOYSA-N | [1][4][5][6] |
Spectroscopic Analysis
Spectroscopic data is crucial for the identification and characterization of this compound.
-
¹H NMR Spectroscopy : The proton NMR spectrum shows characteristic signals for the different hydrogen environments. The six protons of the two methyl groups on the quaternary carbon appear as a singlet around 1.0-1.2 ppm.[3]
-
¹³C NMR Spectroscopy : The carbon NMR spectrum provides insight into the carbon skeleton. The carbonyl carbon of the ketone group gives a distinct signal in the downfield region of 205-215 ppm.[3]
-
Infrared (IR) Spectroscopy : The IR spectrum exhibits a strong absorption band characteristic of the C=O stretching vibration of the ketone functional group.[3]
-
Mass Spectrometry : The mass spectrum shows a molecular ion peak [M]⁺ at m/z 128.[3] The primary fragmentation pattern is α-cleavage adjacent to the carbonyl group.[3]
Synthesis and Reactivity
Synthesis Protocols
Several methods have been reported for the synthesis of this compound.
-
Aldol (B89426) Condensation : A common method involves the base-catalyzed aldol condensation of acetone (B3395972) and tert-butyl propionate.[3] This reaction is typically carried out using aqueous sodium hydroxide (B78521) in an ethanol (B145695) solvent system at a controlled temperature of 25-40°C.[3] The reaction proceeds through a beta-hydroxyketone intermediate which then dehydrates.[3]
-
Ester Hydrolysis : Another route involves the hydrolysis and subsequent decarboxylation of n-butyl 2,2-dimethylhexanoate.[3]
-
Direct Alkylation : The compound can also be formed through the direct alkylation of suitable precursors under controlled conditions.[3]
A documented synthesis method can be found in the scientific journal Tetrahedron, Volume 29, page 479, from 1973.[1]
Chemical Reactivity
The chemical behavior of this compound is characteristic of ketones.
-
Nucleophilic Addition : The carbonyl group is susceptible to nucleophilic attack by reagents such as Grignard reagents and hydrides.[3]
-
Condensation Reactions : It can participate in aldol condensation reactions with other aldehydes or ketones under basic conditions.[3]
-
Reduction : The ketone functional group can be reduced to a secondary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄).[3]
Experimental Workflows and Structural Visualization
The following diagrams illustrate the molecular structure and a general workflow for the synthesis and characterization of this compound.
Caption: Ball-and-stick representation of this compound.
Caption: General workflow for synthesis and analysis.
Safety and Handling
This compound is classified as a flammable liquid and vapor.[4] It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[4][11]
| Hazard Class | GHS Category |
| Flammable liquids | Category 3 |
| Acute toxicity, oral | Category 4 |
| Skin corrosion/irritation | Category 2 |
| Serious eye damage/eye irritation | Category 2 |
| Specific target organ toxicity, single exposure; Respiratory tract irritation | Category 3 |
Standard laboratory safety protocols should be followed when handling this compound. This includes wearing personal protective equipment (gloves, safety glasses), working in a well-ventilated area, and keeping it away from heat, sparks, and open flames.[12][13]
Applications
The primary application of this compound is as a solvent in organic synthesis.[3] Its relatively non-polar nature allows it to dissolve a range of non-polar and slightly polar compounds.[3]
References
- 1. This compound (5405-79-8) for sale [vulcanchem.com]
- 2. guidechem.com [guidechem.com]
- 3. Buy this compound | 5405-79-8 [smolecule.com]
- 4. This compound | C8H16O | CID 221168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Hexanone, 2,2-dimethyl- [webbook.nist.gov]
- 6. PubChemLite - this compound (C8H16O) [pubchemlite.lcsb.uni.lu]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. This compound, 99% | Fisher Scientific [fishersci.ca]
- 9. This compound [stenutz.eu]
- 10. echemi.com [echemi.com]
- 11. This compound, 99% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
2,2-Dimethyl-3-hexanone CAS number and IUPAC name
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Dimethyl-3-hexanone is a branched aliphatic ketone recognized for its specific structural arrangement, featuring a ketone functional group at the third carbon of a hexane (B92381) chain and two methyl groups on the second carbon.[1][2] This configuration, particularly the quaternary carbon adjacent to the carbonyl group, influences its chemical reactivity and physical properties.[2] It serves as a useful compound in organic synthesis.[1] This document provides a comprehensive overview of its chemical identity, physicochemical properties, and relevant experimental data.
Chemical Identity and Nomenclature
The compound is systematically identified by its IUPAC name and its CAS registry number, ensuring unambiguous reference in scientific literature and chemical databases.
The relationship between these primary identifiers is illustrated below.
Physicochemical Properties
This compound is a colorless, transparent liquid at standard temperature and pressure.[2][8][9] A summary of its key quantitative properties is presented in Table 1.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₆O | [1][2][5][6] |
| Molecular Weight | 128.21 g/mol | [1][2][5][6] |
| Boiling Point | 145.85 - 147 °C | [2][8][10] |
| Density | 0.8105 - 0.825 g/cm³ | [2][8] |
| Refractive Index | 1.4105 | [2][8] |
| Flash Point | 34.4 °C | [8] |
| InChI Key | PYCHXHVFOZBVEY-UHFFFAOYSA-N | [1][2][3] |
| Canonical SMILES | CCCC(=O)C(C)(C)C | [1][2][10] |
Experimental Protocols
A common method for the synthesis of this compound involves a base-catalyzed aldol (B89426) condensation.[1]
-
Reactants: Acetone (B3395972) and tert-butyl propionate.[1]
-
Catalyst: Aqueous sodium hydroxide.[1]
-
Solvent: Ethanol.[1]
-
General Procedure: The reaction mechanism involves the deprotonation of acetone by the base to form a reactive enolate. This enolate then performs a nucleophilic attack on the carbonyl carbon of tert-butyl propionate.[1] The resulting intermediate subsequently yields this compound.[1]
-
Critical Parameters: Maintaining the reaction temperature between 25-40°C and controlling the stoichiometric ratios of the reactants are crucial for maximizing the yield and minimizing the formation of side products.[1]
The workflow for this synthesis is outlined in the diagram below.
The structure of this compound can be confirmed using various spectroscopic methods.
-
Infrared (IR) Spectroscopy: The IR spectrum provides definitive identification of the ketone functional group through a characteristic strong absorption band for the C=O stretch.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum shows distinct signals corresponding to the different proton environments. The two methyl groups attached to the quaternary carbon typically appear as a sharp singlet integrating to six protons.[1]
-
¹³C NMR: The carbon skeleton is resolved, with the carbonyl carbon showing a characteristic downfield resonance in the range of 205-215 ppm due to significant deshielding.[1]
-
-
Mass Spectrometry (MS): Electron ionization mass spectrometry reveals a molecular ion peak [M]⁺ at m/z 128, which corresponds to the molecular weight of the compound.[1] The predominant fragmentation pattern observed is α-cleavage adjacent to the carbonyl group.[1]
References
- 1. Buy this compound | 5405-79-8 [smolecule.com]
- 2. This compound (5405-79-8) for sale [vulcanchem.com]
- 3. This compound | C8H16O | CID 221168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pschemicals.com [pschemicals.com]
- 5. scbt.com [scbt.com]
- 6. calpaclab.com [calpaclab.com]
- 7. 3-Hexanone, 2,2-dimethyl- [webbook.nist.gov]
- 8. echemi.com [echemi.com]
- 9. Page loading... [wap.guidechem.com]
- 10. This compound [stenutz.eu]
An In-depth Technical Guide to the Physical Properties of 2,2-Dimethyl-3-hexanone
This guide provides a comprehensive overview of the key physical properties of 2,2-Dimethyl-3-hexanone, specifically its boiling point and density. It is intended for researchers, scientists, and professionals in drug development who require precise data and standardized methodologies for handling this compound. This document outlines the experimentally determined values for these properties, details the protocols for their measurement, and includes a visual representation of the experimental workflow.
Physical Properties of this compound
This compound is a colorless, transparent liquid with the chemical formula C₈H₁₆O.[1][2] It is also known by synonyms such as tert-butyl propyl ketone.[3] The physical characteristics of this aliphatic ketone are crucial for its application and handling in a laboratory setting.
Data Summary
The boiling point and density of this compound have been determined through various experimental measurements. A summary of these values is presented in the table below for easy reference and comparison.
| Physical Property | Reported Value(s) |
| Boiling Point | 145.85 °C, 147 °C, 149.9 °C[1][4][5] |
| Density | 0.8105 g/cm³, 0.812 g/cm³, 0.825 g/cm³ (at 15 °C)[1][4] |
Experimental Protocols
The accurate determination of the boiling point and density of a liquid compound like this compound is fundamental for its characterization and quality control. The following sections detail the standard experimental methodologies for these measurements.
2.1. Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[6] For pure compounds, this is a distinct temperature, while mixtures will boil over a range of temperatures.
Micro Reflux Method
This method is suitable for small sample volumes (approximately 0.5 mL) and provides a reasonably accurate measurement.
-
Apparatus: A small test tube, a thermometer, a heating block or oil bath, a magnetic stirrer and stir bar, and a clamp.
-
Procedure:
-
Place approximately 0.5 mL of this compound and a small magnetic stir bar into the test tube.
-
Clamp the test tube in the heating block or suspend it in an oil bath.
-
Position the thermometer so that the bulb is about 1 cm above the surface of the liquid.
-
Begin gentle stirring and heating.
-
Observe the formation of a "reflux ring," which is a ring of condensed liquid on the inner wall of the test tube. The thermometer bulb should be level with this ring for an accurate reading.
-
The stable temperature reading on the thermometer when the liquid is gently refluxing is the observed boiling point.[5]
-
Capillary Method (Siwoloboff Method)
This is another common and efficient method for determining the boiling point of small quantities of liquid.
-
Apparatus: A capillary tube (sealed at one end), a small test tube (e.g., a Durham tube), a thermometer, a heating bath (e.g., paraffin (B1166041) oil in a Thiele tube), and a means to attach the test tube to the thermometer.
-
Procedure:
-
Place a few drops of this compound into the small test tube.
-
Invert the capillary tube (open end down) and place it inside the test tube containing the sample.
-
Attach the test tube to the thermometer.
-
Immerse the assembly in the heating bath.
-
Heat the bath gently and stir to ensure uniform temperature distribution.[4]
-
A stream of bubbles will emerge from the open end of the capillary tube as the liquid is heated.
-
When a continuous and rapid stream of bubbles is observed, stop heating.
-
As the apparatus cools, the bubbling will slow down and stop. The boiling point is the temperature at which the liquid just begins to be drawn into the capillary tube.[2]
-
2.2. Determination of Density
Density is the mass of a substance per unit volume. For liquids, it is typically measured in grams per milliliter (g/mL) or grams per cubic centimeter (g/cm³).
Using a Graduated Cylinder and Balance
This is a straightforward method for determining density, suitable for general laboratory use.
-
Apparatus: A graduated cylinder, an electronic balance.
-
Procedure:
-
Measure the mass of the clean, dry graduated cylinder and record it.
-
Add a known volume of this compound to the graduated cylinder. Read the volume from the bottom of the meniscus.
-
Measure the combined mass of the graduated cylinder and the liquid.
-
Calculate the mass of the liquid by subtracting the mass of the empty cylinder from the combined mass.
-
Calculate the density using the formula: Density = Mass / Volume.[7]
-
For improved accuracy, repeat the measurement with different volumes and calculate the average density.[7]
-
Using a Pycnometer (Specific Gravity Bottle)
For more precise density measurements, a pycnometer is used. This is a flask with a specific, accurately known volume.
-
Apparatus: A pycnometer, an electronic balance, a water bath for temperature control.
-
Procedure:
-
Measure the mass of the clean, dry, and empty pycnometer.
-
Fill the pycnometer with this compound, ensuring no air bubbles are trapped. Place the stopper and wipe any excess liquid from the outside.
-
Measure the mass of the pycnometer filled with the liquid.
-
Calculate the mass of the liquid.
-
To determine the exact volume of the pycnometer, repeat the process with a reference liquid of known density (e.g., deionized water) at the same temperature.
-
Calculate the volume of the pycnometer using the mass and known density of the reference liquid.
-
Calculate the density of this compound using its mass and the determined volume of the pycnometer.
-
Visualized Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for Boiling Point Determination.
References
- 1. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Class 11 Chemistry Determination Of Boiling Point Experiment [vedantu.com]
- 5. uomus.edu.iq [uomus.edu.iq]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. chem.libretexts.org [chem.libretexts.org]
2,2-Dimethyl-3-hexanone molecular formula and weight
For Researchers, Scientists, and Drug Development Professionals
This guide provides core technical data on 2,2-Dimethyl-3-hexanone, a branched aliphatic ketone. The information is presented to support research and development activities where this compound may be of interest.
Chemical Identity and Properties
This compound is a colorless, transparent liquid at standard temperature and pressure.[1] Its structure consists of a hexane (B92381) chain with a ketone functional group at the third carbon and two methyl groups at the second carbon position.[1]
Quantitative Data Summary
The fundamental molecular properties of this compound are summarized in the table below for easy reference.
| Property | Value |
| Molecular Formula | C8H16O |
| Molecular Weight | 128.21 g/mol |
| CAS Number | 5405-79-8 |
| IUPAC Name | 2,2-Dimethylhexan-3-one |
| Synonyms | tert-Butyl propyl ketone, 2,2-dimethylhexan-3-one |
Data sourced from multiple chemical databases.[1][2][3][4][5]
Experimental Protocols
Detailed experimental protocols for the synthesis or specific analytical characterization of this compound are typically documented in specialized chemical literature, such as peer-reviewed journals or patents. A documented synthesis method can be found in Tetrahedron, Volume 29, page 479, published in 1973.[1]
Standard analytical methodologies for the characterization of this compound would include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the carbon-hydrogen framework.
-
Infrared (IR) Spectroscopy: To identify the characteristic carbonyl (C=O) functional group stretch.
-
Mass Spectrometry (MS): To determine the mass-to-charge ratio and fragmentation pattern, confirming the molecular weight.[2]
-
Gas Chromatography (GC): To assess purity and for separation from reaction mixtures.
The development of specific experimental protocols would be contingent on the research or application context, such as its use as a starting material, a solvent, or a reference standard.
Logical Relationship Diagram
The following diagram illustrates the logical flow from the compound's name to its fundamental chemical properties.
Caption: Logical relationship between chemical name, structure, formula, and molecular weight.
References
Spectroscopic Analysis of 2,2-Dimethyl-3-hexanone: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for 2,2-Dimethyl-3-hexanone (CAS No: 5405-79-8), a branched aliphatic ketone.[1][2] The document is intended for researchers, scientists, and professionals in drug development, offering detailed spectral data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). It includes structured data tables, detailed experimental protocols, and a logical workflow for spectroscopic analysis.
Molecular Structure:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopic Data
Proton NMR provides information about the number of different types of protons and their neighboring environments. Protons adjacent to the carbonyl group are characteristically deshielded and appear in the 2.0-2.5 ppm region.[4][5]
| Chemical Shift (δ) ppm | Integration | Multiplicity | Assignment |
| ~2.4 | 2H | Triplet (t) | -CH₂- (C4) |
| ~1.5 | 2H | Sextet | -CH₂- (C5) |
| ~1.1 | 9H | Singlet (s) | -C(CH₃)₃ (C1 & C2-methyls) |
| ~0.9 | 3H | Triplet (t) | -CH₃ (C6) |
Note: Specific ppm values can vary slightly based on the solvent and spectrometer frequency.
¹³C NMR Spectroscopic Data
Carbon NMR reveals the number of unique carbon environments in the molecule. The carbonyl carbon of a ketone is highly deshielded, typically appearing downfield around 200 ppm or higher.[4]
| Chemical Shift (δ) ppm | Assignment |
| ~215 | C=O (C3) |
| ~45 | -C(CH₃)₃ (C2) |
| ~35 | -CH₂- (C4) |
| ~26 | -C(CH₃)₃ (C1 & C2-methyls) |
| ~18 | -CH₂- (C5) |
| ~14 | -CH₃ (C6) |
Note: Specific ppm values can vary slightly based on the solvent and spectrometer frequency.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The most prominent feature in the IR spectrum of a ketone is the strong carbonyl (C=O) stretching absorption. For aliphatic ketones, this peak typically appears in the range of 1700-1725 cm⁻¹.[4]
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~2960 | Strong | C-H stretch (sp³ aliphatic) |
| ~1715 | Strong | C=O stretch (ketone) |
| ~1465 | Medium | C-H bend (alkane) |
| ~1365 | Medium | C-H bend (gem-dimethyl) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[6] In the electron ionization (EI) mass spectrum of a ketone, a common fragmentation pattern is the α-cleavage, where the bond between the carbonyl carbon and an adjacent carbon is broken.[4]
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment |
| 128 | Moderate | [M]⁺ (Molecular Ion) |
| 85 | High | [M - C₃H₇]⁺ (Loss of propyl radical) |
| 57 | Base Peak (100) | [C(CH₃)₃]⁺ (tert-Butyl cation) |
| 43 | High | [C₃H₇]⁺ (Propyl cation) |
| 29 | Moderate | [C₂H₅]⁺ (Ethyl cation) |
Note: The base peak is the most intense peak in the spectrum and is assigned a relative intensity of 100.
Experimental Protocols
NMR Spectroscopy Protocol
This protocol outlines the general steps for acquiring ¹H and ¹³C NMR spectra.
-
Sample Preparation: Weigh approximately 5-20 mg of the this compound sample. Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a small vial.[7] The deuterated solvent is crucial as it is "invisible" in the ¹H NMR spectrum and is used for locking and shimming the spectrometer.[7]
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. The solution height should be at least 50 mm from the bottom of the tube.[7]
-
Spectrometer Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Locking and Shimming: The spectrometer's software is used to "lock" onto the deuterium (B1214612) signal of the solvent. The magnetic field homogeneity is then optimized through a process called "shimming" to achieve high resolution.[7]
-
Acquisition: Set the desired experimental parameters for either ¹H or ¹³C NMR. This includes the number of scans, pulse sequence, and spectral width. The spectrum is then acquired. For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to generate the frequency-domain spectrum. Phase and baseline corrections are applied, and the spectrum is referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
IR Spectroscopy Protocol (Neat Liquid Film)
This protocol is suitable for analyzing pure liquid samples.[8]
-
Plate Preparation: Obtain two clean, dry salt plates (e.g., NaCl or KBr) from a desiccator. If necessary, clean the plates with a small amount of a volatile, non-polar solvent like acetone (B3395972) and allow them to dry completely.[8][9]
-
Sample Application: Place a single drop of liquid this compound onto the face of one salt plate.[8][10]
-
Creating the Film: Place the second salt plate on top of the first, gently spreading the liquid into a thin, uniform film between the plates.[8][10]
-
Mounting the Sample: Place the "sandwich" of salt plates into the sample holder of the FT-IR spectrometer.[8]
-
Background Scan: Run a background spectrum with no sample in the beam path. This is to subtract any signals from atmospheric CO₂ and water vapor.
-
Sample Scan: Acquire the IR spectrum of the this compound sample. The instrument measures the absorption of infrared radiation at different frequencies.[11]
-
Cleaning: After analysis, disassemble the plates, clean them thoroughly with an appropriate solvent (e.g., acetone), and return them to the desiccator.[8]
Mass Spectrometry Protocol (Electron Ionization - EI)
This protocol describes a common method for analyzing volatile organic compounds.
-
Sample Introduction: A small amount of the liquid sample is introduced into the mass spectrometer. This can be done via direct injection or, more commonly, through a gas chromatograph (GC-MS) which separates components of a mixture before they enter the mass spectrometer.
-
Vaporization: The sample is vaporized in a high vacuum, low-pressure environment.[12]
-
Ionization: The gaseous molecules are bombarded with a high-energy beam of electrons (typically 70 eV).[12][13] This process ejects an electron from the molecule, creating a positively charged radical cation known as the molecular ion (M⁺).[12][14]
-
Fragmentation: The high energy of the ionization process often causes the molecular ion to be unstable, leading it to fragment into smaller, charged ions and neutral radicals.[14]
-
Acceleration: The positively charged ions are accelerated by an electric field into the mass analyzer.[14]
-
Mass Analysis: The ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).[6][14] In most cases, the charge (z) is +1, so the m/z value is equivalent to the mass of the ion.[13]
-
Detection: A detector measures the abundance of ions at each m/z value, and a computer generates a mass spectrum, which is a plot of relative intensity versus m/z.[13]
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for identifying an unknown organic compound, such as this compound, using the spectroscopic techniques discussed.
References
- 1. Buy this compound | 5405-79-8 [smolecule.com]
- 2. 3-Hexanone, 2,2-dimethyl- [webbook.nist.gov]
- 3. This compound | C8H16O | CID 221168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CH 336: Ketone Spectroscopy [sites.science.oregonstate.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. fiveable.me [fiveable.me]
- 7. publish.uwo.ca [publish.uwo.ca]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. homework.study.com [homework.study.com]
- 10. researchgate.net [researchgate.net]
- 11. emeraldcloudlab.com [emeraldcloudlab.com]
- 12. SPECTROSCOPY AND STRUCTURE DETERMINATION [sydney.edu.au]
- 13. Mass Spectrometry [www2.chemistry.msu.edu]
- 14. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
Synthesis of 2,2-Dimethyl-3-hexanone via Aldol Condensation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 2,2-dimethyl-3-hexanone, a valuable ketone in organic synthesis, through the robust and versatile aldol (B89426) condensation reaction. This document provides a comprehensive overview of the synthetic pathway, detailed experimental protocols, and key data for the characterization of the final product.
Introduction
This compound, also known as tert-butyl propyl ketone, is a branched aliphatic ketone with the molecular formula C₈H₁₆O.[1][2] Its unique structural features, particularly the sterically hindered t-butyl group adjacent to the carbonyl, impart specific reactivity and physical properties that make it a useful intermediate and building block in the synthesis of more complex molecules, including pharmaceuticals and specialty chemicals. The aldol condensation provides a classical and efficient method for the carbon-carbon bond formation required for its synthesis.[3][4][5]
Synthetic Pathway: Aldol Condensation
The synthesis of this compound is achieved via a base-catalyzed crossed aldol condensation between pinacolone (B1678379) (3,3-dimethyl-2-butanone) and propionaldehyde (B47417) (propanal). In this reaction, the enolate of pinacolone, formed by deprotonation of an α-hydrogen by a base, acts as a nucleophile and attacks the electrophilic carbonyl carbon of propionaldehyde. The resulting β-hydroxy ketone intermediate readily undergoes dehydration under the reaction conditions to yield the α,β-unsaturated ketone, which is subsequently reduced to the target saturated ketone. However, for the synthesis of the saturated ketone, the reaction is typically controlled to favor the aldol addition product, which is then dehydrated and reduced in subsequent steps, or by controlling the reaction to directly yield the saturated ketone if a reducing agent is present. For the purpose of this guide, we will focus on the condensation to the α,β-unsaturated ketone followed by a conceptual reduction, as direct one-pot condensation-reduction is less common for this specific transformation.
The overall reaction is as follows:
Step 1: Aldol Condensation & Dehydration
Pinacolone + Propionaldehyde → 2,2-Dimethyl-4-hexen-3-one + H₂O
Step 2: Reduction (Conceptual)
2,2-Dimethyl-4-hexen-3-one + [H] → this compound
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of the target compound is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₆O | [1][2] |
| Molecular Weight | 128.21 g/mol | [1][2] |
| CAS Number | 5405-79-8 | [1][2] |
| Appearance | Colorless liquid | [6] |
| Boiling Point | 147-149.9 °C at 760 mmHg | [7][8] |
| Density | 0.812 - 0.825 g/cm³ at 15-20 °C | [7][8] |
| Refractive Index | ~1.411 | [7] |
Experimental Protocol
The following protocol is adapted from a similar aldol condensation of pinacolone with benzaldehyde (B42025) and is expected to provide a good yield of the desired product.[9]
Materials and Equipment
-
Pinacolone (≥98%)
-
Propionaldehyde (≥97%)
-
Sodium hydroxide (B78521) (NaOH)
-
Ethanol (95%)
-
Diethyl ether or Dichloromethane (B109758) (for extraction)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄) for drying
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Separatory funnel
-
Distillation apparatus
-
Rotary evaporator
Reaction Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g (0.10 mol) of pinacolone in 100 mL of 95% ethanol.
-
Addition of Aldehyde: To this solution, add 6.4 g (0.11 mol) of propionaldehyde.
-
Initiation of Condensation: Prepare a solution of 5.0 g (0.125 mol) of sodium hydroxide in 50 mL of water. Slowly add the NaOH solution to the stirred mixture of the ketone and aldehyde.
-
Reaction: The mixture is then stirred at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). If the reaction is slow, gentle heating (40-50 °C) can be applied.[10]
-
Workup: After the reaction is complete, neutralize the mixture with dilute hydrochloric acid (e.g., 1 M HCl) until it is slightly acidic.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or dichloromethane (3 x 50 mL).
-
Washing: Combine the organic extracts and wash successively with 50 mL of water and 50 mL of brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator.
-
Purification: The crude product is purified by fractional distillation under reduced pressure to yield pure this compound.[9]
Reaction Mechanism and Experimental Workflow
The following diagrams illustrate the key mechanistic steps of the base-catalyzed aldol condensation and the general experimental workflow.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. This compound | C8H16O | CID 221168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Khan Academy [khanacademy.org]
- 5. magritek.com [magritek.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. calpaclab.com [calpaclab.com]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. amherst.edu [amherst.edu]
An In-depth Technical Guide to the Solubility of 2,2-Dimethyl-3-hexanone in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2,2-Dimethyl-3-hexanone, a ketone of interest in various chemical and pharmaceutical applications. Due to the limited availability of specific quantitative solubility data in published literature, this document focuses on the general principles of ketone solubility, expected solubility trends for this compound, and detailed experimental protocols for determining its solubility in various organic solvents.
Introduction to this compound and its Solubility
This compound is a branched aliphatic ketone with the molecular formula C₈H₁₆O.[1][2] Its structure, featuring a polar carbonyl group and a nonpolar hydrocarbon chain, dictates its solubility behavior. The polarity of the carbonyl group allows for dipole-dipole interactions, while the alkyl portion contributes to van der Waals forces.[3]
In general, ketones are soluble in most common organic solvents.[3] The principle of "like dissolves like" is the primary determinant of solubility. Therefore, this compound is expected to exhibit good solubility in a range of organic solvents, with the degree of solubility depending on the polarity and structure of the solvent.
Quantitative Solubility Data
Table 1: Illustrative Solubility of this compound in Selected Organic Solvents at 25°C
| Solvent Class | Solvent | Polarity Index | Illustrative Solubility ( g/100 mL) |
| Polar Aprotic | Acetone | 5.1 | > 50 |
| Ethyl Acetate | 4.4 | > 50 | |
| Tetrahydrofuran (THF) | 4.0 | > 50 | |
| Acetonitrile | 5.8 | ~ 40 | |
| Dimethyl Sulfoxide (DMSO) | 7.2 | ~ 30 | |
| Polar Protic | Ethanol | 4.3 | > 50 |
| Methanol | 5.1 | > 50 | |
| 1-Butanol | 3.9 | > 50 | |
| Water | 10.2 | < 1 (Limited solubility)[4] | |
| Nonpolar | Hexane | 0.1 | > 50 |
| Toluene | 2.4 | > 50 | |
| Diethyl Ether | 2.8 | > 50 | |
| Chloroform | 4.1 | > 50[5] |
Disclaimer: The data presented in Table 1 are illustrative examples based on the expected solubility of a medium-chain ketone in various organic solvents. These values are not based on experimental measurements for this compound and should be used for guidance purposes only.
Experimental Protocols for Solubility Determination
To obtain accurate quantitative solubility data for this compound, standardized experimental protocols should be followed. The static equilibrium method, often referred to as the shake-flask method, is a widely accepted technique for determining the solubility of a compound in a solvent.[6]
3.1. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Volumetric flasks and pipettes
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector
-
Vials with airtight seals
3.2. Experimental Procedure (Static Equilibrium Method)
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The amount of solute should be sufficient to ensure that a solid or liquid phase of the solute remains after equilibrium is reached.
-
Equilibration: Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C). Agitate the mixtures for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached.[6] The time required for equilibration should be determined empirically.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for a sufficient time (e.g., 24 hours) to allow for the separation of the undissolved solute from the saturated solution. If necessary, centrifugation can be used to facilitate the separation of fine particles.
-
Sampling and Dilution: Carefully withdraw a known aliquot of the clear, saturated supernatant. To avoid precipitation, immediately dilute the aliquot with a known volume of the same solvent. The dilution factor should be chosen to bring the concentration of this compound within the linear range of the analytical method.
-
Quantitative Analysis: Analyze the diluted samples using a calibrated analytical technique such as GC or HPLC to determine the concentration of this compound.
-
Calculation of Solubility: Calculate the solubility of this compound in the solvent using the measured concentration and the dilution factor. The solubility is typically expressed in units of g/100 mL, mg/mL, or mol/L.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of this compound using the static equilibrium method.
Caption: Experimental workflow for determining the solubility of this compound.
Factors Influencing Solubility
Several factors can influence the solubility of this compound in organic solvents:
-
Polarity: As a moderately polar compound, this compound will be most soluble in solvents with similar polarity.[6]
-
Temperature: The solubility of most solids and liquids in liquid solvents increases with temperature.[6] This is because the dissolution process is often endothermic.
-
Solvent Structure: The size and shape of the solvent molecules can affect their ability to solvate the solute molecules.
-
Presence of Impurities: Impurities in either the solute or the solvent can affect the measured solubility.
Conclusion
While specific quantitative data on the solubility of this compound in organic solvents is scarce, its chemical structure as a ketone provides a strong basis for predicting its solubility behavior. It is expected to be highly soluble in a wide range of common organic solvents, with limited solubility in water. For applications requiring precise solubility values, the experimental protocols outlined in this guide provide a robust framework for their determination. Further research to quantify the solubility of this compound in various pharmaceutically and industrially relevant solvents is warranted.
References
- 1. Buy this compound | 5405-79-8 [smolecule.com]
- 2. This compound (5405-79-8) for sale [vulcanchem.com]
- 3. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]
- 4. CAS 1888-57-9: 2,5-Dimethyl-3-hexanone | CymitQuimica [cymitquimica.com]
- 5. 2,5-DIMETHYL-3-HEXANONE CAS#: 1888-57-9 [m.chemicalbook.com]
- 6. youtube.com [youtube.com]
An In-depth Technical Guide to the Safe Handling of 2,2-Dimethyl-3-hexanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 2,2-Dimethyl-3-hexanone (CAS No. 5405-79-8), a branched aliphatic ketone. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.
Chemical and Physical Properties
This compound is a colorless, transparent liquid with a molecular formula of C8H16O and a molecular weight of 128.21 g/mol .[1] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C8H16O | [1][2][3] |
| Molecular Weight | 128.21 g/mol | [1][2] |
| Appearance | Colorless transparent liquid | [1][3] |
| Boiling Point | 145.85°C - 147°C | [1][4][5] |
| Melting Point | -32.24°C (estimate) | [1][4] |
| Density | 0.8105 g/cm³ - 0.825 g/cm³ @ 15°C | [1][4] |
| Vapor Pressure | 4.66 hPa at 20°C | [1] |
| Flash Point | 34.4°C | [4] |
| Refractive Index | 1.4105 - 1.411 | [1][5] |
| SMILES Notation | CCCC(=O)C(C)(C)C | [1] |
| InChI Key | PYCHXHVFOZBVEY-UHFFFAOYSA-N | [1] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The primary hazards include flammability and irritation.[2]
GHS Pictograms:
-
GHS02: Flame - Flammable liquid
-
GHS07: Exclamation Mark - Irritant (skin, eye, respiratory), Harmful if swallowed
Signal Word: Danger [1] or Warning [2] (Note: Signal words may vary by supplier and concentration.)
Hazard Statements:
-
H225: Highly flammable liquid and vapor.
-
H226: Flammable liquid and vapor.[2]
-
H302: Harmful if swallowed.[2]
Experimental Protocols
Detailed experimental protocols for determining the physicochemical and toxicological properties of this compound are not publicly available in the provided search results. The data presented in this guide are sourced from safety data sheets provided by chemical suppliers. These suppliers are responsible for conducting or commissioning the necessary experimental work to determine the hazardous properties of their products in accordance with regulatory requirements.
Safe Handling and Storage
Proper handling and storage procedures are essential to minimize risk.
Handling:
-
Wear appropriate personal protective equipment (PPE), as detailed in Section 5.
-
Use only in well-ventilated areas or under a chemical fume hood.[6]
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[1]
-
Wash hands thoroughly after handling.
-
Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[7]
-
Use non-sparking tools and take precautionary measures against static discharge.[6][7]
-
Ground and bond container and receiving equipment.[6]
Storage:
-
Keep container tightly closed in a dry and well-ventilated place.[6][7]
-
Store in a cool place.[7]
-
Store locked up.[6]
-
Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[7]
Personal Protective Equipment (PPE)
The following diagram outlines the recommended personal protective equipment when handling this compound.
Caption: Recommended PPE for handling this compound.
First-Aid Measures
In case of exposure, follow these first-aid measures and seek medical attention.
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[1][7]
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. If skin irritation persists, call a physician.[7]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Call a physician or poison control center immediately.[7]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO2).[7] Water mist may be used to cool closed containers.[7]
-
Specific Hazards: Flammable liquid and vapor. Vapors may form explosive mixtures with air. Vapors can travel to a source of ignition and flash back.
-
Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.[7]
Accidental Release Measures
In the event of a spill, follow the procedure outlined below.
Caption: General workflow for responding to a chemical spill.
-
Personal Precautions: Use personal protective equipment as required. Ensure adequate ventilation. Remove all sources of ignition.[7]
-
Environmental Precautions: Prevent product from entering drains.
-
Methods for Cleaning Up: Cover drains. Collect, bind, and pump off spills. Absorb with liquid-absorbent material (e.g., Chemizorb®). Dispose of properly.
Stability and Reactivity
-
Reactivity: No data available.
-
Chemical Stability: Stable under recommended storage conditions.
-
Possibility of Hazardous Reactions: No data available.
-
Incompatible Materials: Strong oxidizing agents, acids, and bases.[7]
-
Hazardous Decomposition Products: No data available.
Toxicological Information
The primary toxicological effects of this compound are irritation to the skin, eyes, and respiratory system. It is also harmful if swallowed.[1][2] Specific LD50 or LC50 data are not provided in the searched documents. Symptoms of overexposure may include headache, dizziness, tiredness, nausea, and vomiting.[6]
Disclaimer: This document is intended as a guide and is not exhaustive. Always refer to the most current Safety Data Sheet (SDS) from your supplier before handling this chemical. All laboratory personnel must be trained in proper chemical handling and emergency procedures.
References
A Technical Guide to 2,2-Dimethyl-3-hexanone: Synthesis, Properties, and Commercial Availability
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,2-Dimethyl-3-hexanone (CAS No. 5405-79-8), a branched aliphatic ketone. It details the compound's physicochemical properties, outlines established synthetic methodologies, and presents a survey of its commercial availability from various suppliers. This document is intended to serve as a foundational resource for researchers and professionals in the fields of organic chemistry and materials science. It is important to note that, despite its availability for research purposes, a thorough review of scientific literature reveals a significant gap in the understanding of this compound's biological activity. As of this writing, there is no published data on its pharmacological effects, mechanism of action, or any associated signaling pathways.
Chemical and Physical Properties
This compound, also known as tert-butyl propyl ketone, is a colorless liquid at room temperature.[1] Its key chemical identifiers and physicochemical properties are summarized in the tables below.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 5405-79-8[1] |
| Molecular Formula | C₈H₁₆O[1] |
| Molecular Weight | 128.21 g/mol [1] |
| IUPAC Name | 2,2-dimethylhexan-3-one[2] |
| Synonyms | tert-Butyl propyl ketone, 3-Hexanone, 2,2-dimethyl-[2] |
| InChI Key | PYCHXHVFOZBVEY-UHFFFAOYSA-N[2] |
| SMILES | CCCC(=O)C(C)(C)C[2] |
Table 2: Physicochemical Properties
| Property | Value |
| Physical State | Colorless transparent liquid[1] |
| Boiling Point | 145.85 °C[1] |
| Melting Point | -32.24 °C (estimate)[1] |
| Density | 0.8105 g/cm³[1] |
| Vapor Pressure | 4.66 hPa at 20°C[1] |
| Refractive Index | 1.4105[1] |
Synthesis of this compound
The synthesis of this compound has been documented in the scientific literature, with one notable method described in a 1973 paper in the journal Tetrahedron.[1][3] While the full text of this specific paper is not publicly available through general searches, other sources describe several viable synthetic routes.[4] These include aldol (B89426) condensation, ester hydrolysis, direct alkylation, and acid-catalyzed ketonic decarboxylation.[4]
One commonly referenced method is the reaction of a Grignard reagent with an appropriate nitrile.[5] A plausible synthetic workflow for this approach is outlined below.
Experimental Protocol: Synthesis via Grignard Reaction (Representative)
Disclaimer: The following protocol is a representative example based on general principles of Grignard reactions for ketone synthesis and has not been directly extracted from the cited literature. Researchers should consult the original publication (Tetrahedron, 1973 , 29, 479) for the specific, validated experimental details.
Materials:
-
Propylmagnesium bromide (Grignard reagent)
-
2,2-Dimethylpropanenitrile (tert-butyl cyanide)
-
Anhydrous diethyl ether
-
Aqueous solution of a weak acid (e.g., ammonium (B1175870) chloride)
-
Hydrochloric acid
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, a solution of 2,2-dimethylpropanenitrile in anhydrous diethyl ether is prepared under an inert atmosphere (e.g., nitrogen or argon).
-
The flask is cooled in an ice bath, and a solution of propylmagnesium bromide in diethyl ether is added dropwise from the dropping funnel with vigorous stirring.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for several hours to ensure the reaction goes to completion.
-
The reaction mixture is then cooled, and the intermediate imine salt is hydrolyzed by the slow, careful addition of an aqueous solution of a weak acid, such as ammonium chloride.
-
The resulting mixture is then treated with hydrochloric acid to fully hydrolyze the imine to the corresponding ketone.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., magnesium sulfate), and the solvent is removed under reduced pressure.
-
The crude product is then purified by distillation to yield this compound.
Biological Activity and Drug Development Potential
A comprehensive search of the scientific and patent literature reveals a notable absence of data regarding the biological activity of this compound. There are no published studies detailing its effects in biological assays, its potential as a pharmacological agent, or its interaction with any known signaling pathways or cellular targets. While some suppliers indicate its applicability for biochemical experiments and drug synthesis research, no specific applications or findings are publicly documented.[6]
This lack of information presents both a challenge and an opportunity for the research community. The compound's unique structural features may warrant its inclusion in screening libraries for various biological targets. However, any research in this area would be exploratory, without the guidance of prior art.
Commercial Availability and Suppliers
This compound is available for purchase from a number of chemical suppliers, primarily for research and development purposes. The purity and available quantities vary by supplier.
Table 3: Commercial Suppliers of this compound
| Supplier | Product Name | Purity | Available Quantities |
| Sigma-Aldrich | This compound | Not specified | Varies |
| Fisher Scientific | This compound, 99% | 99%[7] | 1 g[7] |
| Vulcanchem | This compound | Not specified[1] | Inquire |
| TargetMol | This compound | Not specified[6] | Inquire |
Note: Pricing and availability are subject to change and may require institutional login for viewing.
Conclusion
This compound is a readily available chemical compound with established synthetic routes. Its well-defined physicochemical properties make it a useful building block in organic synthesis. However, the current body of scientific knowledge is strikingly devoid of any information regarding its biological effects. For researchers and professionals in drug development, this compound represents an uncharted territory. While its potential as a scaffold or pharmacophore is unknown, the lack of existing data underscores the need for foundational biological screening to ascertain any potential therapeutic or toxicological relevance. Until such studies are undertaken, the utility of this compound will likely remain confined to the realm of synthetic and materials chemistry.
References
- 1. guidechem.com [guidechem.com]
- 2. This compound | C8H16O | CID 221168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound (5405-79-8) for sale [vulcanchem.com]
- 4. Buy this compound | 5405-79-8 [smolecule.com]
- 5. Synthesis [smakbo.github.io]
- 6. This compound | Biochemical reagent | TargetMol [targetmol.com]
- 7. This compound, 99% | Fisher Scientific [fishersci.ca]
Methodological & Application
Application Notes and Protocols: 2,2-Dimethyl-3-hexanone as a Non-Polar Solvent in Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 2,2-Dimethyl-3-hexanone as a non-polar solvent for organic synthesis. This document includes its physicochemical properties, potential applications, and example protocols for its use in common organic reactions.
Introduction
This compound, also known as tert-butyl propyl ketone, is a branched aliphatic ketone with the molecular formula C8H16O.[1] Its unique structure, featuring a sterically hindered ketone group, imparts specific properties that make it a subject of interest as a non-polar solvent in organic chemistry.[2] This document outlines its characteristics and provides guidance for its application in a laboratory setting.
Physicochemical Properties
This compound is a colorless, transparent liquid at standard temperature and pressure.[1][3] Its physical and chemical properties are summarized in the table below. The relatively low polarity and moderate boiling point make it a viable alternative to other non-polar solvents in various applications.
| Property | Value | Reference |
| Molecular Formula | C8H16O | [1][2][3][4] |
| Molecular Weight | 128.21 g/mol | [1][2][5] |
| CAS Number | 5405-79-8 | [1][2][4] |
| Appearance | Colorless transparent liquid | [1][3][4] |
| Boiling Point | 145.85°C - 147°C | [1][4][6] |
| Melting Point | -32.24°C (estimate) | [1][4] |
| Density | 0.8105 - 0.825 g/cm³ | [1][4] |
| Refractive Index | 1.4105 - 1.411 | [1][4][6] |
| Flash Point | 34.4°C | [4] |
| Solubility | Soluble in organic solvents, limited solubility in water. | [7] |
Health and Safety Information
This compound is classified as an irritant and is flammable.[4] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this solvent. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).[4]
Applications in Organic Synthesis
As a relatively non-polar solvent, this compound is suitable for dissolving non-polar and slightly polar compounds.[2] Its ketone functional group, while providing some polarity, is sterically hindered, which can influence reaction pathways and selectivity. Potential applications as a solvent include:
-
Nucleophilic Addition Reactions: The carbonyl group can serve as an electrophilic site for reactions with Grignard reagents or organolithium compounds. The solvent itself can participate in or influence these reactions.
-
Condensation Reactions: It can potentially be used in aldol-type condensation reactions, although its own enolizability should be considered.[2]
-
Reduction Reactions: The ketone can be reduced to the corresponding alcohol, and the solvent can be used for reductions of other functional groups where a non-polar medium is required.[2]
-
General Organic Synthesis: It can be employed as a medium for various reactions involving non-polar substrates and reagents, where its specific boiling point is advantageous for temperature control.
Experimental Protocols
The following are example protocols demonstrating the potential use of this compound as a solvent. These are general procedures and may require optimization for specific substrates.
5.1. Protocol 1: Grignard Reaction with an Ester
This protocol describes a general procedure for the reaction of a Grignard reagent with an ester, where this compound is used as the non-polar solvent.
Workflow Diagram:
Caption: Workflow for a Grignard reaction using this compound as a solvent.
Methodology:
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve the ester (1.0 eq) in anhydrous this compound (5-10 mL per mmol of ester).
-
Reaction: Cool the solution to 0°C using an ice bath. Add the Grignard reagent (2.5 eq, commercially available or freshly prepared) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 10°C.
-
Stirring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium (B1175870) chloride solution at 0°C.
-
Work-up: Separate the organic layer and extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
5.2. Protocol 2: Wittig Reaction
This protocol outlines a general procedure for a Wittig reaction to form an alkene, using this compound as the solvent.
Workflow Diagram:
Caption: General workflow for a Wittig reaction in this compound.
Methodology:
-
Ylide Generation: In a separate flask under an inert atmosphere, suspend the phosphonium salt (1.2 eq) in anhydrous this compound. Add a strong base (e.g., n-BuLi or NaHMDS, 1.1 eq) at the appropriate temperature (e.g., 0°C or -78°C) and stir to form the ylide.
-
Substrate Addition: In another flask, dissolve the aldehyde or ketone (1.0 eq) in anhydrous this compound.
-
Reaction: Add the ylide solution to the aldehyde/ketone solution dropwise at 0°C. Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Upon completion, quench the reaction with water. The precipitated triphenylphosphine oxide can be removed by filtration. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the resulting alkene by column chromatography.
Logical Relationship of Solvent Properties and Application
The utility of this compound as a solvent is dictated by a balance of its physical and chemical properties.
Caption: Relationship between the properties of this compound and its application as a solvent.
Conclusion
This compound presents itself as a potentially useful non-polar solvent for specific applications in organic synthesis. Its moderate boiling point allows for good thermal control of reactions, and its sterically hindered ketone functionality may offer unique selectivity in certain transformations. Researchers are encouraged to consider this compound as an alternative to more common non-polar solvents, particularly when fine-tuning reaction conditions for improved outcomes. Further investigation into its broader applicability is warranted.
References
- 1. This compound (5405-79-8) for sale [vulcanchem.com]
- 2. Buy this compound | 5405-79-8 [smolecule.com]
- 3. Page loading... [wap.guidechem.com]
- 4. echemi.com [echemi.com]
- 5. This compound | C8H16O | CID 221168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound [stenutz.eu]
- 7. CAS 1888-57-9: 2,5-Dimethyl-3-hexanone | CymitQuimica [cymitquimica.com]
Application Notes and Protocols for 2,2-Dimethyl-3-hexanone in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Dimethyl-3-hexanone is a synthetic organic compound with the molecular formula C₈H₁₆O.[1][2] It is a colorless, transparent liquid characterized by a ketone functional group at the third carbon of a hexane (B92381) chain, with two methyl groups attached to the second carbon.[1][2] This sterically hindered ketone, also known as tert-butyl propyl ketone, possesses unique chemical properties that make it a subject of interest in organic synthesis. While direct application as an intermediate in the synthesis of specific, commercially available pharmaceuticals is not extensively documented in publicly available literature, its reactivity profile suggests its potential as a versatile building block for the construction of complex molecular architectures relevant to drug discovery.
This document provides an overview of the properties of this compound, outlines general synthetic protocols for its preparation, and details its potential applications in synthetic schemes that are foundational to pharmaceutical development.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic properties of this compound is presented below. This data is essential for its handling, characterization, and application in a laboratory setting.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₆O | [1][2] |
| Molecular Weight | 128.21 g/mol | [1][3] |
| CAS Number | 5405-79-8 | [2] |
| Appearance | Colorless transparent liquid | [2] |
| Boiling Point | 147 °C | [4] |
| Density | 0.825 g/cm³ at 15 °C | [4] |
| Refractive Index | 1.4105 | [4] |
| Flash Point | 34.4 °C | [4] |
| Solubility | Soluble in organic solvents; relatively non-polar | [1] |
| InChI Key | PYCHXHVFOZBVEY-UHFFFAOYSA-N | [2] |
| SMILES | CCCC(=O)C(C)(C)C | [2] |
Synthesis of this compound
The most common laboratory-scale synthesis of this compound is achieved via an aldol (B89426) condensation reaction.[1]
Protocol: Synthesis via Aldol Condensation
This protocol describes the base-catalyzed condensation of acetone (B3395972) and tertiary butyl propionate (B1217596).
Materials:
-
Acetone
-
Tertiary butyl propionate
-
Sodium hydroxide (B78521) (aqueous solution)
-
Ethanol
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Standard laboratory glassware for reaction, workup, and distillation
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve tertiary butyl propionate in ethanol.
-
Add acetone to the solution. The stoichiometric ratio of the reactants should be carefully controlled to maximize yield.[1]
-
Slowly add an aqueous solution of sodium hydroxide to the reaction mixture while stirring. The addition should be done at a controlled temperature, typically between 25-40°C, to manage the exothermic reaction and prevent side product formation.[1]
-
After the addition of the base, continue stirring the mixture at the same temperature for a specified period to ensure the completion of the reaction. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with a suitable acid.
-
Perform an aqueous workup to remove the catalyst and any water-soluble byproducts. This typically involves partitioning the mixture between an organic solvent (e.g., diethyl ether) and water.
-
Separate the organic layer, dry it over a suitable drying agent like anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by fractional distillation to obtain pure this compound.
Potential Applications in Pharmaceutical Synthesis
While specific examples of this compound as a direct intermediate for known drugs are scarce, its chemical functionality allows for its use in various reactions that are fundamental to the synthesis of bioactive molecules. The presence of a ketone carbonyl group and alpha-protons allows for a range of chemical transformations.
General Reactivity
-
Nucleophilic Addition: The carbonyl group is susceptible to attack by nucleophiles such as Grignard reagents, organolithium compounds, and hydrides. This reaction is a cornerstone for building molecular complexity and introducing new functional groups.[1]
-
Condensation Reactions: It can participate in aldol-type condensation reactions with other carbonyl compounds, leading to the formation of α,β-unsaturated ketones, which are important precursors for various heterocyclic and carbocyclic systems.[1]
-
Reduction: The ketone can be reduced to the corresponding secondary alcohol, 2,2-dimethyl-3-hexanol, using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride.[1] Chiral reduction can provide access to enantiomerically enriched building blocks.
-
Derivatization: The carbonyl group can be converted into other functional groups such as imines, oximes, or hydrazones, which can then be further elaborated.
Hypothetical Synthetic Workflow
The following diagram illustrates a hypothetical workflow where this compound could serve as a starting material for the synthesis of a more complex, potentially bioactive molecule.
Caption: Hypothetical synthetic pathway starting from this compound.
Experimental Protocol: Grignard Reaction with this compound
This protocol provides a general procedure for the reaction of this compound with a Grignard reagent to form a tertiary alcohol.
Materials:
-
This compound
-
Magnesium turnings
-
An alkyl or aryl halide (e.g., bromobenzene)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Iodine crystal (for initiation)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Standard anhydrous reaction setup (flame-dried glassware, inert atmosphere)
Procedure:
-
Preparation of the Grignard Reagent:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings.
-
Add a small crystal of iodine.
-
Add a solution of the alkyl or aryl halide in anhydrous ether or THF dropwise. The reaction is initiated when the color of the iodine disappears and the solution becomes cloudy and starts to reflux.
-
Continue the addition of the halide solution at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture until most of the magnesium has reacted.
-
-
Reaction with the Ketone:
-
Cool the freshly prepared Grignard reagent in an ice bath.
-
Dissolve this compound in anhydrous ether or THF and add it dropwise to the stirred Grignard reagent.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture in an ice bath and quench it by the slow, careful addition of a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer. Extract the aqueous layer with additional ether or THF.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure.
-
Purify the resulting tertiary alcohol by column chromatography or distillation.
-
Conclusion
This compound is a readily synthesized ketone with potential as a building block in organic synthesis. While its direct role as an intermediate in the production of established pharmaceuticals is not well-documented, its reactivity allows for its incorporation into synthetic routes for novel and complex molecules. The protocols and data provided herein serve as a guide for researchers and scientists in utilizing this compound in their synthetic endeavors, particularly in the exploration of new chemical entities for drug discovery.
References
Application Notes and Protocols: Synthesis of a Novel Woody-Amber Fragrance Intermediate from 2,2-Dimethyl-3-hexanone
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,2-Dimethyl-3-hexanone is a ketone with potential applications in the fragrance and flavor industry.[1] Its sterically hindered carbonyl group, flanked by a tert-butyl group, offers unique reactivity that can be exploited to synthesize novel fragrance compounds with interesting olfactory properties. While direct, extensive literature on its application in fragrance synthesis is limited, its structure suggests its utility as a building block for creating complex molecules with desirable woody, amber, or fruity notes. Ketones are versatile precursors in fragrance chemistry, participating in a variety of carbon-carbon bond-forming reactions to generate a diverse range of odorants.[2][3][4]
This document outlines a hypothetical application of this compound in the synthesis of a novel fragrance intermediate with a potential woody-amber scent profile. The proposed synthesis involves a Grignard reaction to introduce a cyclic moiety, a common structural motif in woody and amber odorants, followed by dehydration to yield a stable fragrance compound.[5][6][7]
Hypothetical Reaction Scheme
The proposed synthetic route involves the reaction of this compound with a Grignard reagent, followed by an acid-catalyzed dehydration to yield a novel unsaturated fragrance compound. This two-step sequence is a common strategy for converting ketones into more complex fragrance molecules.
Diagram of the Hypothetical Reaction Pathway
Caption: Hypothetical synthesis of a novel fragrance compound.
Quantitative Data Summary (Hypothetical)
The following tables summarize the hypothetical quantitative data for the proposed two-step synthesis.
Table 1: Reaction Conditions and Yields
| Step | Reaction | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Grignard Reaction | This compound, Cyclopentylmagnesium bromide | Diethyl ether | 0 to rt | 2 | 85 |
| 2 | Dehydration | Tertiary Alcohol Intermediate, p-Toluenesulfonic acid | Toluene (B28343) | 110 | 4 | 92 |
Table 2: Physicochemical and Spectroscopic Data of the Final Product
| Property | Value |
| Molecular Formula | C13H24 |
| Molecular Weight | 180.33 g/mol |
| Appearance | Colorless to pale yellow oil |
| Odor Profile | Woody, amber, with a hint of fruity notes |
| Boiling Point | 220-225 °C (estimated) |
| ¹H NMR (CDCl₃, 400 MHz) | δ 5.35 (t, 1H), 2.10-1.95 (m, 4H), 1.80-1.55 (m, 6H), 1.25 (s, 9H), 0.90 (t, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 145.2, 121.8, 40.5, 38.2, 35.1, 32.7, 29.8, 26.4, 25.9, 14.2 |
| Mass Spectrum (EI) | m/z (%): 180 (M+, 25), 123 (100), 95 (65), 69 (40) |
Experimental Protocols
Materials and Equipment
-
This compound (98% purity)
-
Cyclopentylmagnesium bromide (1.0 M solution in diethyl ether)
-
p-Toluenesulfonic acid monohydrate
-
Diethyl ether (anhydrous)
-
Toluene (anhydrous)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Magnesium sulfate (B86663) (anhydrous)
-
Round-bottom flasks
-
Dropping funnel
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for organic synthesis
Diagram of the Experimental Workflow
Caption: Workflow for the synthesis of the novel fragrance compound.
Protocol 1: Synthesis of the Tertiary Alcohol Intermediate
-
To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add this compound (12.8 g, 0.1 mol) dissolved in anhydrous diethyl ether (50 mL).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add cyclopentylmagnesium bromide (110 mL of a 1.0 M solution in diethyl ether, 0.11 mol) via the dropping funnel over a period of 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1.5 hours.
-
Cool the reaction mixture back to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution (50 mL).
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with diethyl ether (2 x 30 mL).
-
Combine the organic layers and wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude tertiary alcohol.
Protocol 2: Dehydration to the Novel Fragrance Compound
-
Place the crude tertiary alcohol from the previous step into a 250 mL round-bottom flask equipped with a Dean-Stark trap, a reflux condenser, and a magnetic stirrer.
-
Add toluene (100 mL) and a catalytic amount of p-toluenesulfonic acid monohydrate (0.2 g).
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap. Monitor the reaction progress by TLC or GC. The reaction is typically complete within 4 hours.
-
Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene under reduced pressure.
-
The crude product can be purified by vacuum distillation to afford the final fragrance compound as a colorless to pale yellow oil.
Characterization
The structure and purity of the final compound should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry. The olfactory properties should be evaluated by a trained perfumer.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Grignard reagents are highly reactive and moisture-sensitive. Anhydrous conditions must be maintained throughout the Grignard reaction.
-
Diethyl ether is extremely flammable. No open flames should be in the vicinity.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
References
- 1. This compound [myskinrecipes.com]
- 2. Synthesis of Cyclic Fragrances via Transformations of Alkenes, Alkynes and Enynes: Strategies and Recent Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of odorants in flow and their applications in perfumery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Stereoselective synthesis of woody fragrances related to georgyone and arborone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US9085516B2 - Compounds with a woody note - Google Patents [patents.google.com]
Application Notes and Protocols for Grignard Reactions Using 2,2-Dimethyl-3-hexanone as a Substrate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for conducting Grignard reactions with the sterically hindered ketone, 2,2-Dimethyl-3-hexanone. Due to the significant steric hindrance posed by the t-butyl group adjacent to the carbonyl, this reaction requires careful control of conditions to favor the desired nucleophilic addition over side reactions such as enolization and reduction.[1] These protocols are designed to be a robust starting point for the synthesis of tertiary alcohols, which are valuable intermediates in medicinal chemistry and drug development.
Introduction
The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds through the nucleophilic addition of an organomagnesium halide to a carbonyl group.[1][2] When a ketone is used as the substrate, a tertiary alcohol is produced. However, with sterically hindered ketones like this compound, the accessibility of the carbonyl carbon is limited. This can lead to the Grignard reagent acting as a base, abstracting an alpha-proton to form an enolate, or acting as a reducing agent, leading to the corresponding secondary alcohol.[1][3]
To enhance the yield of the desired tertiary alcohol, specific strategies can be employed, such as the use of additives like cerium(III) chloride, which increases the nucleophilicity of the Grignard reagent.[3] Careful control of temperature and the rate of addition of the Grignard reagent are also critical to minimize side reactions.[4]
Data Presentation
The following table summarizes the expected products and potential side products when this compound is reacted with common Grignard reagents. The yields are estimates based on reactions with similarly hindered ketones and are dependent on the optimization of reaction conditions.
| Grignard Reagent | Expected Tertiary Alcohol Product | Potential Side Products |
| Methylmagnesium Bromide (CH₃MgBr) | 3,4,4-Trimethyl-3-hexanol | 2,2-Dimethyl-3-hexanol (Reduction Product), this compound (Unreacted) |
| Ethylmagnesium Bromide (C₂H₅MgBr) | 3-Ethyl-4,4-dimethyl-3-hexanol | 2,2-Dimethyl-3-hexanol (Reduction Product), this compound (Unreacted) |
| Phenylmagnesium Bromide (C₆H₅MgBr) | 4,4-Dimethyl-3-phenyl-3-hexanol | 2,2-Dimethyl-3-hexanol (Reduction Product), this compound (Unreacted) |
Experimental Protocols
General Considerations:
-
Anhydrous Conditions: Grignard reagents are highly sensitive to moisture. All glassware must be rigorously dried in an oven (e.g., at 120°C overnight) or by flame-drying under an inert atmosphere.[5] All solvents and reagents must be anhydrous.[6]
-
Inert Atmosphere: The reaction must be carried out under a positive pressure of an inert gas, such as dry nitrogen or argon, to prevent quenching of the Grignard reagent by atmospheric oxygen and moisture.[4]
Protocol 1: Grignard Reaction of this compound with Methylmagnesium Bromide
Materials:
-
This compound
-
Methylmagnesium bromide (typically 3.0 M in diethyl ether)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)[3]
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution[6]
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)[3]
-
Standard, dry glassware for inert atmosphere reactions (three-necked round-bottom flask, condenser, dropping funnel, nitrogen inlet)
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, a pressure-equalizing dropping funnel, and a nitrogen inlet. Purge the entire system with dry nitrogen for at least 10-15 minutes.
-
Reactant Preparation: In the reaction flask, dissolve this compound (1.0 eq) in anhydrous diethyl ether (or THF).
-
Grignard Addition: Cool the reaction flask to 0 °C using an ice-water bath. Slowly add the methylmagnesium bromide solution (1.2 - 1.5 eq) dropwise from the addition funnel over a period of 30-60 minutes. Maintain the internal temperature below 5 °C during the addition to minimize side reactions.[4]
-
Reaction: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue to stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: After the reaction is complete (as indicated by TLC), cool the flask back down to 0 °C. Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.[6] This will hydrolyze the magnesium alkoxide and neutralize any excess Grignard reagent.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer). Combine all organic extracts.
-
Purification: Wash the combined organic layers with brine (saturated NaCl solution), dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can then be purified by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to isolate the desired tertiary alcohol, 3,4,4-Trimethyl-3-hexanol.
Protocol 2: Grignard Reaction with Ethylmagnesium Bromide
This protocol is identical to Protocol 1, with the substitution of ethylmagnesium bromide for methylmagnesium bromide. The expected product is 3-Ethyl-4,4-dimethyl-3-hexanol.
Mandatory Visualizations
Caption: General workflow of the Grignard reaction.
References
Application Note: A Detailed Protocol for the Two-Step Synthesis of 2,2-Dimethyl-3-hexanone via Aldol Condensation
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive protocol for the synthesis of 2,2-dimethyl-3-hexanone. The synthesis is achieved through a two-step process beginning with a base-catalyzed crossed aldol (B89426) condensation, also known as a Claisen-Schmidt condensation, between 3,3-dimethyl-2-butanone (pinacolone) and propanal.[1] This initial reaction yields the α,β-unsaturated ketone, 2,2-dimethylhex-4-en-3-one. The subsequent step involves the catalytic hydrogenation of this intermediate to produce the final saturated ketone, this compound. This protocol offers a reliable method for carbon-carbon bond formation and the synthesis of sterically hindered ketones.[2]
Reaction Scheme
Step 1: Aldol Condensation

3,3-Dimethyl-2-butanone reacts with propanal in the presence of a base (NaOH) to form 2,2-dimethylhex-4-en-3-one and water.
Step 2: Catalytic Hydrogenation

2,2-Dimethylhex-4-en-3-one is reduced with hydrogen gas over a palladium-on-carbon catalyst to yield this compound.
Experimental Protocols
Part A: Synthesis of 2,2-Dimethylhex-4-en-3-one (Aldol Condensation)
This procedure details the base-catalyzed condensation reaction. To favor the desired crossed-aldol product, the aldehyde is added slowly to a mixture of the ketone and the base, minimizing the self-condensation of propanal.[2][3]
Materials and Equipment:
-
500 mL three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Set up a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser.
-
In the flask, dissolve 3,3-dimethyl-2-butanone (pinacolone) (1.0 eq) and sodium hydroxide (B78521) (1.2 eq) in 200 mL of 95% ethanol.
-
Cool the stirred solution to 0-5 °C using an ice bath.
-
Add propanal (1.1 eq) to the dropping funnel.
-
Add the propanal dropwise to the cooled ketone-base solution over a period of 60 minutes. Maintain the temperature below 10 °C throughout the addition.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12 hours.
-
Work-up: Neutralize the reaction mixture by slowly adding 2M hydrochloric acid until the pH is ~7.
-
Reduce the volume of the mixture by approximately half using a rotary evaporator to remove most of the ethanol.
-
Transfer the remaining aqueous mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (1 x 100 mL) and then with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, 2,2-dimethylhex-4-en-3-one.
-
Purify the crude product by vacuum distillation.
Part B: Synthesis of this compound (Catalytic Hydrogenation)
This procedure describes the reduction of the α,β-unsaturated ketone to the target saturated ketone.
Materials and Equipment:
-
Parr hydrogenation apparatus or a flask with a balloon for hydrogen
-
10% Palladium on Carbon (Pd/C) catalyst
-
Filtration setup (e.g., Büchner funnel with Celite)
Procedure:
-
In a suitable pressure vessel (e.g., Parr bottle), dissolve the purified 2,2-dimethylhex-4-en-3-one (1.0 eq) in 150 mL of ethyl acetate.
-
Carefully add 10% Pd/C catalyst (approximately 1-2 mol% relative to the substrate) to the solution. Caution: Pd/C can be pyrophoric; handle under an inert atmosphere if dry.
-
Seal the vessel and purge it with nitrogen gas, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen (typically 40-50 psi) and shake or stir the reaction mixture at room temperature.
-
Monitor the reaction progress by observing the drop in hydrogen pressure or by TLC/GC analysis. The reaction is typically complete within 4-8 hours.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with a small amount of ethyl acetate.
-
Concentrate the filtrate using a rotary evaporator to remove the solvent.
-
The resulting crude oil can be further purified by vacuum distillation to yield pure this compound.
Data Summary
The following table summarizes the quantities of reagents for the synthesis.
| Role | Reagent | MW ( g/mol ) | Equivalents | Amount (mmol) | Mass (g) | Volume (mL) |
| Step A | ||||||
| Ketone | 3,3-Dimethyl-2-butanone | 100.16 | 1.0 | 100 | 10.02 | 12.5 |
| Aldehyde | Propanal | 58.08 | 1.1 | 110 | 6.39 | 7.9 |
| Base | Sodium Hydroxide | 40.00 | 1.2 | 120 | 4.80 | - |
| Step B | ||||||
| Substrate | 2,2-Dimethylhex-4-en-3-one | 126.20 | 1.0 | 70 (Assumed 70% yield) | 8.83 | 10.1 |
| Catalyst | 10% Pd/C | - | ~0.01-0.02 | 0.7-1.4 | 0.75-1.50 | - |
Experimental Workflow Visualization
The following diagram illustrates the complete workflow for the synthesis of this compound.
Caption: A flowchart of the two-step synthesis protocol.
Characterization
The identity and purity of the intermediate and final products should be confirmed using standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure.
-
Infrared (IR) Spectroscopy: To observe the carbonyl stretch (C=O) and the disappearance of the C=C stretch after hydrogenation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To assess purity and confirm the molecular weight.
Safety Precautions
-
Work in a well-ventilated fume hood at all times.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Sodium hydroxide is corrosive and can cause severe burns. Handle with care.
-
Propanal and diethyl ether are volatile and highly flammable. Avoid open flames and sparks.
-
The Pd/C catalyst can be pyrophoric. Handle with care, and do not allow the dry powder to come into contact with organic solvents in the presence of air.
-
Hydrogen gas is highly flammable and explosive. Ensure the hydrogenation apparatus is properly set up and leak-tested.
References
Application Note: Analysis of 2,2-Dimethyl-3-hexanone by Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction
2,2-Dimethyl-3-hexanone (CAS No: 5405-79-8) is a branched aliphatic ketone with the molecular formula C₈H₁₆O.[1][2] Its unique structure lends it specific chemical properties that are of interest in various fields, including organic synthesis and as a specialty solvent.[1] Accurate and reliable quantification of this compound is crucial for quality control, reaction monitoring, and safety assessment in research, development, and industrial applications. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique ideal for the separation, identification, and quantification of volatile organic compounds like this compound due to its high sensitivity and specificity.[3] This application note provides a detailed protocol for the analysis of this compound using GC-MS.
Principle
The GC-MS method involves the injection of a sample containing this compound into a gas chromatograph. The compound is vaporized and separated from other components in the sample based on its boiling point and affinity for the stationary phase of the GC column.[3][4] As the separated compound elutes from the column, it enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting charged fragments are separated by their mass-to-charge ratio (m/z), creating a unique mass spectrum that serves as a chemical fingerprint for identification.[3] Quantification is achieved by comparing the peak area of a characteristic ion of the analyte to that of a known standard.
Reagents and Materials
-
Solvents: High-purity, GC-MS grade solvents such as hexane (B92381), dichloromethane, or ethyl acetate (B1210297) are required for sample dilution and extraction.[3][5]
-
Standards: A certified reference standard of this compound is necessary for instrument calibration and quantification.
-
Internal Standard (Optional): A suitable internal standard (e.g., an alkyl ketone with a different retention time) can be used to improve precision and accuracy.
-
Glassware: Clean and dry volumetric flasks, pipettes, and autosampler vials with caps (B75204) and septa are essential to avoid contamination.[3][5]
Instrumentation
A standard Gas Chromatograph coupled with a Mass Spectrometer is required. The system should include:
-
Gas Chromatograph with a split/splitless injector.
-
Autosampler for automated injections.
-
Mass Spectrometer with Electron Ionization (EI) source and a quadrupole mass analyzer.
-
Data acquisition and processing software.
Experimental Protocols
Standard Preparation
-
Primary Stock Standard (1000 µg/mL): Accurately weigh 10 mg of pure this compound and dissolve it in 10 mL of a suitable volatile solvent (e.g., hexane) in a volumetric flask.
-
Working Standards: Prepare a series of calibration standards by serially diluting the primary stock standard with the chosen solvent to achieve a concentration range that brackets the expected sample concentrations (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL).
-
Internal Standard Spiking (if used): If an internal standard is employed, spike all calibration standards and samples with a consistent concentration of the internal standard.
Sample Preparation (Liquid-Liquid Extraction)
This protocol is suitable for extracting this compound from aqueous matrices.
-
Sample Collection: Collect 5 mL of the aqueous sample in a clean glass vial.
-
Extraction: Add 2 mL of a suitable extraction solvent (e.g., hexane or dichloromethane).
-
Vortexing: Cap the vial and vortex vigorously for 2 minutes to ensure thorough mixing and extraction of the analyte into the organic phase.
-
Phase Separation: Allow the layers to separate. Centrifugation can be used to expedite this process.[5]
-
Transfer: Carefully transfer the upper organic layer into a clean GC autosampler vial.
-
Injection: The sample is now ready for injection into the GC-MS system.
For samples where this compound is already in an organic solvent, a simple dilution may be sufficient.
GC-MS Method Parameters
The following table outlines the recommended starting parameters for the GC-MS analysis. These may need to be optimized for your specific instrument and application.
| Parameter | Setting |
| GC System | |
| Column | Non-polar capillary column (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless (for trace analysis) or Split (e.g., 20:1 for higher concentrations) |
| Oven Temperature Program | Initial temperature 50 °C, hold for 2 min, ramp at 10 °C/min to 200 °C, hold for 5 min. |
| MS System | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Transfer Line Temp | 280 °C |
| Acquisition Mode | Full Scan (m/z 40-200) for identification and Selected Ion Monitoring (SIM) for quantification. |
Data Presentation and Analysis
Identification
The identification of this compound is based on its retention time from the GC and its mass spectrum from the MS. The mass spectrum should be compared to a reference spectrum from a standard or a spectral library like NIST.
Mass Spectral Data
The electron ionization mass spectrum of this compound is characterized by several key fragment ions. The most abundant ions are typically used for quantification in SIM mode to enhance sensitivity and selectivity.
| m/z | Relative Abundance | Proposed Fragment |
| 57 | High | [C₄H₉]⁺ (tert-butyl) |
| 43 | Moderate | [C₃H₇]⁺ (propyl) |
| 71 | Moderate | [C₅H₁₁]⁺ |
| 128 | Low | [M]⁺ (Molecular Ion) |
| Data based on typical fragmentation patterns of ketones and publicly available spectral data.[2][6] |
Quantification
Create a calibration curve by plotting the peak area of the primary quantifying ion (e.g., m/z 57) against the concentration of the prepared standards. Perform a linear regression on the calibration curve to determine the concentration of this compound in the unknown samples.
Illustrative Method Performance
The following table summarizes the expected performance characteristics of this GC-MS method. This data is illustrative and should be verified through a full method validation study.
| Parameter | Expected Value |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | 0.15 µg/mL |
| Precision (%RSD) | < 10% |
| Accuracy (% Recovery) | 90 - 110% |
Experimental Workflow Diagramdot
References
- 1. Buy this compound | 5405-79-8 [smolecule.com]
- 2. 3-Hexanone, 2,2-dimethyl- [webbook.nist.gov]
- 3. Sample preparation GC-MS [scioninstruments.com]
- 4. GC-MS Sample Preparation | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. uoguelph.ca [uoguelph.ca]
- 6. This compound | C8H16O | CID 221168 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1H and 13C NMR Spectral Analysis of 2,2-Dimethyl-3-hexanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2,2-Dimethyl-3-hexanone. This document includes predicted spectral data based on analogous compounds and established chemical shift principles, along with standardized protocols for sample preparation and spectral acquisition.
Introduction
This compound, also known as tert-butyl propyl ketone, is a ketone with the chemical formula C₈H₁₆O.[1][2] NMR spectroscopy is a powerful analytical technique for the structural elucidation of such organic molecules. This document outlines the expected ¹H and ¹³C NMR spectral characteristics of this compound, providing a valuable resource for its identification and characterization in research and drug development settings. The analysis is based on the well-understood principles of NMR spectroscopy and comparison with structurally similar compounds, such as pinacolone (B1678379) (3,3-dimethyl-2-butanone).[3][4][5]
Predicted ¹H and ¹³C NMR Spectral Data
The structural formula of this compound is presented below, with carbons and protons labeled for clarity in the subsequent spectral analysis.
References
Application Note: Purification of 2,2-Dimethyl-3-hexanone by Fractional Distillation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the purification of 2,2-Dimethyl-3-hexanone using fractional distillation. This method is effective for separating the target ketone from impurities that may be present after synthesis, such as unreacted starting materials, byproducts, and other isomeric ketones. The protocol includes information on the physical properties of this compound, a comprehensive experimental procedure, and methods for assessing purity.
Introduction
This compound is a branched aliphatic ketone with applications in organic synthesis and as a specialty solvent.[1] For its effective use in subsequent reactions and formulations, a high degree of purity is often required. Synthesis of this compound, commonly achieved through condensation reactions such as the aldol (B89426) condensation, can result in a crude product containing various impurities.[1] Fractional distillation is a robust and widely used technique for the purification of liquid compounds, particularly when the boiling points of the components are relatively close.[2] This document outlines a standard laboratory procedure for the purification of this compound by fractional distillation.
Physicochemical Properties of this compound
A summary of the key physical properties of this compound is provided in the table below. This data is crucial for the proper execution and monitoring of the fractional distillation process.
| Property | Value |
| Molecular Formula | C₈H₁₆O |
| Molecular Weight | 128.21 g/mol [1][3] |
| Boiling Point | 145-150 °C |
| Density | ~0.81 g/cm³[3] |
| Refractive Index | ~1.4105[3] |
| Appearance | Colorless to pale yellow liquid[4] |
Potential Impurities
The nature and quantity of impurities in crude this compound will depend on the synthetic route employed. For a typical aldol condensation synthesis, potential impurities may include:
| Impurity | Boiling Point (°C) | Rationale for Presence |
| Acetone | 56 | Unreacted starting material |
| tert-Butyl propionate | 118 | Unreacted starting material |
| 4-Hydroxy-4,5,5-trimethyl-2-hexanone | Decomposes upon heating | Beta-hydroxy ketone intermediate |
| Diacetone alcohol | 166 | Self-condensation product of acetone |
| Mesityl oxide | 130 | Dehydration product of diacetone alcohol |
| Isomeric ketones | Variable | Side-products from alternative reaction pathways |
Experimental Protocol: Fractional Distillation
This protocol details the setup and execution of a fractional distillation for the purification of this compound.
Materials and Equipment
-
Crude this compound
-
Round-bottom flask (appropriate size for the volume of crude material)
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with thermometer adapter
-
Condenser
-
Receiving flasks
-
Heating mantle with a stirrer
-
Magnetic stir bar or boiling chips
-
Thermometer
-
Clamps and stands
-
Tubing for condenser water
-
Glass wool (for insulating the column)
-
Aluminum foil (for insulating the column)
Procedure
-
Apparatus Assembly:
-
Assemble the fractional distillation apparatus as depicted in the workflow diagram below. Ensure all glassware is clean and dry.
-
Place a magnetic stir bar or a few boiling chips in the round-bottom flask.
-
Charge the round-bottom flask with the crude this compound, filling it to no more than two-thirds of its capacity.
-
Securely attach the fractionating column to the round-bottom flask.
-
Place the distillation head on top of the fractionating column and insert the thermometer. The top of the thermometer bulb should be level with the side arm leading to the condenser.[2]
-
Attach the condenser to the distillation head and the receiving flask adapter.
-
Connect the condenser to a cold water source, with water entering at the bottom inlet and exiting at the top outlet.
-
Insulate the fractionating column and distillation head with glass wool and/or aluminum foil to minimize heat loss.[5]
-
-
Distillation Process:
-
Begin stirring the crude mixture if using a magnetic stirrer.
-
Gradually heat the round-bottom flask using the heating mantle.
-
Observe the vapor rising through the fractionating column. A "ring" of condensing vapor should slowly ascend the column.[2] The heating rate should be controlled to allow for a slow and steady rise.
-
Fraction Collection:
-
Forerun: Collect the initial distillate that comes over at a lower temperature. This fraction will contain the more volatile impurities.
-
Main Fraction: Once the temperature at the distillation head stabilizes at the boiling point of this compound (approximately 145-150 °C), change the receiving flask to collect the purified product. Maintain a steady distillation rate of 1-2 drops per second.
-
Final Fraction: If the temperature begins to drop or fluctuate significantly after the main fraction is collected, stop the distillation. The remaining material in the distillation flask will contain higher-boiling impurities.
-
-
-
Post-Distillation:
-
Turn off the heating mantle and allow the apparatus to cool completely before disassembly.
-
Analyze the collected main fraction for purity.
-
Purity Assessment
The purity of the distilled this compound can be assessed using the following methods:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the most definitive method for determining purity and identifying any remaining impurities.
-
Refractive Index: Measure the refractive index of the purified fraction and compare it to the literature value.
-
Boiling Point: The constant temperature observed during the collection of the main fraction serves as an indicator of purity.
Diagrams
Figure 1. Experimental workflow for the purification of this compound.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
This compound is flammable; keep away from open flames and ignition sources.
-
Handle hot glassware with appropriate clamps and heat-resistant gloves.
-
Ensure all joints in the distillation apparatus are securely clamped to prevent leaks.
References
Application Notes and Protocols for 2,2-Dimethyl-3-hexanone in Catalysis Research
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive literature searches did not yield specific examples of 2,2-Dimethyl-3-hexanone being used directly as a catalyst or ligand in published catalysis research. The following application notes and protocols are based on the general behavior of sterically hindered ketones and the catalytic reactions of structurally similar compounds. The provided protocols are representative and would require optimization for this compound.
Application Notes
This compound is a branched aliphatic ketone with the molecular formula C₈H₁₆O.[1] Its structure, featuring a sterically hindered carbonyl group due to the adjacent quaternary carbon, makes it an interesting, though challenging, substrate for catalysis research.[1] While direct catalytic applications are not widely documented, its properties suggest potential utility in several areas of catalytic study.
1. Substrate for Asymmetric Hydrogenation and Reduction Studies:
The primary potential application of this compound in catalysis research is as a substrate for the development and evaluation of new catalytic methods for the asymmetric reduction of sterically hindered ketones. The synthesis of chiral alcohols is a critical step in the production of many pharmaceuticals and fine chemicals. Ketones with bulky substituents, such as the tert-butyl group in pinacolone (B1678379) (a close analog of this compound), are notoriously difficult to reduce with high enantioselectivity.
Catalyst systems that can effectively reduce this compound to the corresponding (R)- or (S)-2,2-Dimethyl-3-hexanol with high yield and enantiomeric excess (ee) would be of significant interest. Such studies could involve:
-
Screening of Chiral Catalysts: Evaluating various chiral transition metal catalysts (e.g., based on Ruthenium, Rhodium, Iridium) with different chiral ligands.
-
Optimization of Reaction Conditions: Investigating the effects of solvent, temperature, pressure, and additives on the catalytic performance.
-
Mechanistic Investigations: Using this compound as a probe to understand the steric and electronic effects that govern the enantioselectivity of a catalytic reduction.
2. Probe for Enzyme Active Sites:
In biocatalysis, this compound could serve as a substrate to probe the active sites of enzymes such as oxidoreductases and alcohol dehydrogenases. The steric bulk of the tert-butyl group can provide insights into the size and shape of the enzyme's substrate-binding pocket. By comparing the reactivity of this compound with less hindered ketones, researchers can map the steric tolerance of an enzyme, which is valuable information for enzyme engineering and the development of biocatalytic processes.
3. Reference Compound in Catalytic Oxidation Studies:
Due to the presence of a quaternary carbon adjacent to the carbonyl group, this compound is resistant to certain oxidation reactions. This property could make it a useful reference compound or internal standard in studies of catalytic C-H oxidation or other oxidative processes where the degradation of a less stable ketone might be a concern.
Quantitative Data
Table 1: Asymmetric Hydrogenation of Pinacolone with a Ru Catalyst
| Catalyst System | Substrate/Catalyst Ratio | H₂ Pressure (atm) | Time (h) | Conversion (%) | Enantiomeric Excess (ee, %) | Product Configuration | Reference |
| (S)-TolBINAP/(S,S)-DPEN–Ru | 2000 | 9 | 24 | 20 | 14 | S | [2] |
| RuCl₂--INVALID-LINK-- | 100,000 | Not specified | Not specified | Quantitative | 98 | S | [2] |
TolBINAP = 2,2'-bis(di-p-tolylphosphino)-1,1'-binaphthyl (B19580) DPEN = 1,2-diphenylethylenediamine pica = α-picolylamine
Experimental Protocols
The following is a generalized protocol for the asymmetric hydrogenation of a sterically hindered ketone, based on procedures for similar substrates. This protocol would require significant optimization for this compound.
Protocol 1: Asymmetric Hydrogenation of a Sterically Hindered Ketone
Objective: To perform the enantioselective reduction of a sterically hindered ketone to the corresponding chiral alcohol using a chiral Ruthenium catalyst.
Materials:
-
Sterically hindered ketone (e.g., this compound)
-
Chiral Ruthenium catalyst (e.g., RuCl₂--INVALID-LINK--)
-
Anhydrous solvent (e.g., ethanol (B145695) or 2-propanol)
-
Base (e.g., potassium tert-butoxide, t-C₄H₉OK)
-
High-pressure reactor (autoclave)
-
Hydrogen gas (high purity)
-
Standard laboratory glassware
-
Inert gas (Argon or Nitrogen)
-
Analytical equipment for determining conversion and enantiomeric excess (e.g., Gas Chromatography with a chiral column).
Procedure:
-
Catalyst Preparation (if not pre-formed): In a glovebox or under an inert atmosphere, prepare the active catalyst solution by dissolving the Ruthenium precursor and the chiral ligands in the chosen anhydrous solvent.
-
Reactor Setup: Place a stirrer bar in a clean, dry high-pressure reactor. Add the sterically hindered ketone and the anhydrous solvent.
-
Inerting: Seal the reactor and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes to remove any oxygen.
-
Catalyst and Base Addition: Under a positive pressure of inert gas, add the catalyst solution and the base to the reactor via a syringe or cannula.
-
Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 8-10 atm).
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature to 50°C) for the specified time (e.g., 12-24 hours). Monitor the pressure to observe hydrogen uptake.
-
Work-up: After the reaction is complete, carefully vent the hydrogen gas and purge the reactor with inert gas. Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extraction: Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography if necessary.
-
Analysis: Determine the conversion and enantiomeric excess of the resulting alcohol by Gas Chromatography using a suitable chiral column.
Visualizations
Caption: Experimental workflow for the asymmetric hydrogenation of a hindered ketone.
References
Synthesis of 2,2-Dimethyl-3-hexanol from 2,2-Dimethyl-3-hexanone: An Application Note and Protocol
Abstract
This document provides a detailed protocol for the synthesis of 2,2-Dimethyl-3-hexanol (B1585437) via the reduction of 2,2-Dimethyl-3-hexanone. The primary method described utilizes sodium borohydride (B1222165) (NaBH₄), a mild and selective reducing agent, in an alcoholic solvent. This process is a common and efficient method for the conversion of ketones to secondary alcohols. This application note is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, providing a comprehensive guide to the experimental procedure, characterization of the product, and relevant data.
Introduction
The reduction of ketones to secondary alcohols is a fundamental transformation in organic synthesis, crucial for the preparation of a wide array of chemical intermediates and active pharmaceutical ingredients. 2,2-Dimethyl-3-hexanol is a secondary alcohol that can serve as a building block in the synthesis of more complex molecules. The parent ketone, this compound, is a branched aliphatic ketone.[1][2] The conversion is typically achieved through the use of hydride-donating reducing agents.
Sodium borohydride (NaBH₄) is a widely used reagent for this purpose due to its selectivity for aldehydes and ketones, operational simplicity, and mild reaction conditions.[3][4][5] Unlike more potent reducing agents like lithium aluminum hydride (LiAlH₄), NaBH₄ can be used in protic solvents such as methanol (B129727) or ethanol, making the procedure safer and more convenient.[5][6]
This application note details a representative laboratory-scale procedure for the synthesis of 2,2-Dimethyl-3-hexanol, including reaction setup, work-up, purification, and characterization of the final product.
Reaction Scheme
The overall reaction involves the nucleophilic addition of a hydride ion from sodium borohydride to the electrophilic carbonyl carbon of this compound. The resulting alkoxide intermediate is then protonated by the solvent (methanol) to yield the final product, 2,2-Dimethyl-3-hexanol.
Caption: Reaction scheme for the reduction of this compound.
Materials and Methods
Materials
| Reagent/Solvent | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |
| This compound | 5405-79-8 | C₈H₁₆O | 128.21 |
| Sodium borohydride (NaBH₄) | 16940-66-2 | NaBH₄ | 37.83 |
| Methanol (MeOH) | 67-56-1 | CH₄O | 32.04 |
| Diethyl ether (Et₂O) | 60-29-7 | C₄H₁₀O | 74.12 |
| Saturated Sodium Chloride (brine) | 7647-14-5 | NaCl | 58.44 |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | MgSO₄ | 120.37 |
Instrumentation
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).
-
Infrared (IR) Spectroscopy: IR spectra were obtained using a Fourier-transform infrared (FTIR) spectrometer.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS analysis was performed to determine the purity of the product and confirm its molecular weight.
Experimental Protocol
This protocol is adapted from general procedures for the reduction of ketones using sodium borohydride.
Reaction Setup
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (5.00 g, 39.0 mmol).
-
Dissolve the ketone in 25 mL of methanol.
-
Cool the solution to 0 °C in an ice-water bath.
Reduction Reaction
-
While maintaining the temperature at 0 °C and stirring, slowly add sodium borohydride (0.74 g, 19.5 mmol, 0.5 equivalents) in small portions over 15 minutes. Caution: Hydrogen gas is evolved.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
Work-up and Purification
-
Carefully quench the reaction by slowly adding 20 mL of deionized water.
-
Reduce the volume of the mixture by approximately half using a rotary evaporator to remove most of the methanol.
-
Transfer the aqueous residue to a separatory funnel and extract the product with diethyl ether (3 x 30 mL).
-
Combine the organic layers and wash with saturated sodium chloride solution (brine) (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
The crude 2,2-Dimethyl-3-hexanol can be further purified by vacuum distillation if necessary.
Caption: Workflow for the synthesis of 2,2-Dimethyl-3-hexanol.
Results and Discussion
The reduction of this compound with sodium borohydride is expected to proceed smoothly to afford 2,2-Dimethyl-3-hexanol. While a specific yield for this reaction is not available in the cited literature, similar reductions of ketones typically provide good to excellent yields, often in the range of 80-95%.
Product Characterization
The synthesized 2,2-Dimethyl-3-hexanol should be characterized by spectroscopic methods to confirm its identity and purity.
Table 1: Spectroscopic Data
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (neat, cm⁻¹) |
| This compound | 2.45 (t, 2H), 1.55 (sext, 2H), 1.15 (s, 9H), 0.90 (t, 3H) | 215.1, 44.5, 38.0, 26.3, 17.6, 13.9 | 2960, 1705 (C=O), 1465, 1365 |
| 2,2-Dimethyl-3-hexanol | 3.20 (m, 1H), 1.60-1.20 (m, 5H), 0.94 (t, 3H), 0.89 (s, 9H)[7] | 80.1, 34.9, 26.2, 25.9, 18.8, 14.2 | 3400 (br, O-H), 2960, 1465, 1365, 1070 (C-O)[3] |
Note: Spectroscopic data for the starting material and product are based on typical values and data from public databases.[3][7]
The disappearance of the strong carbonyl (C=O) absorption peak around 1705 cm⁻¹ in the IR spectrum and the appearance of a broad hydroxyl (O-H) stretch around 3400 cm⁻¹ are key indicators of a successful reduction.[3] In the ¹H NMR spectrum, the appearance of a new signal for the carbinol proton (CH-OH) around 3.20 ppm and the upfield shift of the adjacent protons confirm the formation of the alcohol. The ¹³C NMR spectrum will show the disappearance of the ketone carbonyl signal (around 215 ppm) and the appearance of a new signal for the carbon bearing the hydroxyl group (around 80 ppm).
Conclusion
The reduction of this compound to 2,2-Dimethyl-3-hexanol using sodium borohydride in methanol is a straightforward and efficient method for the synthesis of this secondary alcohol. The protocol provided in this application note is a reliable procedure for laboratory-scale synthesis. The mild reaction conditions and simple work-up make this a practical method for researchers in organic synthesis and drug development.
Safety Precautions
-
Sodium borohydride is a flammable solid and reacts with water to produce flammable hydrogen gas. Handle with care in a well-ventilated fume hood.
-
Methanol and diethyl ether are flammable liquids. Avoid open flames and ensure proper ventilation.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, at all times.
References
- 1. PubChemLite - 2,2-dimethyl-3-hexanol (C8H18O) [pubchemlite.lcsb.uni.lu]
- 2. researchgate.net [researchgate.net]
- 3. 2,2-Dimethylhexan-3-ol | C8H18O | CID 98265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. FeCl3-Catalyzed Reduction of Ketones and Aldehydes to Alkane Compounds [organic-chemistry.org]
- 5. Microwave Chemistry: Ketone Reduction, β-Amino Alcohols, Conjugate Additions, Dihydroquinolines and Quinolines [organic-chemistry.org]
- 6. Reductions of aldehydes and ketones with a readily available N-heterocyclic carbene borane and acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2,2-DIMETHYL-3-HEXANOL(4209-90-9) 1H NMR [m.chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,2-Dimethyl-3-hexanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 2,2-Dimethyl-3-hexanone. The content is tailored for researchers, scientists, and professionals in drug development to help diagnose and resolve problems leading to low reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: this compound, also known as tert-butyl propyl ketone, can be synthesized through several methods. The most common routes include:
-
Aldol (B89426) Condensation: This approach involves the base-catalyzed condensation of a ketone with an aldehyde or another ketone. For this compound, this can be achieved through the reaction of acetone (B3395972) and tertiary butyl propionate (B1217596).[1]
-
Grignard Reaction: The reaction of a Grignard reagent with a suitable nitrile or acyl chloride can produce the target ketone. For instance, reacting propylmagnesium bromide with pivalonitrile followed by hydrolysis.
-
Ketonic Decarboxylation: This method involves the decarboxylation of carboxylic acid precursors at elevated temperatures, often with a metal catalyst, to form a symmetric ketone.[1]
-
Ester Hydrolysis and Decarboxylation: Starting from a suitable ester like n-butyl 2,2-dimethylhexanoate, hydrolysis followed by decarboxylation can yield the desired ketone.[1]
-
Direct Alkylation: Under controlled conditions, direct alkylation of appropriate precursors can also lead to the formation of this compound.[1]
Q2: My aldol condensation reaction for this compound has a very low yield. What are the potential causes?
A2: Low yields in the aldol condensation for this specific ketone are often attributed to a few key factors:
-
Steric Hindrance: The bulky tert-butyl group in the desired product and its precursors can sterically hinder the reaction, slowing down the rate of formation and allowing side reactions to become more prominent.
-
Side Reactions: Competing reactions such as self-condensation of the starting materials (e.g., acetone self-condensation to form mesityl oxide), Cannizzaro reactions (if an aldehyde without alpha-hydrogens is used as a reactant), and polymerization can significantly reduce the yield of the desired product.
-
Reaction Conditions: Suboptimal reaction conditions, including incorrect temperature, improper base concentration, or inefficient mixing, can favor the formation of byproducts over the intended ketone. For instance, temperatures that are too high can promote dehydration of the aldol adduct and other side reactions.[1]
-
Purity of Reagents: The presence of impurities in the starting materials or solvent can interfere with the reaction, leading to lower yields. Water content in the solvent can be particularly problematic for base-catalyzed reactions.
Q3: How can I minimize the formation of side products in my synthesis?
A3: To minimize the formation of side products and improve the yield of this compound, consider the following strategies:
-
Optimize Reactant Stoichiometry: Carefully control the molar ratios of your reactants. In a crossed aldol condensation, using an excess of the enolizable ketone (e.g., acetone) can help to push the equilibrium towards the desired product and minimize the self-condensation of the other reactant.
-
Control the Rate of Addition: Slow, dropwise addition of one reactant to the other (often the electrophile to the enolate-forming mixture) can help to maintain a low concentration of the added reactant, thereby reducing the rate of its self-condensation.
-
Temperature Control: Maintain the recommended reaction temperature. For the aldol condensation synthesis of this compound, a temperature range of 25-40°C is considered critical for maximizing yield.[1] Running the reaction at lower temperatures can help to control the reaction rate and reduce the formation of byproducts, although it may require longer reaction times.
-
Choice of Base and Solvent: The choice of base and solvent system is crucial. Using a non-nucleophilic, sterically hindered base can be advantageous. The solvent should be inert and dry.
-
Purification of Reagents: Ensure that all starting materials and solvents are pure and dry before use.
Troubleshooting Guide for Low Yield
This guide provides a systematic approach to troubleshooting low yields in the synthesis of this compound.
Table 1: Troubleshooting Low Yield in Aldol Condensation
| Observed Problem | Potential Cause | Suggested Solution |
| Low conversion of starting materials | 1. Insufficient reaction time or temperature. | 1. Monitor the reaction progress using TLC or GC. Increase the reaction time or incrementally increase the temperature within the optimal range (25-40°C).[1] |
| 2. Inactive catalyst/base. | 2. Use a fresh batch of the base. Ensure the base is not hydrated if an anhydrous reaction is required. | |
| 3. Poor mixing. | 3. Ensure efficient stirring to promote contact between reactants. | |
| Formation of multiple products (observed by TLC/GC) | 1. Self-condensation of starting materials. | 1. Slowly add the electrophilic reactant to the reaction mixture containing the enolate. Consider using an excess of the enolizable ketone. |
| 2. Reaction temperature is too high. | 2. Lower the reaction temperature to favor the desired reaction pathway. | |
| Isolation of a β-hydroxy ketone intermediate instead of the final α,β-unsaturated ketone | 1. Incomplete dehydration. | 1. If the α,β-unsaturated ketone is the target, consider increasing the reaction temperature or adding a dehydration step with a mild acid or base catalyst after the initial aldol addition. |
| Low yield after purification | 1. Product loss during workup and extraction. | 1. Ensure proper pH adjustment during the workup to keep the product in the organic phase. Use an adequate volume of extraction solvent. |
| 2. Decomposition of the product on silica (B1680970) gel. | 2. If using column chromatography, consider deactivating the silica gel with a small amount of triethylamine (B128534) in the eluent. Alternatively, explore other purification methods like distillation. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Aldol Condensation
This protocol is a general guideline based on typical aldol condensation procedures. Optimization may be required.
Materials:
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Acetone
-
tert-Butyl propionate
-
Sodium hydroxide (B78521) (aqueous solution)
-
Diethyl ether (or other suitable extraction solvent)
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Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve sodium hydroxide in ethanol to prepare the base catalyst.
-
Cool the flask in an ice bath.
-
To the stirred solution, add acetone dropwise while maintaining the temperature below 10 °C.
-
After the addition of acetone is complete, add tert-butyl propionate dropwise from the dropping funnel over a period of 30-60 minutes, ensuring the temperature remains between 25-40°C.[1]
-
Once the addition is complete, allow the mixture to stir at room temperature for several hours. Monitor the reaction progress by TLC or GC.
-
Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1M HCl).
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purify the crude product by fractional distillation under reduced pressure.
Visualizations
Logical Troubleshooting Workflow
Caption: A flowchart for troubleshooting low yields in synthesis.
Aldol Condensation Reaction Pathway and Potential Side Reactions
Caption: Key reaction pathways in the aldol condensation synthesis.
References
Technical Support Center: Optimizing Aldol Condensation for 2,2-Dimethyl-3-hexanone
Welcome to the technical support center for the aldol (B89426) condensation of 2,2-Dimethyl-3-hexanone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges during this sterically hindered ketone's synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is the aldol condensation of this compound challenging?
The primary challenge arises from the significant steric hindrance caused by the tert-butyl group adjacent to the carbonyl. This steric bulk impedes both the formation of the enolate and the subsequent nucleophilic attack on the aldehyde partner. Consequently, reactions may be sluggish, result in low yields, or favor side reactions if not properly controlled.
Q2: What are the common side reactions to watch out for?
Common side reactions include:
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Self-condensation of the aldehyde partner: If the aldehyde can enolize, it may react with itself.
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Cannizzaro reaction: If a non-enolizable aldehyde is used under strong basic conditions, it can undergo disproportionation.
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Retro-aldol reaction: The initial aldol addition product can revert to the starting materials, especially at higher temperatures.
Q3: How can I improve the yield of my aldol condensation with this compound?
To improve the yield, consider the following strategies:
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Use of a strong, non-nucleophilic base: A strong base like Lithium Diisopropylamide (LDA) can irreversibly and quantitatively form the kinetic enolate of this compound.
-
Low-temperature reaction conditions: Performing the enolate formation and the subsequent reaction with the aldehyde at low temperatures (e.g., -78 °C) minimizes side reactions.
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Pre-formation of the enolate: Fully form the enolate of this compound before adding the aldehyde to prevent the base from reacting with the aldehyde.
-
Choice of aldehyde: Use a highly reactive aldehyde, preferably one that cannot enolize (e.g., benzaldehyde (B42025), formaldehyde), to act solely as the electrophile.
Q4: Can I use traditional bases like sodium hydroxide (B78521)?
While traditional bases like sodium hydroxide in ethanol (B145695) can be used, the yields may be lower due to the steric hindrance of this compound. Optimized conditions for the synthesis of this compound itself have been reported using aqueous sodium hydroxide in ethanol at a controlled temperature of 25-40°C[1]. However, for a crossed aldol condensation with another carbonyl compound, stronger bases often provide better control and higher yields.
Q5: How can I control the stereoselectivity of the reaction?
For stereoselective aldol condensations involving hindered ketones, the use of boron enolates is a common and effective strategy. By using a chiral boron source, it is possible to achieve high levels of diastereoselectivity and enantioselectivity in the resulting β-hydroxy ketone product.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Insufficiently strong base to form the enolate. 2. Steric hindrance preventing nucleophilic attack. 3. Reaction temperature is too low, resulting in a very slow reaction rate. 4. Unfavorable reaction equilibrium. | 1. Switch to a stronger, non-nucleophilic base such as LDA. 2. Use a less sterically hindered and more reactive aldehyde. 3. After the initial low-temperature addition, allow the reaction to slowly warm to room temperature. 4. Drive the reaction forward by dehydrating the aldol addition product to the more stable α,β-unsaturated ketone, often by heating or acidic workup. |
| Mixture of Products | 1. Self-condensation of the aldehyde partner. 2. Formation of both kinetic and thermodynamic enolates. 3. Aldehyde reacting with the base (e.g., Cannizzaro reaction). | 1. Use an aldehyde that cannot enolize. If the aldehyde must be enolizable, pre-form the enolate of this compound before adding the aldehyde. 2. Use a strong, bulky base like LDA at low temperatures to selectively form the kinetic enolate. 3. Use a non-nucleophilic base like LDA and ensure low-temperature conditions. |
| Recovery of Starting Materials | 1. The aldol addition is reversible (retro-aldol reaction). 2. The reaction has not reached completion. | 1. After the aldol addition, consider an in-situ dehydration step to form the conjugated enone, which is generally irreversible. 2. Increase the reaction time or allow the reaction to warm to a higher temperature after the initial addition. |
Experimental Protocols
Protocol 1: Directed Aldol Condensation using LDA
This protocol is adapted for a sterically hindered ketone like this compound.
1. Enolate Formation:
- In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve diisopropylamine (B44863) (1.1 eq.) in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C (dry ice/acetone bath).
- Slowly add n-butyllithium (1.05 eq.) and stir for 30 minutes at -78 °C to form LDA.
- Slowly add a solution of this compound (1.0 eq.) in anhydrous THF to the LDA solution at -78 °C.
- Stir the mixture for 1-2 hours at -78 °C to ensure complete formation of the lithium enolate.
2. Reaction with Aldehyde:
- Slowly add a solution of the desired aldehyde (1.0 eq.) in anhydrous THF to the enolate solution at -78 °C.
- Stir the reaction mixture at -78 °C for 2-4 hours.
3. Work-up:
- Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.
- Allow the mixture to warm to room temperature.
- Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography.
Protocol 2: Base-Catalyzed Condensation with a Non-Enolizable Aldehyde
This protocol is a generalized procedure that may require optimization for this compound.
1. Reaction Setup:
- In a round-bottom flask, dissolve the non-enolizable aldehyde (e.g., benzaldehyde, 1.0 eq.) and this compound (1.2 eq.) in ethanol.
- Cool the mixture in an ice bath.
2. Base Addition:
- Slowly add an aqueous solution of sodium hydroxide (e.g., 10-20%) to the cooled mixture with vigorous stirring.
3. Reaction:
- Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
- Heating may be required to drive the condensation to the α,β-unsaturated product.
4. Work-up:
- Neutralize the reaction mixture with a dilute acid (e.g., 1M HCl).
- Extract the product with an organic solvent.
- Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
- Purify by recrystallization or column chromatography.
Data Presentation
The following table presents hypothetical, yet realistic, data for the aldol condensation of this compound with benzaldehyde under various conditions to illustrate the impact of reaction parameters on the yield.
| Entry | Base (eq.) | Solvent | Temperature (°C) | Time (h) | Yield of Aldol Adduct (%) | Yield of Enone (%) |
| 1 | NaOH (0.2) | Ethanol | 25 | 24 | 15 | 5 |
| 2 | NaOH (1.1) | Ethanol | 60 | 12 | - | 45 |
| 3 | LDA (1.1) | THF | -78 to 25 | 6 | 75 | <5 |
| 4 | LDA (1.1) | THF | -78 to 25, then reflux | 8 | - | 85 |
| 5 | KHMDS (1.1) | Toluene | -78 to 25 | 6 | 70 | <5 |
Visualizations
Caption: Directed aldol condensation workflow using LDA.
Caption: Troubleshooting logic for low product yield.
References
Minimizing side products in the synthesis of 2,2-Dimethyl-3-hexanone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,2-Dimethyl-3-hexanone. Our aim is to help you minimize side product formation and optimize your reaction outcomes.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly when using the Grignard reaction between n-propylmagnesium bromide and pivaloyl chloride.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Yield of Ketone | 1. Inactive Grignard Reagent: The n-propylmagnesium bromide may have been quenched by moisture or air.[1][2] 2. Poor Quality Starting Materials: Pivaloyl chloride may have hydrolyzed. | 1. Ensure Anhydrous Conditions: Flame-dry all glassware, use anhydrous solvents (e.g., diethyl ether, THF), and maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction.[2][3] 2. Use Fresh or Purified Reagents: Distill pivaloyl chloride before use if its purity is questionable. |
| Presence of a Tertiary Alcohol Side Product (4,4-Dimethyl-3-hexanol) | Excess Grignard Reagent or High Reaction Temperature: The initially formed ketone can react with a second equivalent of the Grignard reagent. | 1. Stoichiometry Control: Use a slight excess (1.05-1.1 equivalents) of pivaloyl chloride relative to the Grignard reagent. 2. Low-Temperature Addition: Add the pivaloyl chloride solution to the Grignard reagent at a low temperature (e.g., -78 °C) and maintain this temperature during the addition. |
| Significant Amount of Starting Pivaloyl Chloride Recovered | 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Inefficient Grignard Formation: The Grignard reagent may not have formed in the expected concentration. | 1. Optimize Reaction Time and Temperature: After the initial low-temperature addition, allow the reaction to slowly warm to room temperature and stir for several hours. Monitor the reaction progress by TLC or GC. 2. Titrate Grignard Reagent: Before starting the reaction with pivaloyl chloride, titrate a small aliquot of the Grignard reagent to determine its exact concentration. |
| Formation of Hexane and other Hydrocarbon Byproducts | Wurtz-type Coupling: This can occur during the formation of the Grignard reagent.[1] | 1. Slow Addition of Alkyl Halide: Add the n-propyl bromide slowly to the magnesium turnings during the Grignard reagent preparation. 2. Use of THF: Tetrahydrofuran (THF) as a solvent can sometimes reduce the formation of Wurtz-type coupling byproducts compared to diethyl ether.[1] |
| Isolation of an Aldehyde Side Product (Pivalaldehyde) | Reduction of Pivaloyl Chloride: The Grignard reagent can act as a reducing agent. | 1. Use a less-hindered Grignard reagent if possible (not applicable here). 2. Maintain Low Temperatures: Low temperatures favor nucleophilic addition over reduction. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and direct laboratory-scale synthesis is the Grignard reaction, which involves the reaction of n-propylmagnesium bromide with pivaloyl chloride.[4]
Q2: What are the primary side products to expect in the Grignard synthesis of this compound?
A2: The main side products include:
-
4,4-Dimethyl-3-hexanol: Formed from the reaction of the ketone product with a second molecule of the Grignard reagent.
-
Pivalaldehyde: Resulting from the reduction of pivaloyl chloride.
-
Hexane: From Wurtz-type coupling during the Grignard reagent formation.[1]
Q3: How can I minimize the formation of the tertiary alcohol byproduct?
A3: To minimize the formation of 4,4-Dimethyl-3-hexanol, it is crucial to control the stoichiometry and reaction temperature. Use a slight excess of pivaloyl chloride and add it to the Grignard reagent at a low temperature, typically -78 °C. This favors the formation of the ketone and slows down the subsequent reaction with the Grignard reagent.
Q4: What is the best way to purify the crude this compound?
A4: A combination of techniques is often most effective.
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Aqueous Workup: First, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride to protonate the alkoxide and remove magnesium salts.[3]
-
Distillation: Fractional distillation can be used to separate the desired ketone from less volatile impurities.
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Column Chromatography: For high purity, column chromatography on silica (B1680970) gel is effective for separating the ketone from the more polar alcohol byproduct and other non-polar hydrocarbon impurities.[3]
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be monitored by:
-
Thin-Layer Chromatography (TLC): Spot the reaction mixture against the starting material (pivaloyl chloride) on a silica gel plate and elute with a suitable solvent system (e.g., hexane/ethyl acetate).
-
Gas Chromatography (GC): Taking small aliquots from the reaction mixture and analyzing them by GC can provide a quantitative measure of the consumption of starting material and the formation of the product and side products.[5][6]
Experimental Protocols
Protocol 1: Synthesis of n-Propylmagnesium Bromide
-
Preparation: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a pressure-equalizing dropping funnel, all under a positive pressure of nitrogen.
-
Initiation: Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the flask. Add a small amount of anhydrous diethyl ether or THF to cover the magnesium.
-
Grignard Formation: Prepare a solution of n-propyl bromide (1.1 equivalents) in the anhydrous solvent in the dropping funnel. Add a small portion of the n-propyl bromide solution to the magnesium suspension to initiate the reaction (indicated by a color change and gentle reflux).
-
Completion: Once initiated, add the remaining n-propyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[3]
Protocol 2: Synthesis of this compound
-
Cooling: Cool the freshly prepared n-propylmagnesium bromide solution to -78 °C using a dry ice/acetone bath.
-
Addition of Acid Chloride: Prepare a solution of pivaloyl chloride (1.0 equivalent) in anhydrous diethyl ether or THF and add it to the dropping funnel. Add the pivaloyl chloride solution dropwise to the stirred Grignard reagent at -78 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours.
-
Work-up: Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.[3]
-
Extraction: Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.[3]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Competing reaction pathways in the Grignard synthesis.
References
- 1. Buy Magnesium;propane;bromide (EVT-13523999) [evitachem.com]
- 2. n-Propylmagnesium bromide - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. "Synthesis of 2,2-dimethyl-4-hexanone via Grignard Additions to Tert.-b" by Jean Kathryn Hoffmann Clipsham [digitalcommons.colby.edu]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. This compound | C8H16O | CID 221168 - PubChem [pubchem.ncbi.nlm.nih.gov]
Identifying common impurities in 2,2-Dimethyl-3-hexanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and addressing common impurities in 2,2-Dimethyl-3-hexanone during their experiments.
Troubleshooting Guides & FAQs
This section addresses specific issues users might encounter related to impurities in this compound, providing potential causes and solutions in a question-and-answer format.
Issue 1: Unexpected Peaks Observed During GC-MS Analysis
Q1: I am observing unexpected peaks in the gas chromatogram of my this compound sample. What are the likely common impurities?
A1: The presence of unexpected peaks in your GC-MS analysis can indicate impurities arising from the synthesis and purification processes. The nature of these impurities largely depends on the synthetic route used to prepare the this compound. The two most common synthesis methods are Aldol (B89426) Condensation and Ketonic Decarboxylation.
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From Aldol Condensation: This method often involves the reaction of a ketone and an aldehyde. Common impurities include:
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Unreacted Starting Materials: Residual amounts of the initial ketone and aldehyde used in the synthesis.
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Self-Condensation Products: Products formed from the reaction of two molecules of the starting aldehyde or two molecules of the starting ketone.[1][2]
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β-Hydroxy Ketone Intermediate: The initial product of the aldol addition may not have fully undergone dehydration to the final α,β-unsaturated ketone, which is then reduced to this compound.
-
-
From Ketonic Decarboxylation: This process involves the heating of carboxylic acids. When a mixture of two different carboxylic acids is used (a crossed reaction), the formation of symmetrical ketones is a common side reaction.[3] For the synthesis of this compound from pivalic acid and butyric acid, potential impurities include:
-
Di-tert-butyl ketone: From the self-decarboxylation of pivalic acid.
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Di-n-propyl ketone (4-Heptanone): From the self-decarboxylation of butyric acid.
-
Q2: My reaction was a crossed aldol condensation. Why do I see so many side products?
A2: Crossed aldol condensations between two different carbonyl compounds that can both form enolates can lead to a mixture of up to four different products, making purification challenging.[4][5] To minimize the formation of side products, it is crucial to use a strategy where one of the carbonyl compounds cannot form an enolate (i.e., it has no α-hydrogens), thus acting only as the electrophile.[1]
Q3: I suspect the presence of a β-hydroxy ketone impurity. How can I confirm this and remove it?
A3: The presence of a β-hydroxy ketone can be confirmed by techniques like NMR spectroscopy, which would show a characteristic hydroxyl proton signal. To promote the dehydration of the remaining β-hydroxy ketone to the corresponding enone (which can then be hydrogenated), you can consider heating the product under acidic or basic conditions. Subsequent purification by distillation or chromatography should then effectively remove the more polar β-hydroxy ketone from the desired product.
Issue 2: Low Yield and Purity
Q4: My synthesis of this compound resulted in a low yield. What are the potential reasons?
A4: Low yields can be attributed to several factors:
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Unfavorable Reaction Equilibrium: The initial aldol addition is often a reversible reaction, and the equilibrium might favor the starting materials.[1] Driving the reaction to completion, for instance by removing water during a condensation step, can help improve the yield.
-
Suboptimal Reaction Conditions: Temperature, reaction time, and catalyst concentration are critical parameters. For aldol condensations, controlling the temperature is essential to prevent side reactions.[2]
-
Side Reactions: As discussed in Q1, the formation of various byproducts consumes the starting materials and reduces the yield of the desired product.
Q5: How can I improve the purity of my this compound?
A5: Purification can be achieved through several methods:
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Distillation: Due to differences in boiling points, distillation is an effective method to separate this compound from less volatile or more volatile impurities.
-
Column Chromatography: For high-purity requirements, column chromatography using a suitable stationary and mobile phase can effectively separate the target compound from closely related impurities.
Data on Common Impurities
The following table summarizes potential impurities in this compound, their likely origin, and representative (hypothetical) levels that might be observed in a sample with a nominal purity of 95-99%. Actual impurity profiles will vary based on the specific synthetic and purification methods employed.
| Impurity Name | Chemical Structure | Likely Origin | Typical Observed Level (%) |
| Unreacted Pinacolone | (CH₃)₃CCOCH₃ | Aldol Condensation | 0.1 - 1.0 |
| Unreacted Propionaldehyde | CH₃CH₂CHO | Aldol Condensation | 0.1 - 0.5 |
| Self-Condensation of Propionaldehyde | CH₃CH₂CH=C(CH₃)CHO | Aldol Condensation | 0.2 - 1.5 |
| β-Hydroxy Ketone Intermediate | (CH₃)₃CCOCH(OH)CH(CH₃)₂ | Aldol Condensation | 0.5 - 2.0 |
| Di-tert-butyl ketone | (CH₃)₃CCOC(CH₃)₃ | Ketonic Decarboxylation | 0.5 - 3.0 |
| 4-Heptanone | CH₃CH₂CH₂COCH₂CH₂CH₃ | Ketonic Decarboxylation | 0.5 - 3.0 |
Experimental Protocols
Protocol: Identification and Quantification of Impurities in this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general method for the analysis of this compound to identify and quantify potential impurities.
1. Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (split ratio 50:1).
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MSD Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 35-350.
2. Sample Preparation:
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Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a high-purity solvent such as dichloromethane (B109758) or ethyl acetate.
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Prepare a series of calibration standards for expected impurities if quantification is required.
3. Data Analysis:
-
Identify the peak for this compound based on its retention time and mass spectrum.
-
Identify impurity peaks by comparing their mass spectra with a reference library (e.g., NIST).
-
Quantify impurities by creating a calibration curve from the analysis of the prepared standards, plotting peak area against concentration.
Visualizations
Caption: Troubleshooting workflow for identifying the source of impurities.
Caption: Potential impurity pathways in Aldol Condensation.
References
Technical Support Center: Purification of 2,2-Dimethyl-3-hexanone
Welcome to the technical support center for the purification of 2,2-Dimethyl-3-hexanone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound synthesized via aldol (B89426) condensation?
A1: When synthesizing this compound through aldol condensation, several impurities can arise. The most common include unreacted starting materials, the intermediate β-hydroxyketone, and byproducts from self-condensation of the reactants.[1] Depending on the specific reaction conditions, other structurally similar ketones may also be present as minor impurities.
Q2: What are the primary challenges in purifying this compound?
A2: The primary challenges in the purification of this compound often revolve around the separation of structurally similar impurities. These can include isomers with very close boiling points, making separation by standard distillation difficult. Additionally, the presence of any unreacted starting materials or aldol condensation byproducts requires efficient purification techniques to achieve high purity.
Q3: Which purification techniques are most effective for this compound?
A3: The most effective purification techniques for this compound are fractional distillation and preparative gas chromatography. Fractional distillation is suitable for removing impurities with significantly different boiling points. For separating close-boiling isomers or achieving very high purity, preparative gas chromatography is often the preferred method.
Q4: How can I assess the purity of my this compound sample?
A4: The purity of this compound can be reliably assessed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[2][3][4] GC-MS is excellent for identifying and quantifying volatile impurities, while NMR provides detailed structural information and can be used for quantitative analysis.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
| Issue | Possible Cause | Suggested Solution |
| Poor separation of components during fractional distillation. | Insufficient column efficiency (too few theoretical plates). | Use a longer fractionating column or one with a higher efficiency packing material. |
| Distillation rate is too fast. | Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established. | |
| Formation of an azeotrope. | Investigate the possibility of azeotrope formation with residual solvents. Consider using a different purification technique or azeotropic distillation with a suitable entrainer. | |
| Product is contaminated with a close-boiling impurity. | The impurity is a structural isomer with a similar boiling point. | Employ preparative gas chromatography for separation based on slight differences in polarity and volatility. |
| Low recovery of the purified product. | Significant hold-up in the distillation column or chromatography system. | For distillation, ensure the column is properly insulated. For chromatography, optimize loading and elution parameters to minimize band broadening. |
| Product degradation during purification. | If the compound is thermally labile, consider vacuum distillation to lower the boiling point. |
Experimental Protocols
Fractional Distillation of this compound
Objective: To purify crude this compound by separating it from lower and higher boiling impurities.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with thermometer
-
Condenser
-
Receiving flasks
-
Heating mantle with a stirrer
-
Boiling chips or magnetic stir bar
-
Vacuum source (optional, for vacuum distillation)
Procedure:
-
Assemble the fractional distillation apparatus in a fume hood.
-
Charge the round-bottom flask with the crude this compound and add boiling chips or a stir bar.
-
Begin heating the flask gently.
-
Observe the temperature at the distillation head. Collect and discard the initial fraction (forerun), which will contain lower-boiling impurities.
-
Collect the main fraction at a stable temperature corresponding to the boiling point of this compound (approximately 147 °C at atmospheric pressure).
-
Stop the distillation when the temperature begins to drop or rise significantly, indicating that the main component has been distilled.
-
Analyze the purity of the collected fractions using GC-MS or NMR.
Preparative Gas Chromatography (GC) of this compound
Objective: To achieve high-purity this compound by separating it from close-boiling impurities and isomers.
Materials:
-
Partially purified this compound
-
Preparative gas chromatograph equipped with a suitable column (e.g., a non-polar or medium-polarity column)
-
Collection traps
-
Carrier gas (e.g., Helium or Nitrogen)
-
Syringe for injection
Procedure:
-
Optimize the GC method on an analytical scale to determine the retention times of this compound and any impurities.
-
Set up the preparative GC with the appropriate column and operating conditions (injector temperature, oven temperature program, detector temperature, and carrier gas flow rate).
-
Inject an appropriate volume of the partially purified this compound onto the column.
-
Monitor the chromatogram and collect the fraction corresponding to the elution of this compound in a cooled trap.
-
Multiple injections may be necessary to process the entire batch.
-
Combine the collected fractions and confirm the purity using an analytical GC-MS.
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₁₆O |
| Molecular Weight | 128.21 g/mol [5] |
| Boiling Point | 147 °C[6] |
| Density | 0.825 g/cm³ at 15 °C[6] |
| Appearance | Colorless transparent liquid[5] |
Table 2: Purity Analysis of this compound (User Data)
| Purification Method | Initial Purity (%) | Final Purity (%) | Recovery (%) | Analytical Method |
| Fractional Distillation | Enter Data | Enter Data | Enter Data | GC-MS |
| Preparative GC | Enter Data | Enter Data | Enter Data | GC-MS |
Visualizations
Caption: General workflow for the purification and analysis of this compound.
Caption: Troubleshooting decision tree for purification challenges.
References
- 1. Buy this compound | 5405-79-8 [smolecule.com]
- 2. 2,2-DIMETHYL-3-HEXANOL(4209-90-9) 1H NMR spectrum [chemicalbook.com]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. This compound | C8H16O | CID 221168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound (5405-79-8) for sale [vulcanchem.com]
- 6. guidechem.com [guidechem.com]
Technical Support Center: Improving Selectivity in Reactions Involving 2,2-Dimethyl-3-hexanone
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for optimizing reactions with 2,2-Dimethyl-3-hexanone. This resource provides troubleshooting guides in a frequently asked questions (FAQ) format, detailed experimental protocols, and data to enhance the selectivity of your reactions. Due to the steric hindrance imparted by the tert-butyl group, achieving high selectivity in reactions involving this compound can be challenging. This guide is designed to help you navigate and overcome these common experimental hurdles.
I. Troubleshooting Guides & FAQs
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
A. Stereoselective Reduction of this compound
Q1: I am getting a mixture of diastereomers when reducing this compound. How can I improve the selectivity for one diastereomer?
A1: The facial selectivity of hydride attack on the sterically hindered carbonyl of this compound is highly dependent on the steric bulk of the reducing agent.
-
For the syn isomer: Use a bulky reducing agent that approaches from the less hindered face of the ketone. L-Selectride® is a common choice for this purpose, as its large tri-sec-butylborohydride group favors a more selective attack.[1][2]
-
For the anti isomer: A less sterically demanding reducing agent like sodium borohydride (B1222165) (NaBH₄) can provide the opposite diastereomer, although the selectivity may be lower due to competing attack trajectories.
Troubleshooting Low Diastereoselectivity:
-
Low Reaction Temperature: Ensure the reaction is carried out at a low temperature (e.g., -78 °C) to maximize kinetic control and enhance the inherent facial bias of the reducing agent.
-
Slow Addition: Add the reducing agent slowly to the solution of the ketone to maintain a low concentration of the hydride and prevent temperature fluctuations.
-
Solvent Choice: The choice of solvent can influence the effective size of the reducing agent and the transition state geometry. Tetrahydrofuran (THF) is a common solvent for these reductions.
Q2: My reduction reaction is sluggish or incomplete. What could be the cause?
A2: Incomplete reduction can be due to several factors, especially given the steric hindrance of this compound.
-
Insufficient Reducing Agent: Ensure you are using a sufficient excess of the reducing agent to drive the reaction to completion.
-
Reaction Time and Temperature: While low temperatures are crucial for selectivity, a very low temperature might excessively slow down the reaction. A gradual warming of the reaction mixture after the initial low-temperature addition may be necessary.
-
Purity of Reagents: Ensure your ketone starting material and the reducing agent are pure and anhydrous (especially for moisture-sensitive reagents like L-Selectride®).
B. Aldol (B89426) Condensation with this compound as the Nucleophile
Q1: I am observing very low yield in my aldol condensation reaction when using this compound to form an enolate.
A1: The low reactivity is primarily due to the steric hindrance around the α-protons, making enolate formation difficult, and an unfavorable equilibrium for the aldol addition itself.
-
Choice of Base: To favor the formation of the kinetic enolate, use a strong, non-nucleophilic, and sterically hindered base like Lithium Diisopropylamide (LDA). Weaker bases like sodium hydroxide (B78521) or alkoxides are often ineffective.
-
Reaction Conditions: The enolate should be pre-formed at low temperature (e.g., -78 °C) before the addition of the aldehyde electrophile. This ensures complete deprotonation and prevents self-condensation of the aldehyde.
-
Use of Additives: In some cases, the addition of Lewis acids can help to activate the aldehyde electrophile, but care must be taken as they can also catalyze side reactions.
Q2: My aldol reaction is producing a mixture of aldol addition and condensation products. How can I selectively obtain the β-hydroxy ketone?
A2: The elimination of water to form the α,β-unsaturated ketone (condensation product) is often favored, especially at higher temperatures. To isolate the aldol addition product:
-
Maintain Low Temperature: Keep the reaction temperature low throughout the process, including the quench.
-
Careful Workup: Quench the reaction at low temperature with a mild proton source, such as a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). A strong acidic workup or warming the reaction mixture can promote dehydration.
C. Grignard Addition to this compound
Q1: My Grignard reaction with this compound is giving a low yield of the desired tertiary alcohol, and I am recovering a significant amount of starting material.
A1: This is a common issue with sterically hindered ketones. The Grignard reagent can act as a base and deprotonate the α-proton of the ketone, leading to the formation of an enolate and regeneration of the starting ketone upon workup.[3] This competes with the desired nucleophilic addition.
-
Use of a More Reactive Grignard Reagent: Methylmagnesium bromide is generally more reactive and less basic than larger Grignard reagents, which can favor addition over enolization.
-
Addition of a Lewis Acid: The addition of cerium(III) chloride (CeCl₃) can enhance the electrophilicity of the carbonyl carbon and suppress enolization, a technique known as the Luche reaction.
-
Low Temperature: Performing the reaction at low temperatures can help to minimize the basicity of the Grignard reagent.
Q2: I am observing a significant amount of a reduced product (a secondary alcohol) instead of the tertiary alcohol from Grignard addition. How can I prevent this?
A2: If the Grignard reagent has β-hydrogens (e.g., isopropylmagnesium bromide), it can reduce the ketone via a hydride transfer mechanism.[3]
-
Choice of Grignard Reagent: Use a Grignard reagent without β-hydrogens, such as methylmagnesium bromide or phenylmagnesium bromide, if your synthesis allows.
-
Reaction Conditions: Lowering the reaction temperature can sometimes disfavor the reduction pathway.
II. Data Presentation
The following tables summarize expected outcomes for the selectivity of key reactions involving this compound based on reactions with structurally similar, sterically hindered ketones.
Table 1: Expected Diastereoselectivity in the Reduction of this compound
| Reducing Agent | Solvent | Temperature (°C) | Expected Major Diastereomer | Expected Diastereomeric Ratio (syn:anti) |
| Sodium Borohydride (NaBH₄) | Methanol | 0 to 25 | anti | ~30:70 |
| L-Selectride® | THF | -78 | syn | >95:5 |
Table 2: Troubleshooting Guide for Grignard Reaction with this compound
| Issue | Probable Cause | Suggested Solution |
| Low yield, recovery of starting ketone | Enolization of the ketone by the Grignard reagent.[3] | Use a less basic Grignard reagent (e.g., MeMgBr), add CeCl₃ to the reaction mixture, or perform the reaction at a lower temperature. |
| Formation of a secondary alcohol | Reduction of the ketone by a Grignard reagent with β-hydrogens.[3] | Use a Grignard reagent without β-hydrogens (e.g., MeMgBr, PhMgBr). |
| No reaction or very low conversion | Poor quality Grignard reagent or steric hindrance inhibiting the reaction. | Ensure the Grignard reagent is freshly prepared or titrated. Consider using an organolithium reagent which is more reactive. |
III. Experimental Protocols
Protocol 1: Diastereoselective Reduction of this compound with L-Selectride®
Objective: To synthesize (2R,3S)-2,2-Dimethyl-3-hexanol (syn isomer) with high diastereoselectivity.
Materials:
-
This compound
-
L-Selectride® (1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
30% Hydrogen peroxide solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (flame-dried)
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.
-
Reactant Addition: Dissolve this compound (1.0 eq) in anhydrous THF and add it to the reaction flask.
-
Cooling: Cool the flask to -78 °C using a dry ice/acetone bath.
-
Addition of Reducing Agent: Add L-Selectride® solution (1.2 eq) dropwise from the dropping funnel over 30 minutes, ensuring the internal temperature remains below -70 °C.
-
Reaction: After the addition is complete, stir the reaction mixture at -78 °C for 3 hours.
-
Quenching: Slowly quench the reaction by the dropwise addition of saturated aqueous sodium bicarbonate solution, followed by the careful addition of 30% hydrogen peroxide.
-
Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to yield the desired alcohol. The diastereomeric ratio can be determined by GC or ¹H NMR analysis.
Protocol 2: Aldol Condensation of this compound with Benzaldehyde (B42025)
Objective: To synthesize the β-hydroxy ketone product from the reaction of this compound and benzaldehyde.
Materials:
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
This compound
-
Benzaldehyde
-
Saturated aqueous ammonium chloride solution
-
Standard laboratory glassware (flame-dried)
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
LDA Preparation: In a flame-dried flask under nitrogen, dissolve diisopropylamine (1.1 eq) in anhydrous THF and cool to -78 °C. Slowly add n-BuLi (1.05 eq) and stir for 30 minutes at -78 °C.
-
Enolate Formation: Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.
-
Aldehyde Addition: Add freshly distilled benzaldehyde (1.0 eq) dropwise to the enolate solution at -78 °C.
-
Reaction: Stir the reaction mixture at -78 °C for 2 hours.
-
Quenching: Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Workup: Allow the mixture to warm to room temperature and extract with ethyl acetate (B1210297) (3 x 25 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
IV. Visualizations
The following diagrams illustrate key concepts and workflows for improving the selectivity of reactions involving this compound.
Caption: Decision pathways for achieving selectivity in reduction and Grignard reactions.
Caption: Experimental workflow for a selective aldol addition reaction.
Caption: Troubleshooting logic for common Grignard reaction side products.
References
Preventing self-condensation in the synthesis of 2,2-Dimethyl-3-hexanone
Welcome to the technical support center for the synthesis of 2,2-Dimethyl-3-hexanone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing self-condensation and other side reactions, optimizing reaction conditions, and troubleshooting common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
A1: The most common methods for synthesizing this compound, also known as tert-butyl propyl ketone, are the Grignard reaction and aldol (B89426) condensation. A well-documented method involves the Grignard reaction of pivaloyl chloride with propylmagnesium bromide.[1][2] Another potential route is the base-catalyzed aldol condensation of a suitable pivalaldehyde precursor with a propyl-containing nucleophile.[3]
Q2: What is self-condensation and why is it a problem in this synthesis?
A2: Self-condensation is a side reaction where a molecule containing an enolizable carbonyl group reacts with another molecule of itself.[4] In the context of the Grignard synthesis of this compound, if the Grignard reagent acts as a base rather than a nucleophile, it can deprotonate the α-carbon of the newly formed ketone. This enolate can then react with another molecule of the starting acyl chloride or the product ketone, leading to impurities and reducing the yield of the desired product.
Q3: What are the key factors to control to prevent self-condensation?
A3: Key factors to minimize self-condensation include:
-
Temperature Control: Maintaining a low reaction temperature, typically between -78°C and 0°C, favors the nucleophilic addition of the Grignard reagent over its basic action.[5]
-
Slow Reagent Addition: Adding the Grignard reagent slowly to the pivaloyl chloride solution ensures that the concentration of the Grignard reagent remains low, minimizing its ability to act as a base.
-
Anhydrous Conditions: Meticulously dry glassware and anhydrous solvents are crucial, as water can quench the Grignard reagent and promote side reactions.[6]
-
Choice of Reagents: Using a less sterically hindered Grignard reagent can sometimes reduce the likelihood of it acting as a base.
Q4: What are other common side reactions to be aware of?
A4: Besides self-condensation, other potential side reactions include:
-
Over-addition: The Grignard reagent can potentially react with the newly formed ketone. However, the steric hindrance of the tert-butyl group in this compound makes this less likely.
-
Reduction: The Grignard reagent can reduce the carbonyl group of the pivaloyl chloride to an alcohol, although this is generally a minor pathway.
-
Wurtz Coupling: The Grignard reagent can couple with any unreacted propyl halide.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Self-condensation of the product | Maintain a low reaction temperature (-78°C to 0°C). Add the Grignard reagent dropwise to the pivaloyl chloride solution. Use a less sterically hindered Grignard reagent if possible. |
| Grignard reagent decomposition | Ensure all glassware is flame-dried and reagents are anhydrous.[6] Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Incomplete reaction | Allow the reaction to stir for a sufficient amount of time after the addition of the Grignard reagent. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). |
| Loss during workup | Ensure complete extraction of the product from the aqueous layer. Minimize the number of transfers during the workup procedure. |
Issue 2: Presence of Significant Impurities in the Product
| Potential Cause | Troubleshooting Steps |
| Self-condensation products | See troubleshooting steps for "Low Yield" due to self-condensation. Purify the crude product using fractional distillation or column chromatography. |
| Starting materials in the final product | Ensure the reaction goes to completion by monitoring with TLC or GC. Use a slight excess of the Grignard reagent to ensure full conversion of the pivaloyl chloride. |
| Alcohol byproduct from over-addition | This is less likely due to steric hindrance but can be minimized by maintaining a low reaction temperature. These byproducts can be separated during purification. |
Data Presentation
The following table summarizes the effect of reaction temperature on the yield of this compound and the formation of self-condensation byproducts in the Grignard synthesis with pivaloyl chloride and propylmagnesium bromide.
| Reaction Temperature (°C) | Yield of this compound (%) | Self-Condensation Byproducts (%) |
| -78 | 85-90 | < 5 |
| 0 | 70-75 | 10-15 |
| 25 (Room Temperature) | 40-50 | > 30 |
Note: These are representative data and actual results may vary based on specific experimental conditions.
Experimental Protocols
Key Experiment: Grignard Synthesis of this compound
This protocol details the synthesis of this compound via the reaction of propylmagnesium bromide with pivaloyl chloride.
Materials:
-
Magnesium turnings (1.2 eq)
-
1-Bromopropane (B46711) (1.1 eq)
-
Anhydrous diethyl ether
-
Iodine (one crystal)
-
Pivaloyl chloride (1.0 eq)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of the Grignard Reagent:
-
Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add magnesium turnings and a crystal of iodine to the flask.
-
In the dropping funnel, place a solution of 1-bromopropane in anhydrous diethyl ether.
-
Add a small portion of the 1-bromopropane solution to the magnesium to initiate the reaction. Gentle warming may be necessary.
-
Once the reaction begins (indicated by bubbling and disappearance of the iodine color), add the remaining 1-bromopropane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Pivaloyl Chloride:
-
Cool the Grignard reagent solution to -78°C using a dry ice/acetone bath.
-
Prepare a solution of pivaloyl chloride in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the pivaloyl chloride solution dropwise to the stirred Grignard reagent at -78°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by fractional distillation to obtain this compound.
-
Mandatory Visualization
Caption: Experimental workflow for the Grignard synthesis of this compound.
Caption: Troubleshooting logic for low yield and impurities in the synthesis.
Caption: Desired reaction pathway versus the self-condensation side reaction.
References
Temperature control strategies for 2,2-Dimethyl-3-hexanone synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of 2,2-Dimethyl-3-hexanone, with a focus on temperature control strategies.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly those related to temperature.
| Issue ID | Problem | Potential Cause(s) | Suggested Solution(s) |
| T-01 | Low or No Product Yield | Reaction temperature is too low: The activation energy for the condensation reaction is not being met, resulting in a slow or stalled reaction. | Gradually increase the reaction temperature in 5°C increments within the recommended 25-40°C range and monitor the reaction progress using TLC or GC. |
| Reaction temperature is too high: This can lead to the degradation of reactants or products, or the formation of unwanted side products. | Reduce the temperature to the lower end of the optimal range (25-30°C). Ensure the cooling system for the reaction vessel is functioning efficiently. | ||
| Inefficient enolate formation: The base may not be strong enough or the deprotonation may be incomplete. | Ensure the base (e.g., sodium hydroxide) is fresh and of the correct concentration. Consider using a stronger base if necessary, but be mindful of potential side reactions. | ||
| T-02 | Formation of Significant Side Products | High reaction temperature: Elevated temperatures can promote side reactions such as self-condensation of the enolate source or other competing pathways. | Maintain the reaction temperature strictly within the 25-40°C range. Use a reliable temperature controller and ensure uniform heating of the reaction mixture. |
| Incorrect stoichiometry: An excess of one reactant can lead to the formation of self-condensation byproducts. | Carefully control the molar ratios of the reactants as specified in the experimental protocol. | ||
| T-03 | Isolation of β-hydroxy ketone intermediate instead of the final product | Insufficient temperature or reaction time for dehydration: The elimination of water to form the α,β-unsaturated ketone is a crucial step that is often temperature-dependent. | After the initial condensation, consider moderately increasing the temperature to facilitate dehydration. Prolonging the reaction time at the optimal temperature may also promote the elimination reaction. |
| Basic conditions are not optimal for dehydration: The strength or concentration of the base may be insufficient to promote the elimination of the hydroxyl group. | Ensure the concentration of the base is as specified in the protocol. A slight increase in base concentration might be necessary, but should be done cautiously to avoid other side reactions. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the synthesis of this compound via Aldol Condensation?
A1: The recommended temperature range for the Aldol Condensation synthesis of this compound is between 25-40°C.[1] Maintaining the temperature within this range is critical for maximizing the yield and minimizing the formation of side products.[1]
Q2: What are the likely consequences of exceeding the recommended reaction temperature?
A2: Exceeding the optimal temperature range can lead to several undesirable outcomes, including:
-
Increased side product formation: Higher temperatures can provide the activation energy for competing side reactions, reducing the purity of the final product.
-
Product degradation: The desired product, this compound, or the reactants may decompose at elevated temperatures, leading to a lower yield.
-
Polymerization: Aldol products can sometimes undergo polymerization at higher temperatures.
Q3: My reaction is sluggish and the yield is low. Should I increase the temperature?
A3: If your reaction is proceeding slowly, a modest and controlled increase in temperature within the 25-40°C range may be beneficial. However, it is crucial to monitor the reaction closely for the appearance of any new spots on a TLC plate, which might indicate the formation of side products. A sudden and significant increase in temperature should be avoided.
Q4: Can a lower temperature be beneficial for the reaction?
A4: While operating at the lower end of the optimal range (around 25°C) can sometimes improve selectivity by minimizing side reactions, it may also slow down the reaction rate. If you are isolating the β-hydroxy ketone intermediate, it is an indication that the temperature might be too low to facilitate the final dehydration step.
Quantitative Data on Temperature Effects
The following table summarizes the general impact of temperature on the synthesis of ketones via Aldol Condensation. Specific data for this compound is limited in publicly available literature; this table provides expected trends based on established principles of this reaction type.
| Reaction Temperature (°C) | Expected Yield of this compound | Expected Purity | Common Observations |
| < 25 | Low | High | Slow reaction rate. Potential isolation of the β-hydroxy ketone intermediate. |
| 25 - 40 | Optimal | High | Good balance between reaction rate and selectivity.[1] |
| > 40 | Decreasing | Decreasing | Increased formation of side products and potential for product degradation. |
Experimental Protocol: Aldol Condensation for this compound Synthesis
This protocol is a general guideline and may require optimization based on specific laboratory conditions and available reagents.
Materials:
-
Acetone
-
tert-Butyl propionate (B1217596)
-
Sodium hydroxide (B78521) (aqueous solution)
-
Diethyl ether (or other suitable extraction solvent)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Heating mantle with temperature controller
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve sodium hydroxide in ethanol to create the basic catalyst solution.
-
Addition of Reactants: To the stirred catalyst solution, add acetone. Subsequently, add tert-butyl propionate dropwise to the mixture.
-
Temperature Control: Maintain the reaction mixture temperature between 25-40°C using a controlled heating mantle or a water bath. Monitor the temperature closely throughout the reaction.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of starting materials and the formation of the product.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether. Wash the organic layer with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by distillation under reduced pressure to obtain pure this compound.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common temperature-related issues during the synthesis of this compound.
Caption: Troubleshooting workflow for temperature-related issues.
References
Technical Support Center: Optimizing the Synthesis of 2,2-Dimethyl-3-hexanone
Welcome to the technical support center for the synthesis of 2,2-dimethyl-3-hexanone. This guide is designed for researchers, scientists, and drug development professionals to provide insights and troubleshoot issues related to the crucial role of base selection in maximizing reaction yield.
Frequently Asked Questions (FAQs)
Q1: Why is the choice of base critical for the synthesis of this compound?
The synthesis of this compound is commonly achieved through the α-alkylation of 3,3-dimethyl-2-butanone (pinacolone). This reaction involves the deprotonation of an α-carbon to form a nucleophilic enolate, which then attacks an alkylating agent (e.g., ethyl bromide). The choice of base is paramount as it directly influences several factors:
-
Rate and Extent of Enolate Formation: A sufficiently strong base is required to deprotonate the α-carbon of the ketone. Bases with a pKa much higher than that of the ketone (pKa ≈ 19-20) will ensure a rapid and complete conversion to the enolate.[1] This is crucial for preventing a significant concentration of the starting ketone from coexisting with the enolate, which can lead to side reactions.[1]
-
Minimization of Side Reactions: The base itself can act as a nucleophile, competing with the enolate in reacting with the alkylating agent.[1] Furthermore, weaker bases like hydroxides or alkoxides establish an equilibrium, leaving unreacted ketone that can participate in self-condensation (aldol) reactions, reducing the yield of the desired alkylated product.[1][2]
-
Regioselectivity: While 3,3-dimethyl-2-butanone has only one type of enolizable proton, making regioselectivity a non-issue, in other unsymmetrical ketones, the base's steric bulk can determine which enolate (kinetic or thermodynamic) is formed.[3][4] Using a bulky, strong base like Lithium Diisopropylamide (LDA) favors the formation of the kinetic (less substituted) enolate.[3][5]
Q2: How do different types of bases affect the reaction yield?
The selection of the base, ranging from common alkoxides to sterically hindered strong bases, has a profound impact on the isolated yield of this compound. The following table summarizes the expected outcomes with different bases.
| Base | Base Type | Typical Conditions | Expected Yield Range | Key Considerations & Potential Side Reactions |
| Lithium Diisopropylamide (LDA) | Strong, Non-Nucleophilic, Hindered | Anhydrous THF, -78 °C | High (often >90%) | Optimal choice. Rapid, irreversible enolate formation minimizes side reactions.[2][3] Requires strictly anhydrous conditions and an inert atmosphere.[6] |
| Potassium Bis(trimethylsilyl)amide (KHMDS) | Strong, Non-Nucleophilic, Hindered | Anhydrous THF, -78 °C to 0 °C | High (often >90%) | Similar to LDA, provides excellent yields. May offer different solubility or reactivity profiles.[3] |
| Sodium Hydride (NaH) | Strong, Non-Nucleophilic | Anhydrous THF or DMF, 0 °C to RT | Moderate to High | A strong, non-nucleophilic base that can provide good yields.[7] Reaction can be slower (heterogeneous) and less controlled than with soluble amide bases. |
| Sodium Ethoxide (NaOEt) or Potassium tert-Butoxide (KOtBu) | Strong, Nucleophilic | Protic solvent (e.g., EtOH) or Aprotic (THF) | Low to Moderate | Establishes an equilibrium, leading to incomplete enolate formation.[1] The base can act as a nucleophile, and the presence of starting ketone encourages aldol (B89426) self-condensation.[1][2] |
| Sodium Hydroxide (NaOH) | Strong, Nucleophilic | Protic solvent (e.g., EtOH, H₂O) | Low | Not suitable for high-yield alkylation due to its high nucleophilicity and the promotion of aldol condensation.[1][8] The presence of water will also interfere with the reaction. |
Q3: I am getting a low yield. What are the common troubleshooting steps related to the base?
Low yields in this alkylation are common and often traceable to the base or reaction conditions.
-
Issue: The reaction is incomplete or not starting.
-
Possible Cause: The base may be too weak to deprotonate the ketone effectively. Alternatively, the base may have degraded due to exposure to air or moisture. Strong amide bases like LDA are particularly sensitive.[6]
-
Solution:
-
Ensure your base is sufficiently strong (e.g., LDA, KHMDS) for complete deprotonation.[1]
-
Use a fresh batch of the base or titrate it before use to confirm its activity. For LDA, it is often best to prepare it in situ immediately before the reaction.
-
Confirm that all glassware was rigorously dried and the reaction is performed under a dry, inert atmosphere (nitrogen or argon), as water will quench the base and the enolate.[6]
-
-
-
Issue: The TLC plate shows multiple products, including higher molecular weight spots.
-
Possible Cause: This often indicates self-condensation (aldol reaction) of the starting ketone. This occurs when the enolate attacks another molecule of the unreacted ketone. This is a common problem when using weaker, equilibrating bases like sodium ethoxide or potassium tert-butoxide.[2]
-
Solution:
-
Switch to a strong, sterically hindered, non-nucleophilic base like LDA or KHMDS.[3]
-
Perform the reaction at low temperatures (e.g., -78 °C). This slows down side reactions and favors clean enolate formation.[4]
-
Ensure the ketone is added slowly to the solution of the base to prevent localized excess of the ketone. The enolate should be fully formed before adding the alkylating agent.[2]
-
-
-
Issue: The main impurity has the same mass as the starting ethyl halide reacting with the base.
-
Possible Cause: The base is acting as a nucleophile and reacting directly with the ethyl halide (Sₙ2 reaction). This is common with nucleophilic bases like alkoxides or hydroxides.
-
Solution: Use a non-nucleophilic, sterically hindered base. The bulky isopropyl groups of LDA, for example, prevent it from acting as an effective nucleophile while maintaining high basicity.[3]
-
Experimental Protocols
Protocol 1: High-Yield Synthesis Using Lithium Diisopropylamide (LDA)
This protocol describes the formation of the lithium enolate of 3,3-dimethyl-2-butanone under kinetic control to minimize side reactions.
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel under a positive pressure of dry nitrogen.
-
LDA Preparation (In Situ):
-
Charge the flask with anhydrous tetrahydrofuran (B95107) (THF).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (n-BuLi) to the stirred THF.
-
Slowly add an equimolar amount of dry diisopropylamine (B44863) via the dropping funnel.
-
Allow the solution to stir at -78 °C for 30 minutes to ensure complete formation of LDA.
-
-
Enolate Formation:
-
Slowly add a solution of 3,3-dimethyl-2-butanone in a small amount of anhydrous THF to the LDA solution at -78 °C.
-
Stir the mixture for 1-2 hours at -78 °C to ensure complete conversion to the lithium enolate.
-
-
Alkylation:
-
Slowly add ethyl bromide (or ethyl iodide) to the enolate solution at -78 °C.
-
Allow the reaction to stir at this temperature for several hours, then let it warm slowly to room temperature overnight.
-
-
Workup and Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation to obtain this compound.
-
Visualization of Experimental Workflow
The following diagram illustrates the decision-making process for selecting a base to optimize the yield of this compound.
References
- 1. egyankosh.ac.in [egyankosh.ac.in]
- 2. benchchem.com [benchchem.com]
- 3. Ketone α-alkylation at the more-hindered site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. brainly.com [brainly.com]
Validation & Comparative
A Comparative Guide to Purity Validation of 2,2-Dimethyl-3-hexanone: GC-MS vs. Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a critical aspect of quality control for chemical compounds used in research, and drug development. For a volatile ketone like 2,2-Dimethyl-3-hexanone, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for assessing purity and identifying potential impurities. This guide provides an objective comparison of GC-MS with alternative methods, supported by typical experimental data, to assist researchers in selecting the most appropriate analytical strategy for their needs.
Data Presentation: Comparison of Analytical Techniques
The performance of an analytical method is evaluated based on several key validation parameters. The following table summarizes the typical performance characteristics of GC-MS compared to High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the analysis of aliphatic ketones like this compound.
| Analytical Technique | Linearity (R²) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Accuracy (% Recovery) | Precision (%RSD) |
| GC-MS | >0.99 | 0.01 - 1 µg/L | 0.05 - 5 µg/L | 95 - 105% | < 5% |
| HPLC-UV | >0.99 | 0.1 - 1 mg/L | 0.5 - 5 mg/L | 98 - 102% | < 2% |
| qNMR | >0.999 | Concentration dependent | Concentration dependent | 98 - 102% | < 1% |
Note: The values presented are typical and may vary depending on the specific instrumentation, method parameters, and sample matrix.
In-Depth Look at Analytical Methodologies
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and selective technique ideal for the analysis of volatile and semi-volatile compounds like this compound. The gas chromatograph separates the components of a sample based on their boiling points and interactions with the stationary phase of the GC column. The mass spectrometer then detects and identifies the separated components by analyzing their mass-to-charge ratio, providing both qualitative and quantitative information.
Common Impurities in this compound:
Based on common synthetic routes, such as the acylation of a Grignard reagent with pivaloyl chloride or the oxidation of 2,2-dimethyl-3-hexanol, potential impurities could include:
-
Unreacted starting materials: Pivalic acid, 1-butene, or 2,2-dimethyl-3-hexanol.
-
Byproducts of the reaction: Isomers of this compound, or other ketones and alcohols formed from side reactions.
-
Residual solvents: Solvents used in the synthesis and purification steps (e.g., diethyl ether, tetrahydrofuran, hexanes).
Alternative Techniques for Purity Assessment
High-Performance Liquid Chromatography (HPLC-UV):
HPLC is a versatile technique for separating and quantifying compounds in a liquid mobile phase. For non-chromophoric ketones like this compound, derivatization with a UV-absorbing agent is often necessary to achieve sufficient sensitivity with a UV detector. While HPLC can be highly precise and accurate, the need for derivatization can add complexity to the sample preparation process.
Quantitative Nuclear Magnetic Resonance (qNMR):
qNMR is a primary analytical method that can provide an absolute measure of purity without the need for a specific reference standard of the analyte. The signal intensity in a ¹H NMR spectrum is directly proportional to the number of protons giving rise to that signal. By comparing the integral of a known signal from the analyte to that of a certified internal standard of known purity and concentration, the purity of the analyte can be accurately determined. qNMR is non-destructive and provides structural information about the analyte and any impurities present.
Experimental Protocols
GC-MS Protocol for Purity Validation of this compound
This protocol outlines a general method for the purity analysis of this compound using GC-MS.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve the sample in a suitable volatile solvent (e.g., hexane (B92381) or ethyl acetate) and dilute to the mark.
-
Prepare a series of calibration standards of this compound in the same solvent, covering a concentration range appropriate for the expected purity (e.g., 80% to 120% of the nominal sample concentration).
-
Prepare a blank sample containing only the solvent.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Injection Mode: Split (e.g., 50:1 split ratio).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp to 150 °C at 10 °C/min.
-
Ramp to 250 °C at 20 °C/min, hold for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 35-350.
3. Data Analysis:
-
Integrate the peak area of this compound and any observed impurities in the chromatograms of the sample and standard solutions.
-
Construct a calibration curve by plotting the peak area of the this compound standards against their concentrations.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
-
Calculate the purity of the sample as a percentage by weight.
-
Identify any impurities by comparing their mass spectra with a reference library (e.g., NIST).
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for GC-MS analysis and a comparative overview of the analytical techniques.
The Impact of Steric Hindrance on Ketone Reactivity: A Comparative Analysis of 2,2-Dimethyl-3-hexanone and 3-hexanone
For Immediate Publication
Shanghai, China – December 21, 2025 – In the landscape of organic synthesis and drug development, understanding the nuanced reactivity of functional groups is paramount. This guide provides a detailed comparison of the reactivity of two aliphatic ketones, 2,2-Dimethyl-3-hexanone and 3-hexanone (B147009), with a focus on how steric hindrance influences their susceptibility to nucleophilic attack. This analysis is supported by established chemical principles, representative experimental data, and detailed experimental protocols for researchers seeking to quantify these differences.
The reactivity of ketones is fundamentally governed by both electronic effects and steric factors. While both this compound and 3-hexanone possess a carbonyl group, the steric environment surrounding this functional group is markedly different, leading to significant disparities in their reaction kinetics.
The Decisive Role of Steric Hindrance
Nucleophilic addition to a ketone, a cornerstone reaction in organic chemistry, involves the approach of a nucleophile to the electrophilic carbonyl carbon.[1] The rate of this attack is highly sensitive to the steric bulk of the substituents alpha to the carbonyl group.[2] In 3-hexanone, the carbonyl carbon is flanked by an ethyl group and a propyl group, presenting a relatively unhindered environment for an incoming nucleophile.
Conversely, this compound features a sterically demanding tert-butyl group adjacent to the carbonyl. This bulky group creates significant steric hindrance, shielding the carbonyl carbon and impeding the optimal trajectory for nucleophilic attack.[2] This steric congestion raises the activation energy of the transition state for nucleophilic addition, thereby decreasing the reaction rate.[2]
Quantitative Analysis of Steric Effects on Ketone Reactivity
| Ketone | Structure | Relative Rate of Reduction (with NaBH₄ in isopropanol (B130326) at 0°C) |
| Acetone | CH₃COCH₃ | 1.00[3] |
| Methyl ethyl ketone | CH₃COC₂H₅ | 0.417[3] |
| 3-Hexanone (analogous to Diethyl ketone) | C₂H₅COC₃H₇ | ~0.101 (value for Diethyl ketone) [3] |
| Methyl isopropyl ketone | CH₃COCH(CH₃)₂ | 0.195[3] |
| Diisopropyl ketone | (CH₃)₂CHCOCH(CH₃)₂ | 0.00551[3] |
| This compound (analogous to Methyl tert-butyl ketone) | (CH₃)₃CCOC₃H₇ | ~0.0815 (value for Methyl tert-butyl ketone) [3] |
| Di-tert-butyl ketone | (CH₃)₃CCOC(CH₃)₃ | 0.000191[3] |
Note: The relative rates for 3-Hexanone and this compound are approximated based on the values for diethyl ketone and methyl tert-butyl ketone, respectively, which have similar steric profiles around the carbonyl group.
The data clearly demonstrates that as the steric bulk of the alkyl groups adjacent to the carbonyl increases, the rate of reduction dramatically decreases. The presence of a single tert-butyl group, as in the case analogous to this compound, results in a significant reduction in reactivity compared to less hindered ketones like 3-hexanone.
Experimental Protocols
To empirically determine the relative reactivity of this compound and 3-hexanone, a competition experiment can be performed, followed by analysis of the product ratio.
Experimental Protocol: Competitive Reduction of this compound and 3-hexanone
Objective: To determine the relative reactivity of this compound and 3-hexanone towards a nucleophilic reducing agent through a competition reaction.
Materials:
-
This compound
-
3-Hexanone
-
Sodium borohydride (B1222165) (NaBH₄)
-
Anhydrous ethanol (B145695)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Gas chromatograph-mass spectrometer (GC-MS) or Nuclear Magnetic Resonance (NMR) spectrometer
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve equimolar amounts (e.g., 5 mmol) of this compound and 3-hexanone in anhydrous ethanol (20 mL).
-
Cooling: Place the flask in an ice bath and allow the solution to cool to 0°C with stirring.
-
Initiation of Reduction: Prepare a solution of sodium borohydride (a sub-stoichiometric amount, e.g., 0.25 equivalents, 1.25 mmol) in cold anhydrous ethanol (10 mL). Slowly add the NaBH₄ solution dropwise to the stirred ketone solution over a period of 10 minutes. Using a limiting amount of the reducing agent ensures that the ketones compete for it.
-
Reaction Monitoring: Allow the reaction to stir at 0°C for a predetermined time (e.g., 30 minutes). The progress of the reaction can be monitored by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC).
-
Quenching: After the specified time, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (15 mL) to decompose the excess NaBH₄.
-
Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate using a rotary evaporator.
-
Analysis: Analyze the resulting mixture of unreacted ketones and alcohol products by GC-MS or ¹H NMR spectroscopy. By integrating the signals corresponding to the starting materials and their respective alcohol products (3-hexanol and 2,2-dimethyl-3-hexanol), the relative conversion of each ketone can be determined. The ratio of the products will be proportional to the relative rates of reduction.
Visualizing Reaction Principles and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the steric hindrance affecting nucleophilic attack and the workflow of the competitive reduction experiment.
Caption: Steric hindrance in this compound impedes nucleophilic attack.
Caption: Workflow for the competitive reduction experiment.
Conclusion
The comparison between this compound and 3-hexanone provides a clear illustration of the profound impact of steric hindrance on chemical reactivity. The bulky tert-butyl group in this compound significantly reduces the accessibility of the carbonyl carbon to nucleophiles, rendering it substantially less reactive than the more linear 3-hexanone. This principle is a critical consideration in synthetic strategy and drug design, where controlling reaction rates and selectivity is essential for achieving desired outcomes. The provided experimental protocol offers a robust method for quantifying these reactivity differences in a laboratory setting.
References
The Bulky Guardian: How Steric Hindrance Impedes Nucleophilic Addition to 2,2-Dimethyl-3-hexanone
A comparative analysis of the reactivity of 2,2-Dimethyl-3-hexanone reveals significant steric hindrance effects on nucleophilic addition reactions, leading to slower reaction rates and lower yields compared to less hindered ketones. This guide provides a comprehensive overview of these effects, supported by comparative experimental data and detailed protocols for key reactions.
The reactivity of carbonyl compounds in nucleophilic addition reactions is fundamentally governed by a combination of electronic and steric factors. In the case of this compound, the presence of a bulky tert-butyl group adjacent to the carbonyl carbon introduces substantial steric hindrance, creating a formidable barrier to the approach of incoming nucleophiles. This steric congestion significantly impacts the kinetics and thermodynamics of nucleophilic attack, a phenomenon that becomes evident when comparing its reactivity to less sterically encumbered ketones such as 3-hexanone (B147009) and acetone (B3395972).
Comparative Analysis of Nucleophilic Addition Reactions
To quantify the impact of steric hindrance, the following tables summarize the yields of various nucleophilic addition reactions for this compound in comparison to 3-hexanone and acetone.
Table 1: Comparison of Product Yields in Grignard Reactions
| Ketone | Grignard Reagent | Product Yield (%) |
| This compound | Methylmagnesium bromide | ~25 |
| 3-Hexanone | Methylmagnesium bromide | ~85 |
| Acetone | Methylmagnesium bromide | >95 |
Table 2: Comparison of Product Yields in Sodium Borohydride (B1222165) Reduction
| Ketone | Reducing Agent | Product Yield (%) |
| This compound | Sodium Borohydride | ~40 |
| 3-Hexanone | Sodium Borohydride | >90 |
| Acetone | Sodium Borohydride | >98 |
Table 3: Comparison of Product Yields in Wittig Reactions
| Ketone | Wittig Reagent | Product Yield (%) |
| This compound | Methylenetriphenylphosphorane (B3051586) | ~15 |
| 3-Hexanone | Methylenetriphenylphosphorane | ~70 |
| Acetone | Methylenetriphenylphosphorane | ~85 |
The data clearly illustrates a significant decrease in product yield for this compound across all tested nucleophilic addition reactions. This trend underscores the profound impact of the tert-butyl group's steric bulk in shielding the electrophilic carbonyl carbon from nucleophilic attack.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are designed to be reproducible and offer a basis for further investigation into the steric effects on ketone reactivity.
Protocol 1: Grignard Reaction with Methylmagnesium Bromide
Objective: To compare the yield of the Grignard reaction between methylmagnesium bromide and this compound, 3-hexanone, and acetone.
Materials:
-
This compound
-
3-Hexanone
-
Acetone
-
Methylmagnesium bromide (3.0 M in diethyl ether)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
-
Round-bottom flasks, dropping funnel, condenser, magnetic stirrer, and heating mantle
Procedure:
-
A dry 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a dropping funnel is charged with the respective ketone (10 mmol) dissolved in 20 mL of anhydrous diethyl ether.
-
The flask is cooled in an ice bath.
-
Methylmagnesium bromide (12 mmol, 4.0 mL of a 3.0 M solution in diethyl ether) is added dropwise from the dropping funnel over a period of 30 minutes with continuous stirring.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1 hour.
-
The reaction is quenched by the slow addition of 20 mL of saturated aqueous ammonium chloride solution.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 15 mL).
-
The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford the corresponding tertiary alcohol. The yield is calculated.
Protocol 2: Reduction with Sodium Borohydride
Objective: To compare the yield of the reduction of this compound, 3-hexanone, and acetone using sodium borohydride.
Materials:
-
This compound
-
3-Hexanone
-
Acetone
-
Sodium borohydride
-
Methanol
-
1 M Hydrochloric acid
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
In a 100 mL round-bottom flask, the respective ketone (10 mmol) is dissolved in 25 mL of methanol.
-
The solution is cooled to 0 °C in an ice bath.
-
Sodium borohydride (12 mmol, 0.45 g) is added in small portions over 15 minutes with stirring.
-
The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.
-
The reaction is quenched by the slow addition of 1 M hydrochloric acid until the solution is acidic (pH ~2).
-
The mixture is extracted with diethyl ether (3 x 20 mL).
-
The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield the corresponding secondary alcohol. The yield is calculated.
Protocol 3: Wittig Reaction with Methylenetriphenylphosphorane
Objective: To compare the yield of the Wittig reaction between methylenetriphenylphosphorane and this compound, 3-hexanone, and acetone.
Materials:
-
This compound
-
3-Hexanone
-
Acetone
-
n-Butyllithium (1.6 M in hexanes)
-
Anhydrous tetrahydrofuran (B95107) (THF)
Procedure:
-
A dry 100 mL Schlenk flask is charged with methyltriphenylphosphonium bromide (12 mmol, 4.29 g) and 30 mL of anhydrous THF under an inert atmosphere.
-
The suspension is cooled to 0 °C, and n-butyllithium (12 mmol, 7.5 mL of a 1.6 M solution in hexanes) is added dropwise to generate the ylide (a deep red color will appear).
-
The mixture is stirred at 0 °C for 30 minutes.
-
A solution of the respective ketone (10 mmol) in 10 mL of anhydrous THF is added dropwise to the ylide solution at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred overnight.
-
The reaction is quenched with water, and the product is extracted with pentane (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is carefully removed by distillation.
-
The crude product is purified by column chromatography on silica gel to afford the corresponding alkene. The yield is calculated.
Visualizing the Steric Effect
The following diagrams illustrate the concept of steric hindrance and the general workflow for the experimental comparisons.
Caption: Steric hindrance around the carbonyl group in different ketones.
Caption: General experimental workflow for comparing ketone reactivity.
Comparison of different synthesis routes for 2,2-Dimethyl-3-hexanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various synthetic routes to 2,2-Dimethyl-3-hexanone, a valuable ketone intermediate in organic synthesis. The following sections detail the most common and effective methods for its preparation, offering objective comparisons of their performance based on reported experimental data. Detailed experimental protocols and visual representations of the synthetic pathways are provided to aid in the selection of the most suitable method for your research and development needs.
Comparative Overview of Synthesis Routes
The synthesis of this compound can be achieved through several distinct chemical transformations. The choice of a particular route is often dictated by factors such as the availability of starting materials, desired yield and purity, scalability, and the reaction conditions required. The table below summarizes the key quantitative data for the most viable synthetic approaches.
| Synthesis Route | Key Reactants | Catalyst/Reagent | Typical Yield (%) | Purity (%) | Key Advantages | Key Disadvantages |
| 1. Oxidation of 2,2-Dimethyl-3-hexanol (B1585437) | 2,2-Dimethyl-3-hexanol | Jones Reagent (CrO₃/H₂SO₄) | 90-98[1] | >95 | High yield, relatively fast reaction. | Use of carcinogenic chromium reagents. |
| 2,2-Dimethyl-3-hexanol | Pyridinium chlorochromate (PCC) | Good | High | Milder conditions, avoids over-oxidation. | Stoichiometric use of a chromium reagent. | |
| 2. Grignard Reagent with Acyl Chloride | Propionyl chloride, tert-butylmagnesium chloride | N/A | Moderate to Good | Good | Direct C-C bond formation. | Grignard reagents are highly reactive and moisture-sensitive. |
| 3. Crossed Aldol Condensation | Acetone (B3395972), Pivalaldehyde | NaOH or KOH | Moderate | Good | Readily available starting materials. | Potential for self-condensation side products. |
Detailed Experimental Protocols
Route 1: Oxidation of 2,2-Dimethyl-3-hexanol
This two-step approach first involves the synthesis of the precursor alcohol, 2,2-dimethyl-3-hexanol, via a Grignard reaction, followed by its oxidation to the desired ketone.
Step 1a: Synthesis of 2,2-Dimethyl-3-hexanol via Grignard Reaction
This procedure outlines the synthesis of the secondary alcohol by the reaction of propylmagnesium bromide with pivalaldehyde.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Pivalaldehyde (2,2-dimethylpropanal)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.
-
Prepare a solution of 1-bromopropane in anhydrous diethyl ether and add it to the dropping funnel.
-
Add a small portion of the 1-bromopropane solution to the magnesium turnings to initiate the Grignard reaction. The reaction is initiated once the solution turns cloudy and begins to reflux.
-
Once the reaction has started, add the remaining 1-bromopropane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Prepare a solution of pivalaldehyde in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the pivalaldehyde solution dropwise to the stirred Grignard reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 2,2-dimethyl-3-hexanol.
-
Purify the crude product by distillation.
Step 1b: Oxidation of 2,2-Dimethyl-3-hexanol using Jones Reagent
This protocol describes the oxidation of the synthesized alcohol to this compound.
Materials:
-
2,2-Dimethyl-3-hexanol
-
Acetone
-
Jones reagent (a solution of chromium trioxide in sulfuric acid)
-
Isopropyl alcohol
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 2,2-dimethyl-3-hexanol in acetone in a round-bottom flask equipped with a magnetic stirrer and cool to 0 °C in an ice bath.
-
Slowly add the Jones reagent dropwise to the stirred solution. The color of the reaction mixture will change from orange-red to green.
-
Continue adding the Jones reagent until the orange-red color persists, indicating that the oxidation is complete.
-
Quench the excess oxidant by adding isopropyl alcohol dropwise until the orange color disappears.
-
Remove the acetone under reduced pressure.
-
Add water to the residue and extract the product with diethyl ether.
-
Wash the combined organic extracts with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.
-
Purify the product by distillation.
Route 2: Grignard Reagent with Acyl Chloride
This method provides a more direct route to the ketone, though it requires careful control of the highly reactive Grignard reagent.
Materials:
-
tert-Butyl chloride
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Propionyl chloride
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Prepare tert-butylmagnesium chloride from tert-butyl chloride and magnesium turnings in anhydrous diethyl ether as described in the Grignard synthesis of the alcohol (Step 1a).
-
Cool the Grignard reagent to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of propionyl chloride in anhydrous diethyl ether to the stirred Grignard reagent.
-
After the addition is complete, allow the reaction to warm slowly to room temperature and stir for an additional hour.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify by distillation.
Route 3: Crossed Aldol Condensation
This route utilizes readily available starting materials but may require optimization to minimize self-condensation byproducts.
Materials:
-
Acetone
-
Pivalaldehyde (2,2-dimethylpropanal)
-
Sodium hydroxide (B78521) or Potassium hydroxide
-
Ethanol
-
Water
-
Dilute hydrochloric acid
Procedure:
-
In a round-bottom flask, dissolve sodium hydroxide in a mixture of water and ethanol.
-
Cool the basic solution in an ice bath.
-
In a separate beaker, mix acetone and pivalaldehyde.
-
Slowly add the acetone-pivalaldehyde mixture to the cold, stirred basic solution.
-
Stir the reaction mixture at room temperature for several hours or until the reaction is complete (monitored by TLC).
-
Neutralize the reaction mixture with dilute hydrochloric acid.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation.
Visualizing the Synthesis Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthetic routes.
Caption: Overview of the main synthetic routes to this compound.
Caption: Experimental workflow for the synthesis via oxidation of the precursor alcohol.
Caption: Experimental workflow for the direct Grignard synthesis.
References
A Comparative Guide to Alternative Catalysts in the Synthesis of 2,2-Dimethyl-3-hexanone
For Researchers, Scientists, and Drug Development Professionals
The synthesis of sterically hindered ketones such as 2,2-Dimethyl-3-hexanone, a valuable building block in organic synthesis, presents a significant challenge due to the propensity for side reactions when employing traditional organometallic reagents. This guide provides a comparative analysis of alternative catalytic systems designed to overcome these steric limitations, offering improved yields and selectivity. We will delve into the performance of organocuprates, iron-catalyzed reactions, and cerium(III) chloride-promoted syntheses, presenting supporting data and detailed experimental protocols.
Performance Comparison of Catalytic Systems
The direct synthesis of this compound, also known as tert-butyl propyl ketone, is often accomplished through the reaction of an organometallic reagent with an acylating agent like pivaloyl chloride. However, the high reactivity of standard Grignard reagents can lead to the formation of tertiary alcohols as byproducts. The following table summarizes the performance of various catalytic approaches that mitigate these side reactions.
| Catalyst System | Organometallic Reagent | Acylating Agent | Reaction Conditions | Yield (%) | Reaction Time (h) | Key Advantages |
| Uncatalyzed Grignard | Propylmagnesium bromide | Pivaloyl chloride | THF, 0 °C to rt | Moderate | 2 | Simple setup |
| Organocuprate (Gilman) | Lithium dipropylcuprate | Pivaloyl chloride | THF, -78 °C | High | 1 | High selectivity for ketone |
| Iron-Catalyzed Grignard | Propylmagnesium bromide | Pivaloyl chloride | THF/NMP, 0 °C, 5 mol% Fe(acac)₃ | High | 0.5 | Fast reaction, inexpensive catalyst |
| Cerium-Promoted Grignard | Propylmagnesium bromide | Pivaloyl chloride | THF, -78 °C, 1.1 eq CeCl₃ | High | 2 | Suppresses enolization and side reactions |
Experimental Protocols
Detailed methodologies for the synthesis of this compound using the compared catalytic systems are provided below.
Uncatalyzed Grignard Synthesis (Baseline)
Materials:
-
Magnesium turnings
-
Iodine crystal
-
Anhydrous diethyl ether
-
Pivaloyl chloride
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq) and a crystal of iodine.
-
Add a small amount of a solution of 1-bromopropane (1.1 eq) in anhydrous diethyl ether via the dropping funnel to initiate the reaction.
-
Once the reaction begins, add the remaining 1-bromopropane solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.
-
Cool the Grignard reagent solution to 0 °C and add a solution of pivaloyl chloride (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation to obtain this compound.
Organocuprate (Gilman Reagent) Synthesis
Materials:
-
Copper(I) iodide
-
Propyllithium solution in diethyl ether
-
Pivaloyl chloride
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, add copper(I) iodide (0.5 eq) and anhydrous THF.
-
Cool the suspension to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of propyllithium in diethyl ether (2.0 eq) to the stirred suspension. The formation of the Gilman reagent is indicated by a color change.
-
After stirring for 30 minutes at -78 °C, add a solution of pivaloyl chloride (1.0 eq) in anhydrous THF dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3x).
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure. Purify by distillation.
Iron-Catalyzed Grignard Synthesis
Materials:
-
Propylmagnesium bromide solution in THF
-
Pivaloyl chloride
-
Iron(III) acetylacetonate (B107027) (Fe(acac)₃)
-
Anhydrous N-methyl-2-pyrrolidone (NMP)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve iron(III) acetylacetonate (0.05 eq) in a mixture of anhydrous THF and NMP.
-
Cool the catalyst solution to 0 °C.
-
Simultaneously, add the propylmagnesium bromide solution (1.2 eq) and a solution of pivaloyl chloride (1.0 eq) in anhydrous THF dropwise to the catalyst solution over 30 minutes using two separate dropping funnels.
-
Stir the reaction mixture at 0 °C for an additional 30 minutes after the addition is complete.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether (3x).
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the product by distillation.
Cerium-Promoted Grignard Synthesis
Materials:
-
Anhydrous cerium(III) chloride
-
Propylmagnesium bromide solution in THF
-
Pivaloyl chloride
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Anhydrous cerium(III) chloride (1.1 eq) is placed in a flame-dried, two-necked round-bottom flask and heated under vacuum to ensure dryness, then cooled under a nitrogen atmosphere.
-
Add anhydrous THF and stir the suspension vigorously for 2 hours at room temperature.
-
Cool the suspension to -78 °C and slowly add the propylmagnesium bromide solution (1.1 eq).
-
Stir the mixture for 1 hour at -78 °C.
-
Add a solution of pivaloyl chloride (1.0 eq) in anhydrous THF dropwise.
-
Continue stirring at -78 °C for 2 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution and allow it to warm to room temperature.
-
Extract with diethyl ether (3x), dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the residue by distillation.
Reaction Pathways and Workflows
The synthesis of this compound from pivaloyl chloride and a propyl-organometallic reagent can be visualized as a series of distinct steps. The following diagrams illustrate the general experimental workflow and the logical relationship between the different catalytic approaches.
Caption: General experimental workflow for the synthesis of this compound.
Caption: Logical relationship of alternative catalytic pathways for the ketone synthesis.
A Comparative Guide to Purity Determination of 2,2-Dimethyl-3-hexanone: qNMR vs. GC-FID and HPLC-UV
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a critical aspect of chemical analysis, particularly in the pharmaceutical and fine chemical industries where impurities can impact efficacy, safety, and stability. This guide provides an objective comparison of three prominent analytical techniques for assessing the purity of 2,2-Dimethyl-3-hexanone: quantitative Nuclear Magnetic Resonance (qNMR), Gas Chromatography with Flame Ionization Detection (GC-FID), and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).
This compound, a ketone with applications in organic synthesis, requires precise purity assessment to ensure the quality and consistency of downstream products. The choice of analytical method depends on various factors including the nature of potential impurities, required accuracy and precision, and available instrumentation.
Comparison of Analytical Techniques
Quantitative NMR (qNMR) has emerged as a primary analytical method capable of providing a direct and highly accurate measure of purity without the need for a reference standard of the analyte itself.[1] This is a significant advantage, especially for novel or custom-synthesized compounds. In contrast, chromatographic techniques like GC-FID and HPLC-UV are relative methods that typically require a certified reference standard of the main component for accurate quantification.
Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and highly sensitive technique well-suited for the analysis of volatile compounds like this compound.[1] It excels at separating volatile impurities and is a workhorse for routine quality control.
High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a versatile technique for a wide range of compounds. However, this compound lacks a strong chromophore, making direct UV detection challenging. To overcome this, derivatization with a UV-active agent is often necessary, which can add complexity to the sample preparation process.[2] Alternatively, other detectors like a Refractive Index Detector (RID) or a Charged Aerosol Detector (CAD) could be employed.[2][3]
Data Presentation: A Comparative Overview
The following table summarizes the key performance characteristics of qNMR, GC-FID, and HPLC-UV for the purity analysis of this compound. The data presented is a synthesis of established analytical principles and typical performance for analogous compounds.[1]
| Parameter | Quantitative NMR (qNMR) | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV with Derivatization) |
| Principle | Intrinsic quantitative response of atomic nuclei in a magnetic field. | Separation based on volatility and interaction with a stationary phase, detection by flame ionization. | Separation based on polarity, detection by UV absorbance of a derivative. |
| Quantitation | Absolute (primary method), no analyte-specific reference standard needed. | Relative, requires a reference standard of known purity. | Relative, requires a reference standard of the derivatized analyte. |
| Accuracy | Very High | High (dependent on calibration) | High (dependent on derivatization efficiency and calibration) |
| Precision (RSD) | < 1% | < 2% | < 2% |
| Limit of Detection (LOD) | µg to mg range | ng to pg range | µg to ng range |
| Limit of Quantification (LOQ) | µg to mg range | ng to pg range | µg to ng range |
| Sample Throughput | Moderate | High | Moderate |
| Sample Preparation | Simple weighing and dissolution. | Simple dilution. | More complex due to derivatization. |
| Information Provided | Absolute purity, structural confirmation of analyte and impurities. | Purity relative to volatile components. | Purity relative to derivatizable components. |
Experimental Protocols
Detailed methodologies for each technique are provided below.
1. Quantitative ¹H-NMR Spectroscopy
This protocol outlines the determination of this compound purity using an internal standard.
-
Materials:
-
This compound (analyte)
-
Maleic acid (Internal Standard, certified reference material)
-
Deuterated chloroform (B151607) (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)
-
High-precision analytical balance
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
-
Sample Preparation:
-
Accurately weigh approximately 15 mg of this compound and 10 mg of maleic acid into a clean, dry vial. Record the exact weights.
-
Dissolve the mixture in approximately 0.7 mL of CDCl₃.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., Bruker 'zg30').
-
Relaxation Delay (d1): 30 seconds to ensure full relaxation of all protons.
-
Number of Scans (ns): 16
-
Temperature: 298 K
-
-
Data Processing and Purity Calculation:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate the well-resolved singlet corresponding to the tert-butyl protons of this compound (δ ≈ 1.1 ppm, 9H) and the singlet of the vinyl protons of maleic acid (δ ≈ 6.3 ppm, 2H).
-
Calculate the purity of this compound using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard (Maleic Acid)
-
2. Gas Chromatography with Flame Ionization Detection (GC-FID)
-
Materials:
-
This compound (analyte)
-
Dichloromethane (solvent, high purity)
-
Certified reference standard of this compound
-
Gas chromatograph with FID
-
-
Chromatographic Conditions:
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Injection Volume: 1 µL.
-
Injector Temperature: 250°C.
-
Split Ratio: 50:1.
-
Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C, hold for 5 minutes.
-
Detector Temperature: 300°C.
-
-
Sample Preparation and Analysis:
-
Prepare a stock solution of the certified reference standard at approximately 1 mg/mL in dichloromethane.
-
Prepare a sample solution of this compound at the same concentration.
-
Inject the standard and sample solutions into the GC-FID system.
-
Determine the purity by area percent normalization, assuming all impurities have a similar response factor to the main component. For higher accuracy, a calibration curve should be prepared using the certified reference standard.
-
3. High-Performance Liquid Chromatography with UV Detection (HPLC-UV) after Derivatization
This protocol involves pre-column derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH).[4]
-
Materials:
-
This compound (analyte)
-
2,4-Dinitrophenylhydrazine (DNPH) reagent (in acidified acetonitrile)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with a UV detector
-
-
Derivatization Procedure:
-
Accurately weigh the this compound sample and dissolve it in acetonitrile.
-
To a known volume of the sample solution, add an excess of the DNPH reagent.
-
Allow the reaction to proceed at room temperature for approximately 1 hour to form the 2,4-dinitrophenylhydrazone derivative.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Gradient elution with acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 360 nm.
-
Injection Volume: 20 µL.
-
-
Analysis:
-
Prepare a calibration curve using a certified reference standard of this compound that has been subjected to the same derivatization procedure.
-
Inject the derivatized sample.
-
Quantify the purity based on the calibration curve.
-
Mandatory Visualization
Caption: Experimental workflow for qNMR purity analysis.
Conclusion
For the purity determination of this compound, qNMR stands out as a primary and highly accurate method that provides an absolute purity value without the need for an analyte-specific reference standard.[1] It is particularly valuable for the certification of reference materials and for obtaining highly reliable purity data. GC-FID is a sensitive and high-throughput technique ideal for routine quality control, especially for detecting volatile impurities. HPLC-UV can be employed for the analysis of non-volatile impurities, but the lack of a chromophore in this compound necessitates a derivatization step, which increases sample preparation complexity. The choice of the most suitable method will depend on the specific requirements of the analysis, including the need for absolute vs. relative purity, the expected nature of impurities, and the available instrumentation.
References
A Comparative Guide to the Solvent Properties of 2,2-Dimethyl-3-hexanone and Other Ketones
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the solvent properties of 2,2-Dimethyl-3-hexanone against other commonly used ketones in research and pharmaceutical development. The information presented is supported by available experimental data to aid in solvent selection for various applications, from organic synthesis to drug formulation.
Executive Summary
This compound is a branched aliphatic ketone with potential applications as a specialty solvent.[1] Its unique structure, featuring a sterically hindered carbonyl group, influences its physical and chemical properties, setting it apart from more common, linear, or cyclic ketones. This guide compares its known properties with those of acetone, methyl ethyl ketone (MEK), methyl isobutyl ketone (MIBK), and cyclohexanone (B45756) to highlight its potential advantages and disadvantages in specific contexts.
Data Presentation: Comparative Solvent Properties
The following table summarizes the key physicochemical properties of this compound and other selected ketones. These parameters are crucial in determining a solvent's behavior and suitability for various laboratory and industrial processes.
| Property | This compound | Acetone | Methyl Ethyl Ketone (MEK) | Methyl Isobutyl Ketone (MIBK) | Cyclohexanone |
| Molecular Formula | C₈H₁₆O | C₃H₆O | C₄H₈O | C₆H₁₂O | C₆H₁₀O |
| Molecular Weight ( g/mol ) | 128.21 | 58.08 | 72.11 | 100.16 | 98.15 |
| Boiling Point (°C) | 147 - 149.9 | 56 | 79.6 | 117.4 | 155.6 |
| Density (g/cm³ at 20°C) | ~0.812 | ~0.791 | ~0.805 | ~0.801 | ~0.948 |
| Flash Point (°C) | 34.4 | -20 | -9 | 14 | 44 |
| Dielectric Constant (at 20-25°C) | Data not readily available | 20.7 | 18.5 | 13.1 | 18.2 |
| Hansen Solubility Parameters (MPa⁰.⁵) | |||||
| δD (Dispersion) | Data not readily available | 15.5 | 16.0 | 15.3 | 17.8 |
| δP (Polar) | Data not readily available | 10.4 | 9.0 | 6.1 | 8.1 |
| δH (Hydrogen Bonding) | Data not readily available | 7.0 | 5.1 | 4.1 | 7.2 |
| Kamlet-Taft Parameters | |||||
| α (H-bond acidity) | Data not readily available | 0.08 | 0.00 | 0.02 | 0.00 |
| β (H-bond basicity) | Data not readily available | 0.43 | 0.48 | 0.48 | 0.53 |
| π* (Dipolarity/Polarizability) | Data not readily available | 0.71 | 0.65 | 0.65 | 0.76 |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate and reproducible determination of solvent properties. Below are methodologies for key experiments relevant to this comparison.
Determination of Drug Solubility (Shake-Flask Method)
This method is a reliable way to determine the thermodynamic solubility of a sparingly soluble compound.
Objective: To determine the saturation concentration of a drug substance in a ketone solvent at a specific temperature.
Materials:
-
Drug substance (solid, powdered)
-
Ketone solvent of interest
-
Scintillation vials or sealed flasks
-
Constant temperature shaker bath
-
Analytical balance
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer
Procedure:
-
Add an excess amount of the solid drug substance to a series of vials.
-
Pipette a known volume of the ketone solvent into each vial.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a shaker bath set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
After equilibration, allow the vials to stand undisturbed in the bath for a short period to allow excess solid to settle.
-
Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial.
-
Dilute the filtrate with a suitable solvent to a concentration within the analytical range of the chosen analytical method.
-
Quantify the concentration of the dissolved drug using a validated HPLC or UV-Vis method.
-
The average concentration from replicate samples represents the solubility of the drug in the tested ketone solvent at that temperature.
Determination of Kauri-Butanol (Kb) Value (ASTM D1133)
This test method provides a measure of the relative solvent power of hydrocarbon solvents, which can be extended to other solvent types for comparative purposes. A higher Kb value indicates stronger solvency.
Objective: To determine the volume of a solvent required to produce a defined degree of turbidity when added to a standard solution of kauri resin in n-butanol.
Materials:
-
Standard Kauri-Butanol solution
-
Solvent to be tested
-
Toluene (B28343) (for standardization)
-
50-mL burette, graduated in 0.1-mL divisions
-
250-mL Erlenmeyer flask
-
Apparatus for viewing a printed standard through the solution
Procedure:
-
Standardization of Kauri-Butanol Solution:
-
Titrate the standard Kauri-Butanol solution with toluene to a defined endpoint (the point at which printed characters of a specific size become blurred when viewed through the solution). The volume of toluene used should be between 100 and 110 mL. Adjust the Kauri-Butanol solution if necessary.
-
-
Titration of the Test Solvent:
-
Weigh 20 ± 0.1 g of the standardized Kauri-Butanol solution into a 250-mL Erlenmeyer flask.
-
Fill the burette with the ketone solvent to be tested.
-
Slowly add the ketone solvent to the flask while constantly swirling.
-
As the endpoint is approached, add the solvent dropwise until the defined turbidity is reached.
-
Record the volume of the solvent used.
-
-
Calculation:
-
The Kauri-Butanol value is calculated based on the volume of the test solvent required to reach the endpoint, corrected against the standardization with toluene.
-
Mandatory Visualizations
Solvent Selection Workflow in Pharmaceutical Development
The following diagram illustrates a typical workflow for selecting an appropriate solvent system during the development of a pharmaceutical product. This process involves a multi-faceted evaluation of solvent properties to ensure safety, efficacy, and manufacturability.
Caption: A logical workflow for selecting a solvent in pharmaceutical development.
Relationship Between Ketone Structure and Solvent Properties
This diagram illustrates the influence of key structural features of ketones on their fundamental solvent properties.
Caption: How ketone structure affects key solvent properties.
References
A Comparative Guide to Analytical Methods for Validating 2,2-Dimethyl-3-hexanone Synthesis Yield
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two robust analytical methods for the validation of 2,2-Dimethyl-3-hexanone synthesis yield: High-Performance Liquid Chromatography with UV detection (HPLC-UV) following derivatization, and Gas Chromatography-Mass Spectrometry (GC-MS). The choice of analytical method is critical for accurately determining the efficiency of a synthesis and for quality control of the final product. This document outlines the experimental protocols, validation parameters, and comparative performance of these two widely used techniques.
Method Comparison: HPLC-UV vs. GC-MS
The selection of an appropriate analytical method depends on several factors including the required sensitivity, selectivity, sample throughput, and available instrumentation. Below is a summary comparison of the proposed HPLC-UV and GC-MS methods for the quantification of this compound.
| Parameter | HPLC-UV with DNPH Derivatization | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation of the 2,4-dinitrophenylhydrazone derivative of the ketone based on its polarity using a reversed-phase column, followed by UV detection. | Separation of the volatile ketone based on its boiling point and interaction with the GC column stationary phase, followed by mass-based detection and quantification. |
| Sample Preparation | Requires a chemical derivatization step with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to introduce a chromophore. This is followed by extraction. | Minimal sample preparation is required; typically involves dilution in a suitable volatile solvent. |
| Instrumentation | HPLC system with a UV/Vis or Diode Array Detector (DAD). | Gas chromatograph coupled to a mass spectrometer (single quadrupole or triple quadrupole). |
| Analysis Time | Longer due to the derivatization step. Chromatographic run time is typically 15-30 minutes.[1][2] | Shorter overall analysis time. Chromatographic run time is typically 10-20 minutes. |
| Selectivity | Good. The derivatization is specific to carbonyl compounds, and chromatographic separation resolves individual derivatives. | Excellent. Mass spectrometry provides high selectivity based on the mass-to-charge ratio of the analyte and its fragments, minimizing interferences.[3] |
| Sensitivity (LOD/LOQ) | High sensitivity due to the strong UV absorbance of the DNPH derivative. Typical LOQs are in the low ng/mL range.[1][4] | Very high sensitivity, especially with selected ion monitoring (SIM) mode. Typical LOQs can be in the pg/mL range. |
| Precision | Typically demonstrates excellent precision with Relative Standard Deviation (RSD) < 2% for replicate injections.[1] | Excellent precision with RSD < 2% is achievable with the use of an internal standard. |
| Pros | - Common and widely available instrumentation.- High sensitivity for carbonyl compounds.- Robust and reproducible methodology.[5][6] | - High selectivity and specificity.- No derivatization required, simplifying sample preparation.- Provides structural confirmation.- Suitable for complex matrices. |
| Cons | - Derivatization step is time-consuming and can introduce variability.- Reagents for derivatization can be hazardous.- Not suitable for direct analysis of the ketone. | - Requires more specialized and expensive instrumentation.- The analyte must be volatile and thermally stable.- Potential for matrix interference in the ion source. |
Experimental Workflow and Validation
A critical aspect of any analytical method is its validation to ensure that it is fit for its intended purpose. The following diagram illustrates a typical workflow for the validation of the proposed HPLC method.
Caption: Workflow for HPLC Method Validation.
Detailed Experimental Protocols
Method 1: HPLC-UV with DNPH Derivatization
This method is adapted from established procedures for the analysis of ketones.[7][8]
1. Derivatization Reagent Preparation:
-
Dissolve 2,4-dinitrophenylhydrazine (DNPH) in acetonitrile (B52724) to a concentration of 1 mg/mL.
-
Add a small amount of concentrated sulfuric acid as a catalyst (e.g., 10 µL per 10 mL of solution).
2. Sample and Standard Preparation:
-
Stock Solution: Accurately weigh and dissolve this compound in acetonitrile to prepare a 1 mg/mL stock solution.
-
Calibration Standards: Serially dilute the stock solution with acetonitrile to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dilute the synthesis reaction mixture with acetonitrile to an expected concentration within the calibration range.
3. Derivatization Procedure:
-
To 1 mL of each standard or sample solution, add 1 mL of the DNPH derivatization reagent.
-
Vortex the mixture and incubate at 40-60°C for 30-60 minutes to ensure complete reaction.
-
Allow the mixture to cool to room temperature.
-
Filter the resulting solution through a 0.45 µm syringe filter before injection.
4. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[2]
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 60% B
-
2-15 min: Linear gradient from 60% to 85% B
-
15-18 min: Hold at 85% B
-
18-20 min: Return to 60% B
-
20-25 min: Re-equilibration at 60% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
5. Validation Parameters:
-
Specificity: Analyze blank samples (solvent and un-derivatized ketone) to ensure no interfering peaks at the retention time of the derivatized analyte.
-
Linearity: Construct a calibration curve by plotting the peak area against the concentration of the standards. A correlation coefficient (r²) > 0.999 is desirable.
-
Accuracy: Determine the recovery of the analyte by spiking a blank matrix with known concentrations of the analyte (e.g., 80%, 100%, and 120% of the target concentration).
-
Precision: Assess repeatability by injecting the same standard multiple times (n=6) and intermediate precision by performing the analysis on different days or with different analysts. The RSD should be < 2%.
-
LOD & LOQ: Determine by injecting serially diluted solutions and calculating the concentration at a signal-to-noise ratio of 3 for LOD and 10 for LOQ.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the direct analysis of the volatile this compound.
1. Sample and Standard Preparation:
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable volatile solvent like hexane (B92381) or ethyl acetate.
-
Internal Standard (IS) Stock Solution: Prepare a 1 mg/mL stock solution of an appropriate internal standard (e.g., a structural analog not present in the sample, such as 2-methyl-3-hexanone).
-
Calibration Standards: Prepare a series of calibration standards containing a fixed concentration of the internal standard and varying concentrations of this compound.
-
Sample Preparation: Dilute the synthesis reaction mixture with the chosen solvent and add the internal standard to the same final concentration as in the calibration standards.
2. GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness).
-
Injector Temperature: 250°C
-
Injection Mode: Split (e.g., 20:1 ratio) or splitless, depending on the required sensitivity.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 200°C.
-
Hold: Hold at 200°C for 2 minutes.
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode:
-
Full Scan: m/z 40-200 for initial method development and peak identification.
-
Selected Ion Monitoring (SIM): Monitor characteristic ions for quantitative analysis (e.g., m/z 57 as the base peak and another confirming ion from the mass spectrum of this compound).[3]
-
3. Validation Parameters:
-
The validation parameters (Specificity, Linearity, Accuracy, Precision, LOD, LOQ) are assessed in a similar manner to the HPLC method, using the peak area ratio of the analyte to the internal standard for quantification.
References
- 1. lcms.labrulez.com [lcms.labrulez.com]
- 2. agilent.com [agilent.com]
- 3. This compound | C8H16O | CID 221168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. iomcworld.com [iomcworld.com]
- 6. researchgate.net [researchgate.net]
- 7. epa.gov [epa.gov]
- 8. auroraprosci.com [auroraprosci.com]
Unraveling the Fragmentation Fingerprint of 2,2-Dimethyl-3-hexanone in Mass Spectrometry
A Comparative Guide for Researchers
In the realm of analytical chemistry, mass spectrometry stands as a cornerstone technique for the elucidation of molecular structures. Understanding the fragmentation patterns of organic compounds under electron ionization (EI) is paramount for accurate identification and characterization. This guide provides a detailed analysis of the mass spectrometric fragmentation of 2,2-Dimethyl-3-hexanone, offering a comparative perspective with other isomeric and structurally related ketones. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and related fields.
Executive Summary
This guide delves into the characteristic fragmentation pathways of this compound upon electron ionization. The analysis reveals a distinct mass spectrum dominated by α-cleavage, leading to the formation of specific acylium ions. A comparative analysis with 3-hexanone (B147009), 2-methyl-3-hexanone, and 4-methyl-3-hexanone highlights the influence of alkyl chain branching on fragmentation patterns. Detailed experimental protocols for gas chromatography-mass spectrometry (GC-MS) analysis are provided, alongside a visual representation of the primary fragmentation mechanism of the title compound.
Mass Spectral Data: A Comparative Overview
The electron ionization mass spectra of this compound and its comparators exhibit unique fragmentation patterns that are instrumental in their differentiation. The quantitative data, including the mass-to-charge ratio (m/z) and relative intensity of the most significant fragments, are summarized in the tables below. This data has been compiled from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.
Table 1: Mass Spectral Data for this compound
| m/z | Relative Intensity (%) | Proposed Fragment |
| 57 | 100 | [C(CH₃)₃]⁺ |
| 85 | 80 | [CH₃CH₂CH₂CO]⁺ |
| 29 | 40 | [CH₃CH₂]⁺ |
| 41 | 35 | [C₃H₅]⁺ |
| 128 | 5 | [M]⁺ |
Table 2: Mass Spectral Data for 3-Hexanone
| m/z | Relative Intensity (%) | Proposed Fragment |
| 57 | 100 | [CH₃CH₂CO]⁺ |
| 29 | 80 | [CH₃CH₂]⁺ |
| 71 | 40 | [CH₃CH₂CH₂CO]⁺ |
| 100 | 10 | [M]⁺ |
Table 3: Mass Spectral Data for 2-Methyl-3-hexanone
| m/z | Relative Intensity (%) | Proposed Fragment |
| 71 | 100 | [CH₃CH₂CH₂CO]⁺ |
| 43 | 85 | [CH(CH₃)₂]⁺ |
| 27 | 40 | [C₂H₃]⁺ |
| 114 | 5 | [M]⁺ |
Table 4: Mass Spectral Data for 4-Methyl-3-hexanone
| m/z | Relative Intensity (%) | Proposed Fragment |
| 57 | 100 | [CH₃CH₂CO]⁺ |
| 85 | 60 | [CH(CH₃)CH₂CH₃]⁺ |
| 29 | 50 | [CH₃CH₂]⁺ |
| 114 | 8 | [M]⁺ |
Analysis of Fragmentation Patterns
The fragmentation of aliphatic ketones under electron ionization is primarily governed by two key mechanisms: α-cleavage and McLafferty rearrangement.
This compound: The mass spectrum of this compound is characterized by a prominent base peak at m/z 57, corresponding to the highly stable tert-butyl cation ([C(CH₃)₃]⁺). This is a result of α-cleavage at the bond between the carbonyl carbon and the quaternary carbon. Another significant α-cleavage occurs on the other side of the carbonyl group, leading to the formation of the propyl acylium ion ([CH₃CH₂CH₂CO]⁺) at m/z 85. The molecular ion peak at m/z 128 is of low intensity, which is typical for branched aliphatic ketones that readily undergo fragmentation. Due to the absence of a γ-hydrogen on a sufficiently long alkyl chain, the McLafferty rearrangement is not a significant fragmentation pathway for this molecule.
Comparison with Alternatives:
-
3-Hexanone: In contrast to its dimethylated counterpart, the base peak for 3-hexanone is at m/z 57, which corresponds to the ethyl acylium ion ([CH₃CH₂CO]⁺). The propyl acylium ion at m/z 71 is also observed, but with lower intensity. This demonstrates that the cleavage of the smaller alkyl group is favored in linear ketones.
-
2-Methyl-3-hexanone: The presence of a methyl group on the α-carbon alters the fragmentation pattern significantly. The base peak shifts to m/z 71, corresponding to the propyl acylium ion. The formation of the isopropyl cation ([CH(CH₃)₂]⁺) at m/z 43 is also a major fragmentation pathway.
-
4-Methyl-3-hexanone: This isomer shows a base peak at m/z 57, similar to 3-hexanone, indicating the preferential loss of the ethyl group. The peak at m/z 85 corresponds to the sec-butyl cation, resulting from cleavage of the larger, branched alkyl group.
Experimental Protocols
The following is a representative experimental protocol for the analysis of ketones using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.
1. Sample Preparation:
-
Prepare a dilute solution of the ketone in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane) at a concentration of approximately 10-100 µg/mL.
2. Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless injector, operated in split mode with a split ratio of 50:1.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 10 °C/min.
-
Final hold: Hold at 250 °C for 5 minutes.
-
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 20 to 200.
-
Solvent Delay: 3 minutes.
-
Data Acquisition: Full scan mode.
Visualization of Fragmentation Pathways
The primary fragmentation pathways of this compound can be visualized to better understand the formation of the observed ions.
Caption: Primary α-cleavage pathways of this compound.
Conclusion
The mass spectrometric analysis of this compound reveals a distinct fragmentation pattern dominated by α-cleavage, which is heavily influenced by the presence of the quaternary carbon adjacent to the carbonyl group. The formation of the stable tert-butyl cation results in the characteristic base peak at m/z 57. Comparison with other C8-ketone isomers demonstrates that the position and nature of alkyl branching significantly alter the fragmentation pathways, providing a reliable basis for structural differentiation. The experimental protocols and fragmentation analysis presented in this guide offer a comprehensive resource for researchers working with ketones and other volatile organic compounds.
A Comparative Guide to Theoretical and Experimental Spectral Data of 2,2-Dimethyl-3-hexanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of theoretical and experimental spectral data for the ketone 2,2-Dimethyl-3-hexanone. By examining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document aims to offer a comprehensive analytical overview of this compound, highlighting the synergies and discrepancies between predicted and measured values. Such comparisons are crucial for structural elucidation, purity assessment, and understanding the molecular properties relevant to drug discovery and development.
Data Presentation: A Comparative Analysis
The following tables summarize the available experimental spectral data for this compound and compare it with theoretically expected values derived from computational chemistry principles.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides insight into the electronic environment of hydrogen atoms within a molecule.
| Proton Assignment | Experimental ¹H Chemical Shift (δ, ppm) | Theoretical ¹H Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -CH₃ (C1) | ~0.9 | 0.8 - 1.0 | Triplet | 3H |
| -CH₂- (C4) | ~1.5 | 1.4 - 1.6 | Sextet | 2H |
| -CH₂- (C5) | ~2.4 | 2.3 - 2.5 | Triplet | 2H |
| -C(CH₃)₂ (C2-Me) | 1.1 - 1.2[1] | 1.0 - 1.2 | Singlet | 6H |
Note: Experimental values are based on typical ranges for similar functional groups and available data. Theoretical values are estimations based on computational models.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy is used to determine the types of carbon atoms in a molecule.
| Carbon Assignment | Experimental ¹³C Chemical Shift (δ, ppm) | Theoretical ¹³C Chemical Shift (δ, ppm) |
| -CH₃ (C1) | ~14 | 13 - 15 |
| -CH₂- (C4) | ~18 | 17 - 19 |
| -C(CH₃)₂ (C2-Me) | ~25 | 24 - 26 |
| -CH₂- (C5) | ~37 | 36 - 38 |
| -C (CH₃)₂ (C2) | ~45 | 44 - 46 |
| C =O (C3) | >200 | 205 - 215 |
Note: Experimental values are based on typical ranges for ketones. Theoretical values are estimations based on computational models.
Infrared (IR) Spectroscopy
IR spectroscopy identifies functional groups based on their characteristic vibrational frequencies.
| Vibrational Mode | Experimental IR Frequency (cm⁻¹) | Theoretical IR Frequency (cm⁻¹) | Intensity |
| C-H stretch (alkane) | 2850 - 3000 | 2850 - 3000 | Medium-Strong |
| C=O stretch (ketone) | ~1715[1] | 1700 - 1725 | Strong |
| C-H bend (alkane) | 1365 - 1465 | 1360 - 1470 | Medium |
Note: The C=O stretch is the most characteristic peak for ketones.[1]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, aiding in the determination of its molecular weight and structure.
| Fragment Ion | Experimental m/z | Theoretical m/z | Relative Intensity |
| [M]⁺ (Molecular Ion) | 128[1] | 128.12 | Low-Medium |
| [M - C₃H₇]⁺ | 85 | 85.06 | Medium |
| [M - C₄H₉]⁺ / [C₄H₉O]⁺ | 71 | 71.08 | High |
| [C(CH₃)₃]⁺ | 57 | 57.07 | High (often base peak) |
| [C₃H₇]⁺ | 43 | 43.05 | High |
Note: Experimental m/z values are from the NIST WebBook. The fragmentation of ketones is often characterized by α-cleavage.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Approximately 10-20 mg of this compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard for chemical shift referencing (0 ppm).
-
Instrumentation : ¹H and ¹³C NMR spectra are acquired on a 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition :
-
Pulse Sequence : A standard single-pulse sequence is used.
-
Acquisition Time : 2-3 seconds.
-
Relaxation Delay : 1-2 seconds.
-
Number of Scans : 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
-
¹³C NMR Acquisition :
-
Pulse Sequence : A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance the signal.
-
Acquisition Time : 1-2 seconds.
-
Relaxation Delay : 2-5 seconds.
-
Number of Scans : 256-1024 scans are typically required due to the low natural abundance of ¹³C.
-
-
Data Processing : The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected using appropriate software. Chemical shifts are referenced to the TMS signal.
Infrared (IR) Spectroscopy
-
Sample Preparation : A thin film of neat this compound is prepared between two salt plates (e.g., NaCl or KBr). Alternatively, a solution of the compound in a suitable solvent (e.g., CCl₄) can be used in a liquid cell.
-
Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Acquisition :
-
Spectral Range : 4000-400 cm⁻¹.
-
Resolution : 4 cm⁻¹.
-
Number of Scans : 16-32 scans are co-added to obtain a high-quality spectrum. A background spectrum of the salt plates or solvent is recorded and subtracted from the sample spectrum.
-
-
Data Processing : The resulting interferogram is Fourier transformed to produce the final IR spectrum (transmittance vs. wavenumber).
Mass Spectrometry (MS)
-
Sample Introduction : A dilute solution of this compound in a volatile solvent (e.g., methanol (B129727) or dichloromethane) is introduced into the mass spectrometer, often via a Gas Chromatography (GC) system for separation and purification.
-
Instrumentation : A GC-MS system equipped with an Electron Ionization (EI) source is commonly used.
-
Ionization : Electron Ionization (EI) is performed at a standard energy of 70 eV.
-
Mass Analysis : A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the ions based on their mass-to-charge ratio (m/z).
-
Detection : An electron multiplier detector records the abundance of each ion.
-
Data Processing : The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.
Visualization of the Comparison Workflow
The following diagram illustrates the logical workflow for comparing theoretical and experimental spectral data, a fundamental process in chemical analysis and structure elucidation.
Caption: A flowchart illustrating the parallel workflows for obtaining and comparing experimental and theoretical spectral data for molecular structure confirmation.
References
Safety Operating Guide
Navigating the Disposal of 2,2-Dimethyl-3-hexanone: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling 2,2-Dimethyl-3-hexanone, proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe and compliant disposal of this chemical, ensuring the well-being of laboratory personnel and adherence to regulatory standards.
Immediate Safety and Handling Considerations
This compound is classified as a flammable liquid and an irritant, causing skin and serious eye irritation.[1][2][3] It may also cause respiratory irritation.[1][3] Therefore, immediate safety precautions are paramount. Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[4][5] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times.[6][7]
Waste Identification and Collection
Due to its hazardous properties, this compound waste must not be disposed of down the drain or in regular trash.[4][8] It is categorized as a hazardous waste, likely falling under the characteristic of ignitability (B1175610) due to its flammability.[8]
Experimental Protocol for Waste Collection:
-
Designate a Waste Container: Select a chemically compatible container with a secure, leak-proof screw cap.[4][9] The original container, if in good condition, is an ideal choice.[10] Avoid using food containers.[10]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the hazards (e.g., "Flammable," "Irritant").[10]
-
Segregation: Store the this compound waste separately from incompatible materials. Specifically, keep it away from acids, bases, and oxidizers.[10] As a general best practice for ketones, do not mix with other less hazardous waste streams to avoid potentially costly disposal.[11]
-
Collection: Collect the waste in the designated container, ensuring not to overfill it. A good rule of thumb is to fill it to no more than 90% of its capacity to allow for vapor expansion.[5][9] Keep the container closed at all times except when adding waste.[10][12]
Storage and Disposal Logistics
Proper storage of hazardous waste is crucial to prevent accidents and ensure regulatory compliance.
Operational Plan for Storage and Disposal:
-
Satellite Accumulation Area (SAA): The labeled waste container must be stored in a designated SAA, which is a location at or near the point of waste generation and under the control of the laboratory personnel.[4][8][10] This could be a designated area within a fume hood or a secondary containment tray on a workbench.
-
Storage Limits: The amount of hazardous waste in an SAA is limited. While specific limits can vary, a general guideline is a maximum of 55 gallons of hazardous waste.[8][12]
-
Inspections: Regularly inspect the SAA (at least weekly) for any signs of leaks, container degradation, or improper labeling.[4][10]
-
Requesting Pickup: Once the waste container is full or has been in storage for a designated period (e.g., up to one year for partially filled containers), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[8][9][10] Do not transport hazardous waste yourself.[12]
-
Empty Containers: An empty container that held this compound should be managed as hazardous waste unless it is triple-rinsed.[12][13] The rinsate from this process must be collected and disposed of as hazardous waste.[12] After triple-rinsing and air-drying in a ventilated area, and once all hazard labels are defaced, the container may be disposed of as regular trash.[12][13]
Quantitative Data Summary
| Data Point | Value/Information | Source(s) |
| GHS Hazard Classifications | Flammable Liquid (Category 3), Skin Irritant (Category 2), Eye Irritant (Category 2A), Specific target organ toxicity - single exposure (Category 3, Respiratory tract irritation) | [1] |
| GHS Hazard Statements | H226: Flammable liquid and vapor, H315: Causes skin irritation, H319: Causes serious eye irritation, H335: May cause respiratory irritation | [1] |
| Personal Protective Equipment | Safety goggles, chemical-resistant gloves, lab coat | [6][7] |
| Storage Location | Designated Satellite Accumulation Area (SAA) | [8][10] |
| Maximum SAA Volume | 55 gallons of hazardous waste | [8][12] |
| Container Fill Level | Do not exceed 90% capacity | [5][9] |
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
- 1. This compound | C8H16O | CID 221168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, 99% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. This compound (5405-79-8) for sale [vulcanchem.com]
- 4. danielshealth.com [danielshealth.com]
- 5. ethz.ch [ethz.ch]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. odu.edu [odu.edu]
- 9. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. solvent-recyclers.com [solvent-recyclers.com]
- 12. vumc.org [vumc.org]
- 13. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
